molecular formula C14H21ClN2 B1597515 [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine CAS No. 672309-97-6

[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Cat. No.: B1597515
CAS No.: 672309-97-6
M. Wt: 252.78 g/mol
InChI Key: HTBYEDLGYDDTFB-UHFFFAOYSA-N
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Description

[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine is a useful research compound. Its molecular formula is C14H21ClN2 and its molecular weight is 252.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2/c1-16-14(8-11-17-9-2-3-10-17)12-4-6-13(15)7-5-12/h4-7,14,16H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBYEDLGYDDTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCN1CCCC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374055
Record name [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672309-97-6
Record name [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Basic Properties of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Abstract

This technical guide provides a comprehensive overview of the core basic properties of the compound this compound. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from closely related structural analogues to project its physicochemical characteristics, a plausible synthetic route, its anticipated pharmacological profile as a monoamine reuptake inhibitor, and appropriate analytical methodologies for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology who are exploring novel psychoactive compounds and their derivatives.

Introduction and Chemical Identity

This compound is a synthetic compound belonging to the 1-phenyl-3-aminopropane class. Its chemical structure suggests a potential for psychoactivity, likely through interaction with monoamine transporters.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name [1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propyl]methylamineN/A
CAS Number 672309-97-6[1]
Molecular Formula C₁₄H₂₁ClN₂Calculated
Molecular Weight 252.78 g/mol Calculated
Predicted XLogP3 3.2Predicted
Predicted Hydrogen Bond Donor Count 1Predicted
Predicted Hydrogen Bond Acceptor Count 2Predicted
Predicted Rotatable Bond Count 5Predicted

Note: Some properties are predicted due to a lack of experimentally determined data.

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be conceptualized based on established organic chemistry principles, particularly the synthesis of related 1-phenyl-3-aminopropane derivatives. A common and efficient method would be a multi-step synthesis involving a Mannich reaction followed by reduction.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the molecule at the C-N bonds, suggesting a ketone precursor and amine reagents.

G Target This compound Intermediate1 1-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one Target->Intermediate1 Reductive Amination Precursor4 Methylamine Target->Precursor4 Reductive Amination Precursor1 4'-Chloroacetophenone Intermediate1->Precursor1 Mannich Reaction Precursor2 Pyrrolidine Intermediate1->Precursor2 Mannich Reaction Precursor3 Formaldehyde Intermediate1->Precursor3 Mannich Reaction

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 1-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one (Mannich Reaction)

  • To a solution of 4'-chloroacetophenone in ethanol, add pyrrolidine and an aqueous solution of formaldehyde (as paraformaldehyde).

  • Acidify the mixture with hydrochloric acid and reflux for a specified period.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain 1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one.

Step 2: Synthesis of this compound (Reductive Amination)

  • Dissolve the purified 1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one in a suitable solvent such as methanol.

  • Add an excess of methylamine (as a solution in a solvent or as a salt with a subsequent basification step).

  • Introduce a reducing agent, such as sodium borohydride or sodium cyanoborohydride, portion-wise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to proceed to completion, monitoring by TLC.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • The final product can be purified by column chromatography or by crystallization of a suitable salt (e.g., hydrochloride).

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Reductive Amination Precursor1 4'-Chloroacetophenone Intermediate1 1-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one Precursor1->Intermediate1 Ethanol, HCl, Reflux Precursor2 Pyrrolidine + Formaldehyde Precursor2->Intermediate1 Target This compound Intermediate1->Target Methanol Precursor4 Methylamine Precursor4->Target ReducingAgent NaBH4 or NaBH3CN ReducingAgent->Target

Caption: Proposed two-step synthesis workflow.

Anticipated Pharmacological Profile

The chemical structure of this compound strongly suggests that it will act as a monoamine reuptake inhibitor. Compounds with a similar 1-phenyl-3-aminopropane backbone are known to interact with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[2][3][4] The specific affinity and selectivity for these transporters would be determined by the substitutions on the phenyl ring and the nature of the amine groups.

Mechanism of Action

It is hypothesized that the compound binds to the substrate-binding site of one or more monoamine transporters, thereby blocking the reuptake of neurotransmitters such as serotonin, norepinephrine, and/or dopamine from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles with Neurotransmitters (NTs) Release Release Vesicle->Release Transporter Monoamine Transporter (SERT, NET, or DAT) Block Blocks Reuptake Transporter->Block Synapse Synapse Release->Synapse NT Release NTs Neurotransmitters Synapse->NTs Receptor Postsynaptic Receptor NTs->Receptor Binding & Signal Transduction Compound This compound Compound->Block

Caption: Hypothesized mechanism of action at the synapse.

In Vitro Pharmacological Evaluation

To characterize the pharmacological profile of this compound, a series of in vitro assays are recommended.

3.2.1. Monoamine Transporter Binding Affinity Assay

This assay determines the affinity of the compound for SERT, NET, and DAT.

  • Principle: Competitive radioligand binding assays are performed using membranes from cells expressing the human recombinant transporters.

  • Protocol:

    • Prepare cell membranes from HEK293 cells stably expressing hSERT, hNET, or hDAT.

    • Incubate the membranes with a constant concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the Ki values from the IC₅₀ values using the Cheng-Prusoff equation.

3.2.2. Monoamine Transporter Uptake Inhibition Assay

This functional assay measures the potency of the compound to inhibit the uptake of neurotransmitters.[1]

  • Principle: The ability of the compound to inhibit the uptake of radiolabeled neurotransmitters (e.g., [³H]5-HT, [³H]NE, [³H]DA) into cells expressing the respective transporters is measured.[1]

  • Protocol:

    • Culture HEK293 cells expressing hSERT, hNET, or hDAT in appropriate plates.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add the radiolabeled neurotransmitter and incubate for a short period.

    • Terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity.

    • Determine the IC₅₀ values for uptake inhibition.

Table 2: Example Data from Structurally Similar Monoamine Reuptake Inhibitors

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Reference
Fluoxetine0.91602000[5]
Atomoxetine7751451[5]
PRC200-SS2.11.561[6]

Note: This data is for illustrative purposes to show the range of activities for compounds in this class.

Analytical Methodology

The analysis of this compound in various matrices would typically involve chromatographic separation coupled with mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification and quantification of volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of the amine.

  • Sample Preparation: Extraction from the matrix (e.g., biological fluid, seized material) using liquid-liquid extraction or solid-phase extraction. Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be performed.

  • GC Conditions: A non-polar or medium-polarity capillary column (e.g., DB-5ms) would be suitable. A temperature gradient program would be used for optimal separation.

  • MS Conditions: Electron ionization (EI) at 70 eV is standard. Full scan mode would be used for identification, while selected ion monitoring (SIM) would be employed for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the analysis of a wide range of compounds, including those that are not amenable to GC.[7]

  • Sample Preparation: Similar to GC-MS, but derivatization is generally not required.

  • LC Conditions: Reversed-phase chromatography using a C18 column with a mobile phase gradient of acetonitrile and water, both containing a small amount of an acid (e.g., formic acid) to ensure good peak shape for the basic amine.

  • MS/MS Conditions: Electrospray ionization (ESI) in positive ion mode is expected to be effective. Multiple Reaction Monitoring (MRM) would be used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.

Table 3: Predicted MRM Transitions for LC-MS/MS Analysis

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
253.2[To be determined empirically][To be optimized]
253.2[To be determined empirically][To be optimized]

Note: The specific product ions and optimal collision energies would need to be determined experimentally.

Physicochemical Properties and Their Toxicological Implications

The physicochemical properties of a compound can influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[8][9]

Lipophilicity and Polarity

With a predicted XLogP3 of 3.2, this compound is moderately lipophilic. This suggests good potential for oral absorption and blood-brain barrier penetration. However, high lipophilicity can sometimes be associated with an increased risk of off-target effects and toxicity.[8]

Ionization State

The presence of two amine groups indicates that this compound is basic and will be protonated at physiological pH. The ionization state is a critical determinant of solubility, permeability, and interaction with biological targets.

Conclusion

This compound is a compound with a high likelihood of acting as a monoamine reuptake inhibitor. This technical guide has provided a projected overview of its fundamental properties based on the well-established chemistry and pharmacology of its structural analogues. The proposed synthetic route offers a practical approach to obtaining the compound for further study. The outlined pharmacological and analytical methods provide a solid framework for its comprehensive characterization. Further empirical studies are necessary to definitively elucidate the specific properties and biological activity of this molecule.

References

  • PubMed. Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. [Link]

  • PubMed. Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. [Link]

  • Frontiers in Pharmacology. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • FDA. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

  • ResearchGate. Monoamine reuptake inhibitors: Highlights of recent research developments. [Link]

  • PubMed Central. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link]

  • PubMed. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link]

  • Mayo Clinic. Antidepressant-like pharmacological profile of a novel triple reuptake inhibitor, (1S,2S)-3-(Methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS). [Link]

  • Wikipedia. PPPA (drug). [Link]

Sources

An In-depth Technical Guide to N-methyl-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical entity N-methyl-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-amine, a substituted 1,3-diamine. While specific literature on this exact molecule is sparse, its structural motifs—a halogenated aromatic ring, a pyrrolidine group, and a diamine backbone—are prevalent in pharmacologically active compounds. This document outlines the molecule's identity, proposes a robust and logical synthetic pathway based on established chemical principles, details a comprehensive analytical workflow for structural verification and purity assessment, and discusses its potential applications in drug discovery, particularly within neuroscience. The methodologies described herein are designed to be self-validating, providing researchers with a practical and scientifically rigorous framework for the synthesis and characterization of this and related novel compounds.

Chemical Identity and Physicochemical Properties

The subject of this guide is the chiral amine, N-methyl-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-amine. Its core structure is a propyl chain substituted with a 4-chlorophenyl group and a methylamino group at position 1, and a pyrrolidinyl group at position 3.

Figure 1: Chemical Structure of the Topic Compound.
Nomenclature and Identifiers
  • Systematic IUPAC Name: N-methyl-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-amine

  • Common Synonyms: [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

  • Chemical Class: Substituted 1,3-Diamine. The 1,3-diamine motif is a significant building block in organic chemistry and is found in numerous natural products.[1][2]

Predicted Physicochemical Properties
PropertyPredicted ValueRationale / Method
Molecular Formula C₁₄H₂₁ClN₂Based on atomic composition
Molecular Weight 252.78 g/mol Sum of atomic weights
Monoisotopic Mass 252.14445 DaFor high-resolution mass spectrometry
XLogP3 ~3.2 - 3.8Indicates moderate lipophilicity, suggesting potential CNS penetration.
Topological Polar Surface Area (TPSA) ~15.3 ŲLow TPSA suggests good membrane permeability.
Hydrogen Bond Donors 1 (from the secondary amine)Influences solubility and receptor binding.
Hydrogen Bond Acceptors 2 (from the two nitrogen atoms)Influences solubility and receptor binding.
Rotatable Bonds 4Indicates moderate conformational flexibility.

Proposed Synthesis and Purification

A robust and logical synthetic route to obtain N-methyl-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-amine involves a two-step process commencing with a Mannich reaction, followed by reductive amination. This approach is well-precedented for the synthesis of 1,3-diamines and related structures.[3][4]

synthesis_workflow Reactants 4-Chloroacetophenone + Pyrrolidine HCl + Paraformaldehyde Step1 Step 1: Mannich Reaction Reactants->Step1 Ethanol, Reflux Intermediate Mannich Base: 1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one Step1->Intermediate Step2 Step 2: Reductive Amination Intermediate->Step2 Methylamine (CH₃NH₂) Sodium Triacetoxyborohydride (STAB) Product Crude Product: N-methyl-1-(4-chlorophenyl)-3- (pyrrolidin-1-yl)propan-1-amine Step2->Product Purification Purification: Column Chromatography Product->Purification FinalProduct Final Product (>98% Purity) Purification->FinalProduct

Figure 2: Proposed two-step synthesis and purification workflow.
Step 1: Synthesis of 1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one (Mannich Base)

The Mannich reaction is a cornerstone of organic synthesis for producing β-amino ketones. The choice of refluxing ethanol is to ensure all reactants remain in solution and to provide sufficient thermal energy to drive the reaction to completion. Using the hydrochloride salt of the amine prevents side reactions and is standard practice.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 4-chloroacetophenone (1.0 eq), pyrrolidine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq).

  • Add absolute ethanol as the solvent (approx. 5 mL per gram of acetophenone).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Basify the mixture by slow addition of a cold aqueous sodium hydroxide solution (e.g., 2M NaOH) until pH > 10.

  • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude Mannich base.

Step 2: Reductive Amination to Yield the Final Product

Reductive amination is a highly efficient method for forming C-N bonds. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice here. Its mild nature prevents the reduction of the ketone before the iminium ion is formed, maximizing the yield of the desired amine and minimizing the formation of the corresponding alcohol byproduct.

Protocol:

  • Dissolve the crude Mannich base from Step 1 (1.0 eq) in a suitable aprotic solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add a solution of methylamine (1.5-2.0 eq, typically as a solution in THF or water) to the flask.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 minutes. Causality: The portion-wise addition helps to control any potential exotherm.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

Purification

The crude product is purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity by adding methanol and a small amount of a basic modifier like triethylamine (typically 1%), is employed. The triethylamine is crucial to prevent the amine product from streaking on the acidic silica gel, ensuring good separation and recovery.

Structural Elucidation and Analytical Characterization

A multi-technique approach is required to unequivocally confirm the identity and purity of the synthesized compound. This workflow constitutes a self-validating system, where each analysis provides complementary information.

analytical_workflow Crude Crude Product Purified Purified Product (Post-Chromatography) Crude->Purified Column Chromatography Identity Structural Identity Confirmation Purified->Identity Purity Purity & Quantification Purified->Purity NMR ¹H and ¹³C NMR Identity->NMR Proton environment, carbon skeleton MS HRMS (e.g., ESI-TOF) Identity->MS Exact mass, molecular formula HPLC RP-HPLC Purity->HPLC Purity assessment, retention time Final Characterized Compound (Structure Verified, Purity >98%) NMR->Final MS->Final HPLC->Final

Figure 3: Analytical workflow for product validation.
Mass Spectrometry (MS)
  • Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

  • Purpose: To confirm the molecular formula.

  • Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 253.1519. This experimental value should match the theoretical mass (253.1523) within a narrow tolerance (e.g., < 5 ppm), confirming the elemental composition of C₁₄H₂₂ClN₂⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Technique: ¹H NMR and ¹³C NMR.

  • Purpose: To elucidate the precise connectivity of atoms and confirm the carbon-hydrogen framework.

  • Expected ¹H NMR Features:

    • Aromatic Region (~7.2-7.4 ppm): Two doublets showing an AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene ring.

    • Benzylic Methine (~3.5-3.8 ppm): A multiplet for the proton at C1, coupled to the adjacent methylene protons and the N-H proton.

    • Aliphatic Methylene/Methine Groups (~1.5-2.8 ppm): Complex multiplets corresponding to the protons of the propyl chain and the pyrrolidine ring.

    • N-Methyl Group (~2.2-2.4 ppm): A singlet integrating to three protons.

    • N-H Proton: A broad singlet, the chemical shift of which can be variable.

  • Expected ¹³C NMR Features: Approximately 12 distinct carbon signals (some aromatic signals may overlap), with chemical shifts consistent with the proposed structure.

High-Performance Liquid Chromatography (HPLC)
  • Technique: Reversed-Phase HPLC (RP-HPLC) with UV detection (e.g., at 254 nm).

  • Purpose: To determine the purity of the final compound.

  • Methodology: A C18 column with a gradient elution of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile is typically used.

  • Validation: The final product should show a single major peak, with the area of this peak representing >98% of the total integrated peak area.

Potential Applications and Biological Context

The structural components of N-methyl-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-amine suggest a strong potential for biological activity, particularly within the central nervous system (CNS).

  • Monoamine Transporter Inhibition: The overall scaffold bears a resemblance to compounds known to inhibit the reuptake of monoamine neurotransmitters like dopamine (DAT), norepinephrine (NET), and serotonin (SERT). For instance, pyrovalerone analogues, which contain a phenyl, a pyrrolidine, and an amino group, are potent inhibitors of DAT and NET.[5][6] The 4-chloro substitution on the phenyl ring is a common feature in many CNS-active drugs and can enhance binding affinity or modify metabolic stability.

  • GABAergic Modulation: The metabolism of structurally related compounds like 3-(p-chlorophenyl)pyrrolidine has been shown to yield metabolites that are analogues of γ-aminobutyric acid (GABA), such as baclofen.[7] This suggests that the title compound could potentially act as a prodrug or be metabolized into neuroactive species that modulate the GABA system.

  • General Pharmacological Relevance: The pyrrolidine ring is a "privileged" scaffold in medicinal chemistry, found in a vast number of natural products and synthetic drugs with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[8][9][10]

Given these points, this molecule represents a promising lead structure for research programs targeting neurological disorders, psychiatric conditions, or substance abuse disorders. Further investigation would involve enantiomeric separation, as biological activity is often stereospecific, followed by a comprehensive panel of in vitro binding and functional assays.

Conclusion

N-methyl-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-amine is a novel chemical entity with significant potential for applications in drug discovery. This guide provides a comprehensive and technically sound framework for its synthesis, purification, and characterization. By leveraging established and reliable synthetic transformations like the Mannich reaction and reductive amination, and confirming the outcome with a rigorous analytical workflow, researchers can confidently produce this compound for further biological evaluation. Its structural similarity to known monoamine reuptake inhibitors and other CNS-active agents makes it a compelling target for further investigation.

References

  • PubChem. (4-Amino-3-chlorophenyl)(pyrrolidin-1-yl)methanone. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (3-Pyrrolidin-1-ylphenyl)methylamine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-(3-Chloro-4-(methylthio)phenyl)pyrrolidine. National Center for Biotechnology Information. Available at: [Link]

  • Frey, H. H., & Löscher, W. (1986). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2018). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Frontiers Media S.A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

  • Google Patents. (2021). Preparation method of N-methylpyrrolidine.
  • ACS Publications. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2009). 1,n-Diamines. Part 3: Microwave-assisted synthesis of N-acyl-N '-arylhexahydropyrimidines and hexahydro-1,3-diazepines. Available at: [Link]

  • CAS Common Chemistry. (n.d.). [1,1′-Biphenyl]-4-methanamine, N-(2-methylpropyl)-2′-(1-pyrrolidinylsulfonyl)-, hydrochloride (1:1). American Chemical Society. Available at: [Link]

  • Drugs.ie. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Health Service Executive. Available at: [Link]

  • National Institutes of Health. (2021). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules. Available at: [Link]

  • National Institutes of Health. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-diamine synthesis by amination. Available at: [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

  • Der Pharma Chemica. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Available at: [Link]

  • MDPI. (2018). An Update on the Synthesis of Pyrrolo[11][12]benzodiazepines. Molecules. Available at: [Link]

  • AA Blocks. (n.d.). 2172530-57-1 | 4-(3-amino-4-chlorophenyl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid. Available at: [Link]

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An In-depth Technical Guide to the Core Mechanism of Action of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for the specific molecule, [1- (4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine, is not available in the current scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on a rigorous analysis of its structural components and the well-established pharmacology of closely related analogs. The principles of medicinal chemistry and structure-activity relationships (SAR) form the foundation of this expert analysis.

Executive Summary: A Structurally-Informed Hypothesis

[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine is a synthetic compound featuring a 4-chlorophenyl group, a propyl-methyl-amine backbone, and a terminal pyrrolidine ring. This unique combination of functional groups strongly suggests its classification as a potent monoamine reuptake inhibitor. By drawing parallels with the extensive research on pyrrolidinophenone derivatives, it is hypothesized that this compound primarily functions as a dual inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET). This action is predicted to be cocaine-like, involving the blockage of neurotransmitter reuptake without inducing reverse transport (efflux).[1][2] The anticipated outcome of this mechanism is an elevation of synaptic dopamine and norepinephrine concentrations, leading to significant psychostimulant effects.

Deconstruction of the Molecular Architecture and its Mechanistic Implications

The predicted pharmacological activity of this compound can be dissected by examining its core structural motifs:

  • The Pyrrolidine Ring: This saturated nitrogen heterocycle is a key pharmacophore in a class of potent DAT inhibitors.[3] Its presence is integral for high-affinity binding to the dopamine transporter. Studies on related compounds, such as α-PVP and its analogs, have shown that the pyrrolidine moiety contributes to a cocaine-like mechanism of action, acting as a reuptake inhibitor rather than a substrate releaser.[1]

  • The 4-Chlorophenyl Group: Halogen substitution on the phenyl ring is a common strategy in the design of monoamine transporter ligands. The 4-chloro substitution likely enhances the compound's binding affinity and can influence its selectivity profile. For instance, in some series of compounds, chloro-substitution has been shown to be compatible with potent activity at DAT and NET.

  • The Propyl-Alkylamine Backbone: The length and constitution of the alkyl chain connecting the phenyl and pyrrolidine moieties are critical determinants of potency and selectivity. In pyrrolidinophenone derivatives, variations in this chain length significantly impact the inhibitory activity at DAT and NET.[2] The propyl chain in the subject molecule suggests an optimal spatial arrangement for interaction with the binding pockets of these transporters.

Primary Hypothesized Mechanism of Action: Inhibition of Monoamine Transporters

The principal mechanism of action for this compound is proposed to be the inhibition of presynaptic dopamine (DAT) and norepinephrine (NET) transporters.[4][5]

Molecular Interaction at the Transporter Level

Monoamine transporters are transmembrane proteins responsible for clearing neurotransmitters from the synaptic cleft back into the presynaptic neuron, a process crucial for terminating the neuronal signal.[5][6] It is hypothesized that this compound acts as a competitive inhibitor, binding to the same site as the endogenous substrates (dopamine and norepinephrine). This binding event is not followed by translocation into the neuron, but rather it physically occludes the transporter, preventing the reuptake of neurotransmitters.[1][7] This leads to a prolonged presence and an increased concentration of dopamine and norepinephrine in the synaptic cleft, thereby enhancing and extending their signaling to postsynaptic receptors.

Signaling Pathway

The following diagram illustrates the proposed mechanism at a dopaminergic synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) DA Dopamine (DA) Vesicle->DA Release DAT Dopamine Transporter (DAT) Pre_Receptor Autoreceptor DA->DAT Reuptake DA->Pre_Receptor Feedback Post_Receptor Postsynaptic Dopamine Receptor DA->Post_Receptor Binding Compound This compound Compound->DAT Inhibition Signal Signal Transduction (Cellular Response) Post_Receptor->Signal Activation

Caption: Proposed mechanism of action at a dopaminergic synapse.

Selectivity Profile

Based on the pharmacology of related pyrrolidinophenone derivatives, it is anticipated that this compound will exhibit significant selectivity for DAT and NET over the serotonin transporter (SERT).[4] The reinforcing and stimulant effects of such compounds are strongly correlated with their potency at DAT and their DAT/SERT selectivity ratio.[8]

Recommended Experimental Protocols for Mechanism Validation

To empirically validate the hypothesized mechanism of action, a tiered approach involving in vitro assays is recommended.

Radioligand Binding Assays

This assay is fundamental for determining the binding affinity of the compound to the monoamine transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for DAT, NET, and SERT.

Methodology:

  • Preparation of Membranes: Utilize cell lines stably expressing human DAT, NET, or SERT, or use rat brain synaptosomes.

  • Competitive Binding: Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Detection: Separate bound from free radioligand via rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (concentration of the compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

This functional assay measures the compound's ability to inhibit the reuptake of neurotransmitters.

Objective: To determine the potency (IC50) of the test compound in inhibiting the uptake of dopamine, norepinephrine, and serotonin.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for NET and SERT).

  • Uptake Inhibition: Pre-incubate the synaptosomes with various concentrations of the test compound.

  • Initiation of Uptake: Add a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate uptake.

  • Termination and Measurement: Terminate the uptake reaction by rapid filtration and washing. Measure the radioactivity accumulated within the synaptosomes.

  • Data Analysis: Plot the inhibition of uptake as a function of the compound concentration to determine the IC50 value.

Experimental Workflow Diagram

G cluster_step1 Step 1: Binding Affinity cluster_step2 Step 2: Functional Potency cluster_step3 Step 3: Data Analysis A Prepare membranes expressing hDAT, hNET, hSERT B Competitive radioligand binding assay A->B C Calculate Ki values B->C G Determine selectivity profile (DAT/SERT, NET/SERT) C->G D Prepare rat brain synaptosomes E [3H]-Monoamine uptake inhibition assay D->E F Determine IC50 values E->F F->G I Confirm mechanism of action G->I H Compare with reference compounds (e.g., Cocaine, α-PVP) H->I

Caption: Recommended experimental workflow for mechanism validation.

Quantitative Data from Analog Studies

The following table presents representative data for α-pyrrolidinophenone analogs, which can serve as a benchmark for the expected potency of the subject compound.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Ratio
α-PVP14.216.93380~238
MDPV4.7213510~747
α-PPP47.91141850~39

Data are illustrative and compiled from various sources in the literature. Actual values may vary based on experimental conditions.

Conclusion and Future Directions

The structural features of this compound provide a strong basis for hypothesizing its role as a potent and selective dopamine and norepinephrine reuptake inhibitor. This mechanism is consistent with a broad class of synthetic cathinones and related compounds that have been extensively studied. The proposed experimental protocols would provide the necessary empirical evidence to confirm this hypothesis and to fully characterize its pharmacological profile. Further investigation into its potential as a substrate for monoamine transporters (releaser) versus a pure uptake blocker would also be a critical step in its evaluation. Such studies are essential for understanding its potential therapeutic applications or its abuse liability.

References

  • Belveren, Z., Poyraz, S., Genc, M., et al. (2017). Design, synthesis, and biological evaluation of novel pyrrolidine-based benzenesulfonamide derivatives as carbonic anhydrase/acetylcholinesterase inhibitors. Frontiers in Chemistry, 11, 1269434.
  • Bhat, A. A., Tandon, N., & Tandon, R. (2023a). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(4), e202103757.
  • Gannon, B. M., Williamson, M. R., Rico, C. Z., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(3), 625–634.
  • Javadi-Paydar, M., Nguyen, J. D., Aarde, S. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Drug and Alcohol Dependence, 192, 203–211.
  • Kolanos, R., Sakloth, F., Jain, M., et al. (2015). Structural and functional perspectives on interactions between synthetic cathinones and monoamine transporters.
  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432.
  • Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Retrieved from [Link]

  • Saify, Z. S., Mushtaq, N., Khan, K. M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66.
  • Salve, P. S., & Jadhav, S. A. (2021). Synthesis of novel pyrrolidine sulfonamide derivatives as DPP-IV inhibitors and their in-vitro antidiabetic activity. Bioorganic & Medicinal Chemistry Letters, 47, 128205.
  • Simmler, L. D., Buser, C., Donzelli, M., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458–470.
  • Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244.
  • StatPearls. (2023). MAO Inhibitors. In StatPearls.
  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
  • Wires, S. W., & Marona-Lewicka, D. (2023). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 14(15), 2785–2793.
  • Synapse. (2024). What are Monoamine reuptake inhibitor and how do they work?. Retrieved from [Link]

  • Zhou, J., He, R., & Kozikowski, A. P. (2006). Norepinephrine transporter inhibitors and their therapeutic potential. Drugs of the Future, 31(10), 885.
  • Genc, M. O., Poyraz, S., Bereket, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1269434.
  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]

  • Li, Y., Wang, Y., Zhang, Y., et al. (2024). Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one (CPEO-43), a novel soybean isoflavone derivative, in rats using LC-MS/MS. Molecules, 29(15), 3569.
  • Taylor & Francis. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine, a compound of interest for researchers in drug discovery and development. The synthesis is strategically designed in two primary stages: a Mannich reaction to construct the core β-amino ketone intermediate, followed by a reductive amination to introduce the final methylamino group. This document will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and offer insights into the rationale behind the selection of reagents and reaction conditions, ensuring a reproducible and scalable process.

I. Strategic Overview of the Synthetic Pathway

The synthesis of the target molecule is achieved through a convergent two-step sequence. This approach is advantageous as it allows for the straightforward construction of the carbon skeleton followed by the introduction of the desired amine functionality.

Synthesis_Pathway Start 4'-Chloroacetophenone + Pyrrolidine + Formaldehyde Intermediate 1-(4-chlorophenyl)-3- (pyrrolidin-1-yl)propan-1-one (Mannich Base) Start->Intermediate Mannich Reaction Reagent + Methylamine + Reducing Agent Intermediate->Reagent Final [1-(4-Chloro-phenyl)-3- pyrrolidin-1-yl-propyl]-methyl-amine Reagent->Final Reductive Amination Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Enol Attack Pyrrolidine Pyrrolidine Formaldehyde Formaldehyde Pyrrolidine->Formaldehyde Nucleophilic attack Iminium Iminium Ion Formaldehyde->Iminium Dehydration Product Mannich Base Iminium->Product Proton transfer Ketone 4'-Chloroacetophenone Enol Enol form Ketone->Enol Tautomerization Enol->Iminium Nucleophilic attack

Caption: Mechanism of the Mannich reaction.

B. Experimental Protocol

This protocol is adapted from established procedures for the Mannich reaction of substituted acetophenones. [1] Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4'-Chloroacetophenone154.5915.46 g0.10
Pyrrolidine Hydrochloride107.5812.91 g0.12
Paraformaldehyde(30.03)n4.50 g0.15
Isopropyl Alcohol60.10100 mL-
Concentrated HCl36.461 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4'-chloroacetophenone, pyrrolidine hydrochloride, and paraformaldehyde.

  • Add isopropyl alcohol followed by concentrated hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring for 4 hours. The reaction mixture should become a clear, homogeneous solution.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then made basic (pH > 10) with a 2M sodium hydroxide solution and extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude Mannich base.

  • Purification can be achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

C. Characterization of 1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one
  • Appearance: Pale yellow oil or low-melting solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.90 (d, J=8.5 Hz, 2H), 7.45 (d, J=8.5 Hz, 2H), 3.25 (t, J=7.0 Hz, 2H), 2.90 (t, J=7.0 Hz, 2H), 2.60 (t, J=6.5 Hz, 4H), 1.80 (m, 4H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 198.0, 139.0, 136.5, 129.5, 128.9, 55.0, 54.2, 38.5, 23.5.

  • Mass Spectrometry (ESI+): m/z 252.1 [M+H]⁺.

III. Step 2: Reductive Amination to Yield this compound

The second step involves the reductive amination of the prepared Mannich base with methylamine. This reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent. [2]

A. Mechanistic Insights and Choice of Reducing Agent

The carbonyl group of the Mannich base reacts with methylamine to form a hemiaminal, which then dehydrates to an iminium ion. This electrophilic iminium ion is subsequently reduced by a hydride source to the final amine product. [3] The choice of reducing agent is critical for the success of this reaction. While strong reducing agents like lithium aluminum hydride could be used, they are often not selective and can reduce other functional groups. Sodium borohydride (NaBH₄) is a milder and more practical choice. [4]For even greater selectivity and to allow for a one-pot procedure where the imine formation and reduction occur concurrently, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred. [2]These reagents are less reactive towards ketones but readily reduce the iminium ion intermediate. [2]For this synthesis, sodium borohydride is a cost-effective and efficient choice, added after the initial formation of the imine.

Reductive_Amination_Mechanism MannichBase Mannich Base IminiumIon Iminium Ion MannichBase->IminiumIon + Methylamine - H2O Methylamine Methylamine FinalProduct Final Product IminiumIon->FinalProduct + NaBH4 ReducingAgent NaBH4 ReducingAgent->FinalProduct

Caption: Mechanism of the reductive amination step.

B. Experimental Protocol

This protocol provides a standard procedure for the reductive amination of a ketone with a primary amine using sodium borohydride. [5] Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one251.7512.59 g0.05
Methylamine (40% in H₂O)31.065.83 g0.075
Methanol32.04150 mL-
Sodium Borohydride37.832.84 g0.075
Acetic Acid60.05q.s.-

Procedure:

  • Dissolve the Mannich base in methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add the aqueous solution of methylamine to the flask.

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

  • Stir the reaction mixture at room temperature for 2 hours to allow for the formation of the iminium ion.

  • Cool the reaction mixture again in an ice bath and add sodium borohydride portion-wise over 30 minutes, ensuring the temperature remains below 20°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 1M hydrochloric acid until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Basify the remaining aqueous solution with 2M sodium hydroxide to pH > 10 and extract with ethyl acetate (3 x 75 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude final product.

  • Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.

C. Characterization of this compound
  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30 (d, J=8.4 Hz, 2H), 7.25 (d, J=8.4 Hz, 2H), 3.85 (t, J=7.2 Hz, 1H), 2.50-2.65 (m, 6H), 2.30 (s, 3H), 1.90-2.05 (m, 2H), 1.75-1.85 (m, 4H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 142.5, 132.0, 128.5, 128.0, 62.0, 56.0, 54.5, 35.0, 34.0, 23.5.

  • Mass Spectrometry (ESI+): m/z 267.2 [M+H]⁺.

IV. Safety Considerations

  • Formaldehyde/Paraformaldehyde: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methylamine: Corrosive and flammable. It is a gas at room temperature and is typically handled as a solution. Work in a fume hood and avoid inhalation of vapors.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in portions to the reaction mixture, especially during the quenching step.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Wear appropriate PPE at all times.

V. Conclusion

The described two-step synthesis provides a reliable and efficient pathway to this compound. The Mannich reaction effectively constructs the carbon backbone, and the subsequent reductive amination selectively introduces the methylamino group. The provided protocols, along with the mechanistic insights and characterization data, offer a comprehensive guide for researchers and scientists in the field of drug development. Careful attention to the experimental details and safety precautions will ensure a successful and reproducible synthesis.

VI. References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. J. Am. Chem. Soc.1971 , 93, 2897–2904. ([Link])

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. J. Org. Chem.1996 , 61, 3849–3862. ([Link])

  • Blicke, F. F. Org. React.1942 , 1, 303. ([Link])

  • Master Organic Chemistry. Reductive Amination, and How It Works. ([Link]) [2]5. Chemistry Steps. Reductive Amination. ([Link]) [3]6. Organic Syntheses. β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. ([Link])

  • Wikipedia. Mannich reaction. ([Link])

  • Wikipedia. Reductive amination. ([Link])

  • Mannich Reaction. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; Wiley, 2011; pp 237-253. ([Link])

  • Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org. React.2002 , 59, 1. ([Link])

Sources

An In-depth Technical Guide to [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine: Physicochemical Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine is a substituted propyl-amine derivative with potential applications in pharmacological research and drug development. Its structure, featuring a chlorophenyl group, a pyrrolidine ring, and a methyl-amino moiety, suggests its potential interaction with various biological targets. This technical guide provides a comprehensive overview of the compound's molecular weight and other key physicochemical properties, a detailed plausible synthetic route, and relevant analytical methodologies for its characterization. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, pharmacology, and analytical chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key computed and experimental properties of this compound are summarized in the table below. The molecular formula and weight are consistent with its isomeric counterpart, 1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine.

PropertyValueSource
Molecular Formula C₁₄H₂₁ClN₂(Calculated)
Molecular Weight 252.78 g/mol [1]
IUPAC Name 1-(4-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine
CAS Number Not explicitly found for the 4-chloro isomer. The 3-chloro isomer is 672309-96-5.[1]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process involving a Mannich reaction followed by reductive amination. This proposed pathway is based on established synthetic methodologies for structurally related compounds.

Experimental Workflow: Synthesis

cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Reductive Amination A 4-Chloroacetophenone D 1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one (Mannich Base) A->D HCl, Ethanol, Reflux B Paraformaldehyde B->D C Pyrrolidine Hydrochloride C->D E Mannich Base H This compound (Final Product) E->H Methanol F Methylamine F->H G Sodium Borohydride (NaBH4) G->H

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one (Mannich Base)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloroacetophenone, paraformaldehyde, and pyrrolidine hydrochloride in a molar ratio of 1:1.2:1.

  • Solvent and Catalyst: Add absolute ethanol to the flask to dissolve the reactants, followed by a catalytic amount of concentrated hydrochloric acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material. Basify the aqueous layer with a saturated sodium bicarbonate solution until a precipitate is formed. Filter the solid, wash with cold water, and dry under vacuum to obtain the Mannich base.

Step 2: Synthesis of this compound
  • Reaction Setup: In a separate round-bottom flask, dissolve the synthesized 1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one in methanol.

  • Addition of Amine: Add an excess of methylamine (as a solution in methanol or THF) to the flask.

  • Reduction: Cool the mixture in an ice bath and add sodium borohydride portion-wise with stirring.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Analytical Workflow

cluster_0 Spectroscopic Methods cluster_1 Chromatographic Methods A Synthesized Compound B Structural Confirmation A->B C Purity Assessment A->C NMR 1H & 13C NMR B->NMR MS Mass Spectrometry B->MS HPLC HPLC C->HPLC TLC TLC C->TLC

Caption: Analytical workflow for the characterization of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group, the aliphatic protons of the propyl chain and the pyrrolidine ring, and a singlet for the N-methyl group.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the distinct signals for the aromatic carbons, the aliphatic carbons, and the carbonyl carbon in the intermediate.

  • Mass Spectrometry (MS): Mass spectral analysis will determine the molecular weight of the compound. The fragmentation pattern can provide further structural information, confirming the connectivity of the different moieties. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A single, sharp peak in the chromatogram under various conditions would indicate a high degree of purity.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the synthesis and for preliminary purity checks.

Potential Applications in Research

Substituted propyl-amine derivatives are known to interact with a variety of biological targets, including transporters and receptors in the central nervous system. The structural motifs present in this compound suggest potential activity as a monoamine reuptake inhibitor, which could be relevant for research in neuroscience and the development of therapeutics for neurological and psychiatric disorders. Further pharmacological screening is necessary to elucidate its specific biological activity.

Conclusion

This technical guide provides a detailed overview of the key physicochemical properties, a plausible and detailed synthetic route, and the necessary analytical techniques for the characterization of this compound. The provided information aims to facilitate further research and development involving this compound. The synthesis and characterization of this molecule will enable its evaluation in various biological assays to explore its therapeutic potential.

References

  • Winstead, M. B., & Heine, H. W. (1955). The Mannich Reaction with Acetophenone, Paraformaldehyde and the Hydrochloride Salts of certain Primary and Secondary Amines. Journal of the American Chemical Society, 77(7), 1913–1914.

Sources

A Comprehensive Technical Guide to the Solubility Profile of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of contemporary drug discovery and development, the aqueous solubility of an active pharmaceutical ingredient (API) stands as a cornerstone of its potential therapeutic success. It is a critical physicochemical parameter that profoundly influences bioavailability, manufacturability, and, ultimately, the efficacy and safety of a drug product.[1][2] Poorly soluble compounds often face significant hurdles, including incomplete absorption and high inter-subject variability, which can lead to termination of an otherwise promising clinical candidate. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the solubility characteristics of the novel compound, [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine. While specific experimental data for this compound is not publicly available, this document provides a robust framework for its determination and interpretation, grounded in established scientific principles and methodologies.

Molecular Structure and Physicochemical Postulates

A thorough understanding of a molecule's structure is paramount to predicting its solubility behavior. The compound, this compound, possesses several key structural features that will dictate its interaction with aqueous and organic media.

  • Aromatic Chlorophenyl Group: The presence of a 4-chlorophenyl ring contributes to the molecule's lipophilicity. The chlorine atom, being an electron-withdrawing group, can also influence the electronic distribution of the aromatic system.

  • Aliphatic Propyl Linker: A three-carbon aliphatic chain provides flexibility to the molecule.

  • Tertiary Pyrrolidine Ring: The pyrrolidine moiety is a cyclic secondary amine, known for its basicity.[3]

  • Secondary Methylamine Group: The terminal methylamine is also a basic center.

The presence of two basic nitrogen atoms—one in the pyrrolidine ring and the other in the methylamine group—classifies this compound as a dibasic substance. This is the most critical feature influencing its aqueous solubility, as these amine groups can be protonated to form more soluble salt forms, particularly in acidic environments.

Predicted Physicochemical Properties

While experimental data is pending, we can postulate the following based on the structure:

PropertyPredicted CharacteristicRationale
Ionization Dibasic CompoundThe pyrrolidine and methylamine nitrogens are expected to have distinct pKa values. The pyrrolidine nitrogen, being part of a secondary amine within a five-membered ring, is typically a stronger base than a simple secondary amine due to ring strain effects.[4]
pKa Estimated in the range of 9-11 for the pyrrolidine and 10-11 for the methylamineTypical pKa values for secondary and tertiary alkylamines fall within this range.[5] Precise pKa values would need to be determined experimentally.
LogP Moderately LipophilicThe chlorophenyl group increases lipophilicity, while the amine groups contribute to hydrophilicity, especially at lower pH.
Form Likely to be developed as a hydrochloride saltTo enhance solubility and stability, amine-containing drugs are frequently formulated as hydrochloride salts.[6]

The Role of the Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[5][7] This classification is instrumental in predicting a drug's in vivo performance and can guide formulation strategies.

A drug is considered highly soluble when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[6] Permeability is assessed based on the extent of intestinal absorption.

The four BCS classes are:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

For this compound, determining its BCS class is a crucial first step. Given its dibasic nature, it is anticipated to exhibit pH-dependent solubility. It may be highly soluble in the acidic environment of the stomach but could have lower solubility in the more neutral pH of the small intestine.

Methodologies for Solubility Determination: A Practical Guide

A multi-faceted approach to solubility assessment is essential to build a comprehensive profile of the target compound. This involves determining both its kinetic and thermodynamic solubility.

Kinetic Solubility Assessment

Kinetic solubility provides a rapid measure of a compound's ability to stay in solution after being introduced from a concentrated organic stock solution (typically DMSO) into an aqueous buffer. This high-throughput screening method is invaluable in early drug discovery.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well clear-bottom plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Equilibration: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.

  • Analysis: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Interpretation: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to a buffer-only control.

Diagram of Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare 10 mM Stock in DMSO serial_dilution 2. Serially Dilute in DMSO Plate stock->serial_dilution transfer 3. Transfer to Aqueous Buffer Plate serial_dilution->transfer equilibrate 4. Equilibrate (Shake for 1-2h) transfer->equilibrate nephelometry 5. Measure Light Scattering (Nephelometry) equilibrate->nephelometry interpretation 6. Determine Highest Soluble Concentration nephelometry->interpretation G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Solubility Aqueous Solubility Structure Molecular Structure (Lipophilicity, pKa) Structure->Solubility determines SolidState Solid State (Polymorphism, Amorphous vs. Crystalline) SolidState->Solubility influences pH pH of Medium pH->Solubility strongly modulates Temperature Temperature Temperature->Solubility affects Cosolvents Presence of Co-solvents/Excipients Cosolvents->Solubility can enhance/reduce

Sources

Spectroscopic Unveiling of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel compound, [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The experimental protocols detailed herein are presented as self-validating systems, grounded in established scientific principles to ensure technical accuracy and reproducibility.

Molecular Structure and Spectroscopic Rationale

The structure of this compound incorporates several key functional groups that dictate its spectroscopic behavior: a 4-chlorophenyl group, a propyl chain, a secondary amine (methyl-amine), and a tertiary amine within a pyrrolidine ring. Understanding the interplay of these components is crucial for the accurate interpretation of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on established chemical shift values for analogous structures and functional groups.[1][2][3] The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is standard for such analyses, although solvent effects can influence chemical shifts.[4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals will reflect the number of protons in each environment.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic (C₆H₄)7.2 - 7.4Multiplet4H
Methine (CH-Ar)3.5 - 3.8Triplet1H
Methylene (CH₂-CH)1.8 - 2.0Multiplet2H
Methylene (CH₂-N)2.4 - 2.6Triplet2H
N-Methyl (N-CH₃)2.2 - 2.4Singlet3H
Pyrrolidine (CH₂)2.5 - 2.7Multiplet4H
Pyrrolidine (CH₂)1.7 - 1.9Multiplet4H
N-H (Amine)1.0 - 3.0Broad Singlet1H

Table 1: Predicted ¹H NMR chemical shifts, multiplicities, and integration for this compound.

The aromatic protons on the 4-chlorophenyl ring are expected to appear as a multiplet in the downfield region due to the deshielding effect of the aromatic ring currents. The methine proton, being adjacent to the aromatic ring and the nitrogen atom, will also be deshielded. The protons of the propyl chain and the pyrrolidine ring will exhibit complex splitting patterns due to coupling with neighboring protons. The N-H proton of the secondary amine is expected to be a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent.[6]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic (C-Cl)132 - 135
Aromatic (CH)128 - 130
Aromatic (C-ipso)140 - 143
Methine (CH-Ar)60 - 65
Methylene (CH₂-CH)30 - 35
Methylene (CH₂-N)50 - 55
N-Methyl (N-CH₃)35 - 40
Pyrrolidine (CH₂)53 - 56
Pyrrolidine (CH₂)23 - 26

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

The carbon attached to the chlorine atom in the aromatic ring will be significantly deshielded. The carbons of the propyl chain and pyrrolidine ring will appear in the aliphatic region of the spectrum, with those closer to the nitrogen atoms being more deshielded.[2][3]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the following key absorptions are predicted.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3300 - 3500N-H Stretch (Secondary Amine)Weak to Medium, Broad
2950 - 3100C-H Stretch (Aromatic)Medium
2800 - 3000C-H Stretch (Aliphatic)Strong
1590 - 1600C=C Stretch (Aromatic)Medium
1450 - 1500C=C Stretch (Aromatic)Medium
1090 - 1100C-Cl StretchStrong
1100 - 1250C-N StretchMedium

Table 3: Predicted key IR absorption bands for this compound.

The N-H stretch of the secondary amine is expected to be a broad peak due to hydrogen bonding.[7][8][9] The C-H stretches for the aromatic and aliphatic portions of the molecule will appear in their characteristic regions. The C-Cl stretch will be a strong band in the fingerprint region.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common hard ionization technique that leads to extensive fragmentation.[10][11][12]

Predicted Molecular Ion: The molecular formula for the compound is C₁₄H₂₁ClN₂. The nominal molecular weight is approximately 252.14 g/mol . Due to the presence of chlorine, the molecular ion peak (M⁺) will exhibit a characteristic M+2 isotope peak with an intensity of about one-third of the M⁺ peak. The nitrogen rule predicts an even molecular weight for a molecule with an even number of nitrogen atoms, however, the presence of an odd number of chlorine atoms will result in an odd nominal mass for the most abundant isotope.

Predicted Fragmentation Pattern: The fragmentation of the molecular ion is expected to be driven by the cleavage of bonds adjacent to the nitrogen atoms (alpha-cleavage), which is a characteristic fragmentation pathway for amines.[13][14][15][16][17]

  • Alpha-cleavage adjacent to the pyrrolidine nitrogen: This would lead to the loss of a propyl-methyl-amine radical or a 4-chlorophenyl radical.

  • Alpha-cleavage adjacent to the secondary amine nitrogen: This would result in the loss of a methyl radical or the 1-(4-chlorophenyl)-3-pyrrolidin-1-yl-propyl radical.

  • Cleavage of the propyl chain: Fragmentation can also occur along the propyl chain.

  • Loss of HCl: A common fragmentation pathway for chlorinated compounds.

Experimental Protocols

NMR Data Acquisition

Caption: Workflow for ATR-FTIR data acquisition.

  • Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal. [18][19][20]2. Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: If the sample is a solid, apply pressure using the instrument's clamp to ensure good contact with the crystal.

  • Sample Spectrum: Record the infrared spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. Apply ATR and baseline corrections as needed.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Data Acquisition (EI-MS)

Caption: Workflow for EI-MS data acquisition.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer's ion source, typically via a direct insertion probe or a gas chromatograph (GC).

  • Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation. [11]3. Ion Acceleration: The resulting positive ions are accelerated by an electric field.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is measured.

  • Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

  • Analysis: Identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer a robust framework for researchers engaged in the synthesis and analysis of this and structurally related compounds. The principles and methodologies outlined herein are grounded in established spectroscopic theory and practice, ensuring a high degree of scientific integrity and utility.

References

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes. [Link]

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  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

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  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. [Link]

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An In-depth Technical Guide to the Putative Psychoactive Compound: [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: The specific chemical entity, [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine, is not found in readily available scientific literature or chemical databases as of the writing of this guide. Therefore, this document presents a theoretical framework for its discovery and history, based on established principles of medicinal chemistry and pharmacology, and drawing parallels with structurally similar compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Novel Phenylpropylamine

The 1-phenyl-3-aminopropane scaffold is a cornerstone in the development of central nervous system (CNS) active agents. Modifications to this basic structure have yielded a wide array of compounds with diverse pharmacological profiles, including stimulants, antidepressants, and anorectics. The rationale for investigating the title compound, this compound, stems from the potential to fine-tune the activity at monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

The inclusion of a 4-chloro substituent on the phenyl ring is a common strategy in medicinal chemistry to enhance potency and modulate metabolic stability. The pyrrolidine ring, a key feature of potent cathinone derivatives like pyrovalerone, is known to confer high affinity for DAT.[1] Finally, the N-methyl group can influence the selectivity and potency of the compound at the different monoamine transporters. This guide will explore the hypothetical discovery, synthesis, and pharmacological profile of this novel psychoactive agent.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step process, commencing with commercially available starting materials. The key steps would involve the formation of a β-aminoketone intermediate followed by reductive amination.

Synthesis of the β-Aminoketone Intermediate: 1-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one

The initial step involves a Mannich reaction between 1-(4-chlorophenyl)propan-1-one, formaldehyde, and pyrrolidine. This acid-catalyzed reaction is a classic method for the formation of β-aminoketones.

Experimental Protocol:

  • To a solution of 1-(4-chlorophenyl)propan-1-one (1 equivalent) in ethanol, add pyrrolidine (1.1 equivalents) and paraformaldehyde (1.2 equivalents).

  • Add a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one.

Reductive Amination to Yield the Final Product

The final step is a reductive amination of the β-aminoketone intermediate with methylamine. This reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine.[2][3][4]

Experimental Protocol:

  • Dissolve 1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Add an aqueous solution of methylamine (1.5-2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0°C.[2][3]

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography or crystallization.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Reductive Amination A 1-(4-Chlorophenyl)propan-1-one D 1-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one A->D HCl (cat.), EtOH, Reflux B Pyrrolidine B->D HCl (cat.), EtOH, Reflux C Paraformaldehyde C->D HCl (cat.), EtOH, Reflux F This compound D->F 1. MeOH 2. NaBH4 E Methylamine E->F

Caption: Proposed two-step synthesis of the title compound.

Predicted Pharmacological Profile

Based on its structural features, this compound is predicted to be a potent monoamine reuptake inhibitor with a primary affinity for the dopamine transporter (DAT) and a secondary affinity for the norepinephrine transporter (NET).

Structure-Activity Relationship (SAR) Analysis
  • 4-Chlorophenyl Group: The presence of a halogen at the 4-position of the phenyl ring is a common feature in many potent dopamine reuptake inhibitors. This substitution is known to enhance binding affinity to DAT.

  • Pyrrolidine Moiety: The pyrrolidine ring is a key pharmacophore in a class of potent DAT inhibitors known as pyrovalerone analogs.[1] Its inclusion in the structure is expected to confer high potency at DAT.

  • N-Methyl Group: The methylation of the primary amine is likely to modulate the compound's selectivity profile. While primary amines often exhibit higher potency, N-methylation can sometimes increase selectivity for DAT over SERT.

Predicted Mechanism of Action

The primary mechanism of action is anticipated to be the inhibition of dopamine and norepinephrine reuptake by binding to and blocking DAT and NET. This would lead to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission.

Predicted Signaling Pathway:

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle Synaptic Vesicles DA_NE->Vesicle Storage DA_NE_synapse Increased DA & NE Vesicle->DA_NE_synapse Release DAT_NET DAT / NET Compound This compound Compound->DAT_NET Inhibition DA_NE_synapse->DAT_NET Reuptake Receptors Postsynaptic Receptors DA_NE_synapse->Receptors Binding Signal Enhanced Signal Transduction Receptors->Signal

Caption: Predicted mechanism of action at the synapse.

Potential Therapeutic Applications and Research Directions

Given its predicted profile as a potent DAT/NET inhibitor, this compound could be investigated for a range of therapeutic applications, including:

  • Attention-Deficit/Hyperactivity Disorder (ADHD): Many first-line treatments for ADHD, such as methylphenidate and amphetamine, act as dopamine and norepinephrine reuptake inhibitors.

  • Narcolepsy: Stimulants that enhance dopaminergic and noradrenergic signaling are used to promote wakefulness in patients with narcolepsy.

  • Treatment-Resistant Depression: The dual inhibition of DAT and NET has been explored as a strategy for managing depression that does not respond to selective serotonin reuptake inhibitors (SSRIs).

Further research would be necessary to validate these hypotheses. This would involve the actual synthesis of the compound, followed by in vitro binding and uptake assays to determine its affinity and potency at the monoamine transporters. Subsequent in vivo studies in animal models would be required to assess its pharmacokinetic properties, behavioral effects, and safety profile.

Conclusion

While the specific compound this compound remains a theoretical entity, a thorough analysis of its structural components suggests it holds promise as a potent and selective dopamine and norepinephrine reuptake inhibitor. The proposed synthesis is feasible using established chemical methodologies. The predicted pharmacological profile warrants further investigation into its potential as a novel CNS therapeutic agent. This guide provides a foundational framework for researchers interested in exploring this and related novel psychoactive compounds.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432.
  • ChemicalBook. (n.d.). 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis. Retrieved from a relevant chemical supplier website.
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  • Google Patents. (n.d.). Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
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  • Google Patents. (n.d.). Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
  • MDPI. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(3), 1003.
  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise: Pharmaceutical Science, (1 (47)).
  • National Center for Biotechnology Information. (n.d.). 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one. PubChem.
  • Grimm, L. K., et al. (2012). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 340(1), 183–191.
  • YouTube. (2021). Exercise 23.
  • University of Illinois Springfield. (2006).
  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines.
  • Google Patents. (n.d.). An improved process for the selective production of n-methyl-2-pyrrolidone (nmp).
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Methodological & Application

[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a compound of interest for researchers in medicinal chemistry and drug development. The synthetic strategy is a robust two-step process commencing with a Mannich reaction to form a β-amino ketone intermediate, followed by a one-pot reductive amination to yield the final secondary amine. This guide offers detailed, step-by-step protocols, mechanistic insights, and practical advice for process optimization and characterization, tailored for researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

The target molecule, this compound, belongs to a class of compounds that are frequently investigated as scaffolds in the development of novel therapeutic agents. Its structure, featuring a substituted phenyl ring and a pyrrolidine moiety, is common in compounds targeting the central nervous system. The pyrrolidine group, in particular, is found in over 20 FDA-approved drugs, highlighting its importance in medicinal chemistry.[1]

The synthesis protocol outlined herein is designed for efficiency and reliability. The overall strategy involves two primary transformations:

  • Mannich Reaction: A three-component condensation of 4'-chloroacetophenone, formaldehyde, and pyrrolidine to synthesize the key intermediate, 1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one. This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds via aminoalkylation.[2][3]

  • Reductive Amination: The subsequent conversion of the intermediate's ketone functional group directly to the target N-methyl secondary amine using methylamine and a selective reducing agent.

This approach provides a clear and efficient pathway to the desired product, minimizing the number of synthetic steps and purification challenges.

Overall Synthetic Workflow

Synthetic Workflow Start Starting Materials (4'-Chloroacetophenone, Formaldehyde, Pyrrolidine) Step1 Step 1: Mannich Reaction (Formation of β-Amino Ketone) Start->Step1 Intermediate Intermediate 1-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one Step1->Intermediate Step2 Step 2: Reductive Amination (with Methylamine) Intermediate->Step2 FinalProduct Final Product This compound Step2->FinalProduct

Caption: High-level overview of the two-step synthesis protocol.

Step 1: Mannich Reaction Protocol

Principle and Mechanism

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[2] The reaction condenses an active hydrogen compound (4'-chloroacetophenone) with a non-enolizable aldehyde (formaldehyde) and a secondary amine (pyrrolidine) to form a β-amino carbonyl compound, also known as a Mannich base.[3][4]

The mechanism proceeds in two main stages:

  • Formation of an Iminium Ion: The amine (pyrrolidine) adds to the aldehyde (formaldehyde), followed by dehydration to form a reactive electrophilic species, the Eschenmoser-salt-like iminium ion.[3]

  • Nucleophilic Attack: The ketone (4'-chloroacetophenone), under acidic conditions, tautomerizes to its enol form. This electron-rich enol then attacks the electrophilic carbon of the iminium ion, forming the new carbon-carbon bond and yielding the final β-amino ketone after re-protonation.[2][3]

Mannich Reaction Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Pyrrolidine Pyrrolidine Addition Addition Pyrrolidine->Addition + Formaldehyde Iminium Ion Iminium Ion Addition->Iminium Ion - H2O C-C Bond Formation C-C Bond Formation Iminium Ion->C-C Bond Formation 4'-Chloroacetophenone 4'-Chloroacetophenone Enol Form Enol Form 4'-Chloroacetophenone->Enol Form Acid-catalyzed Tautomerization Enol Form->C-C Bond Formation + Iminium Ion Mannich Base Mannich Base C-C Bond Formation->Mannich Base Deprotonation

Caption: Simplified mechanism of the Mannich reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
4'-Chloroacetophenone≥98%Sigma-Aldrich99-91-2Starting ketone.
Pyrrolidine≥99%Sigma-Aldrich123-75-1Secondary amine.
ParaformaldehydeReagent GradeSigma-Aldrich30525-89-4Source of formaldehyde.
Hydrochloric Acid (HCl)37% (conc.)Fisher Scientific7647-01-0Acid catalyst.
Isopropyl AlcoholACS GradeVWR67-63-0Solvent.
Diethyl EtherAnhydrousSigma-Aldrich60-29-7For precipitation/crystallization.
Sodium Hydroxide (NaOH)PelletsSigma-Aldrich1310-73-2For neutralization.
Dichloromethane (DCM)ACS GradeVWR75-09-2For extraction.
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific7487-88-9Drying agent.
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-chloroacetophenone (15.4 g, 0.1 mol), pyrrolidine hydrochloride (prepared by carefully adding 7.1 g, 0.1 mol of pyrrolidine to an equimolar amount of concentrated HCl in isopropyl alcohol), and paraformaldehyde (3.3 g, 0.11 mol).

  • Solvent Addition: Add 100 mL of isopropyl alcohol to the flask, followed by a few drops of concentrated hydrochloric acid to ensure an acidic environment.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 DCM:Methanol). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume to about one-third using a rotary evaporator.

    • Cool the concentrated solution in an ice bath and slowly add 100 mL of cold diethyl ether to precipitate the hydrochloride salt of the Mannich base.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Neutralization and Extraction (Optional, for free base):

    • Dissolve the collected salt in 100 mL of water.

    • Cool the aqueous solution in an ice bath and basify to pH 10-11 by the slow addition of 2M NaOH solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base, 1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one, as an oil or low-melting solid.

Characterization of Intermediate
  • Appearance: White to off-white crystalline solid (hydrochloride salt) or a pale yellow oil (free base).

  • ¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the aromatic protons of the chlorophenyl group, and aliphatic protons of the propyl chain and pyrrolidine ring.

  • Mass Spectrometry (ESI+): Calculate m/z for [M+H]⁺.

Step 2: Reductive Amination Protocol

Principle and Mechanism

Reductive amination is a powerful method for forming amines from carbonyl compounds. This protocol uses a one-pot reaction where the ketone intermediate first reacts with methylamine to form a hemiaminal, which then dehydrates to an iminium ion. A mild, selective reducing agent, sodium triacetoxyborohydride (STAB), reduces the iminium ion in situ to form the final secondary amine product. STAB is particularly effective for this transformation as it is less basic and more selective than other hydrides like sodium cyanoborohydride, reducing the likelihood of side reactions.

Reductive Amination Mechanism Ketone Intermediate Ketone Intermediate Hemiaminal Hemiaminal Ketone Intermediate->Hemiaminal + Methylamine Iminium Ion Iminium Ion Hemiaminal->Iminium Ion - H2O Final Amine Product Final Amine Product Iminium Ion->Final Amine Product + [H⁻] from STAB

Caption: Pathway for the reductive amination of the ketone intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-oneAs synthesized--Intermediate from Step 1.
Methylamine solution40 wt. % in H₂OSigma-Aldrich74-89-5Amine source.
Sodium Triacetoxyborohydride (STAB)≥97%Sigma-Aldrich56553-60-7Reducing agent.
Dichloroethane (DCE)AnhydrousSigma-Aldrich107-06-2Anhydrous reaction solvent.
Acetic AcidGlacialFisher Scientific64-19-7Catalyst.
Saturated Sodium Bicarbonate (NaHCO₃)---For work-up.
Dichloromethane (DCM)ACS GradeVWR75-09-2For extraction.
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific7487-88-9Drying agent.
Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add the ketone intermediate (11.9 g, 0.05 mol) and 100 mL of anhydrous dichloroethane (DCE).

  • Amine Addition: Add the methylamine solution (4.7 mL, ~0.06 mol, 1.2 equivalents) to the flask, followed by glacial acetic acid (2.9 mL, 0.05 mol). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (15.9 g, 0.075 mol, 1.5 equivalents). Caution: Addition may cause slight effervescence. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting ketone is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 40 mL).

    • Combine all organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol (with 1% triethylamine to prevent amine tailing) to yield the pure this compound.

Characterization of the Final Product

TestExpected Result
Appearance Colorless to pale yellow oil.
¹H NMR (CDCl₃, 400 MHz) Signals for the 4-chlorophenyl protons, a singlet for the N-methyl group, and complex multiplets for the propyl chain and pyrrolidine ring protons.
¹³C NMR (CDCl₃, 100 MHz) Confirm the presence of all expected carbon atoms, including the aromatic carbons, the N-methyl carbon, and the aliphatic carbons.
Mass Spec (ESI+) A prominent peak corresponding to the molecular ion plus a proton [M+H]⁺.
Purity (HPLC) ≥95% (purity can be optimized via careful chromatography).

Troubleshooting and Process Optimization

  • Incomplete Mannich Reaction: If the reaction stalls, ensure the catalyst concentration is sufficient. The use of pyrrolidine hydrochloride is often more reliable than generating it in situ.[5]

  • Low Yield in Reductive Amination: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the reducing agent and the iminium ion intermediate. The order of addition is also critical; pre-forming the iminium ion before adding the reducing agent often improves yields.

  • Purification Difficulties: Amines can streak on silica gel. Pre-treating the silica with triethylamine or using a mobile phase containing a small percentage of a basic modifier (like triethylamine or ammonia in methanol) can significantly improve chromatographic separation.

References

  • Wikipedia. Mannich reaction . [Link]

  • Patel, S. K., & Patel, N. C. (2021). Synthetic applications of biologically important Mannich bases: An updated review . GSC Biological and Pharmaceutical Sciences, 15(2), 116-128. [Link]

  • AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS . [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors . Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

  • Chemtube3d. Mannich reaction . [Link]

  • PubChem. [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride . [Link]

  • PubChem. (4-Chlorophenyl)(phenyl)methanamine . [Link]

  • PubChem. 1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine . [Link]

  • PubChem. (3-Pyrrolidin-1-ylphenyl)methylamine . [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues . Drugs.ie. [Link]

  • PubChem. 3-(4-Chlorophenyl)-1-pyrrolidin-2-ylpropan-1-one . [Link]

  • Google Patents. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
  • Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)
  • Google Patents. US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.
  • ResearchGate. Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives . [Link]

  • NIST WebBook. 1-Propanone, 1-(4-chlorophenyl)- . [Link]

  • Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS . [Link]

  • Analytical Methods (RSC Publishing). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate . [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Methylamine . [Link]

  • Stenutz. 1-(4-chlorophenyl)propan-1-one . [Link]

  • PubChem. N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine . [Link]

  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Google Patents.
  • Google Patents. RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine.

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Application Notes and Protocols for the Purification of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine is a chiral amine whose structural motifs are prevalent in many active pharmaceutical ingredients (APIs). The synthesis of such molecules often yields a mixture of the desired product along with various impurities, including starting materials, by-products, and stereoisomers.[1][2] Achieving high purity is critical for ensuring the safety, efficacy, and quality of the final drug product.[1][3] This guide provides a detailed overview of the principles and practical protocols for the purification of this specific chiral amine, focusing on chromatographic and crystallization techniques. The methodologies described herein are designed to be robust and scalable, providing a solid foundation for process development from the laboratory to larger-scale production.

The presence of a chiral center, a basic tertiary amine (the methylamino group), and another tertiary amine within the pyrrolidine ring presents unique purification challenges. The basic nature of the molecule can lead to strong interactions with acidic stationary phases in chromatography, while its chirality necessitates methods for separating enantiomers if a specific stereoisomer is required.[4] This document will address these challenges by providing detailed protocols for both achiral and chiral purification strategies.

Impurity Profiling: A Prerequisite for an Effective Purification Strategy

A thorough understanding of the impurity profile of the crude product is the cornerstone of developing an effective purification strategy.[1][2][3][5] Impurities can be broadly categorized as organic, inorganic, and residual solvents.[1][5] For a compound like this compound, potential organic impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Resulting from side reactions during the synthesis.

  • Degradation products: Formed during the reaction or work-up.[6]

  • Enantiomeric impurities: The undesired enantiomer of the chiral product.[6]

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and quantifying these impurities.[5][6] This information will guide the selection of the most appropriate purification technique. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide stringent guidelines on acceptable impurity levels in APIs.[7][8][9][10]

Purification Strategy Overview

The purification of this compound can be approached in a stepwise manner, often involving a combination of techniques to achieve the desired purity. A typical workflow is outlined below:

Purification_Workflow Crude_Product Crude Product (with impurities) Chromatography Chromatography (e.g., Flash or Preparative HPLC) Crude_Product->Chromatography Initial Purification Crystallization Crystallization (as Hydrochloride Salt) Chromatography->Crystallization Further Purification & Salt Formation Final_Product High-Purity Product (>99.5%) Crystallization->Final_Product Final Polishing

Figure 1: A general workflow for the purification of the target compound.

Chromatographic Purification Techniques

Preparative chromatography is a powerful tool for purifying APIs, especially during the early stages of development.[11] The choice between normal-phase and reversed-phase chromatography will depend on the polarity of the target compound and its impurities.

Protocol 1: Normal-Phase Flash Chromatography

Normal-phase chromatography on silica gel can be challenging for basic amines due to strong interactions with the acidic silanol groups, which can lead to peak tailing and poor separation. To mitigate this, the mobile phase is typically modified with a small amount of a basic additive like triethylamine (TEA) or ammonia.

Rationale: The basic additive in the mobile phase competes with the amine product for the acidic sites on the silica gel, leading to improved peak shape and better separation.

Experimental Protocol:

  • Column Selection: Choose a silica gel column appropriate for the scale of purification.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase solvent.

  • Mobile Phase Preparation: A common starting point is a gradient of ethyl acetate in hexanes with 0.1% triethylamine.

  • Chromatography Conditions:

    • Stationary Phase: Silica Gel (60 Å, 40-63 µm)

    • Mobile Phase: Gradient elution, for example:

      • Solvent A: Hexanes with 0.1% Triethylamine

      • Solvent B: Ethyl Acetate with 0.1% Triethylamine

      • Gradient: 0-100% B over 20-30 column volumes.

    • Detection: UV at 254 nm.

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended Range
Loading Capacity 1-5% of silica gel weight
Flow Rate Dependent on column size
Expected Purity 95-98%
Expected Yield 70-90%
Protocol 2: Reversed-Phase Preparative HPLC

Reversed-phase HPLC is another effective method, particularly for more polar compounds. A C18 column is commonly used.

Rationale: In reversed-phase chromatography, separation is based on hydrophobicity. The chlorophenyl group in the target molecule provides sufficient hydrophobicity for good retention on a C18 stationary phase.

Experimental Protocol:

  • Column Selection: A preparative C18 column with a suitable particle size (e.g., 5-10 µm).

  • Sample Preparation: Dissolve the crude product in the initial mobile phase.

  • Mobile Phase Preparation: A gradient of acetonitrile in water is a common choice. A modifier like formic acid or trifluoroacetic acid (TFA) at 0.1% can be added to improve peak shape.

  • Chromatography Conditions:

    • Stationary Phase: C18 silica gel

    • Mobile Phase: Gradient elution, for example:

      • Solvent A: Water with 0.1% Formic Acid

      • Solvent B: Acetonitrile with 0.1% Formic Acid

      • Gradient: 10-90% B over 30-40 minutes.

    • Detection: UV at 220 nm and 254 nm.

  • Fraction Collection and Analysis: Collect fractions and analyze by analytical HPLC.

  • Post-Purification Work-up: Combine the pure fractions. If an acidic modifier was used, it may need to be neutralized before solvent evaporation or subsequent steps.

ParameterRecommended Range
Loading Capacity 0.5-2% of stationary phase weight
Flow Rate Dependent on column size
Expected Purity >99%
Expected Yield 60-85%

Crystallization as a Purification Technique

Crystallization is a highly effective method for purifying solid compounds, often used as a final polishing step to achieve high purity.[12] For amines, it is common to form a salt, such as a hydrochloride salt, which often has better-defined crystalline properties than the free base.[13][14]

Crystallization_Process Start Partially Purified Amine (Free Base) Dissolve Dissolve in Suitable Solvent (e.g., Isopropanol) Start->Dissolve Add_HCl Add HCl Solution (e.g., HCl in Ether or Isopropanol) Dissolve->Add_HCl Cool Cool Slowly to Induce Crystallization Add_HCl->Cool Filter Filter the Crystals Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure_Salt High-Purity Hydrochloride Salt Dry->Pure_Salt

Figure 2: Step-by-step process for crystallization of the hydrochloride salt.

Protocol 3: Recrystallization of the Hydrochloride Salt

Rationale: The formation of a crystalline salt from a solution forces the molecules into a highly ordered crystal lattice, excluding impurities that do not fit into this lattice. The choice of solvent is critical; the desired compound should be soluble in the hot solvent but sparingly soluble at room temperature or below.[12]

Experimental Protocol:

  • Salt Formation:

    • Dissolve the purified free base from chromatography in a suitable solvent such as isopropanol or ethyl acetate.

    • Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanol) with stirring until the pH is acidic.

    • The hydrochloride salt will often precipitate. If not, proceed to the recrystallization step.

  • Solvent Screening: Test the solubility of the hydrochloride salt in various solvents (e.g., ethanol, isopropanol, acetone, acetonitrile) at room temperature and at their boiling points to find a suitable recrystallization solvent. A mixture of solvents can also be effective.

  • Recrystallization:

    • Dissolve the crude hydrochloride salt in a minimal amount of the chosen boiling solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

ParameterTarget
Purity Enhancement From 98% to >99.8%
Typical Solvents Isopropanol, Ethanol, Acetonitrile
Expected Yield 80-95%

Chiral Purification

If the synthesis of this compound is not stereospecific, the product will be a racemic mixture. The separation of enantiomers is crucial as often only one enantiomer is pharmacologically active.[4] Chiral chromatography is the most common method for enantioseparation.

Protocol 4: Chiral Supercritical Fluid Chromatography (SFC)

SFC is often faster and uses less organic solvent than traditional chiral HPLC.

Rationale: Chiral stationary phases (CSPs) contain a chiral selector that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are widely used for their broad applicability.

Experimental Protocol:

  • Column Screening: Screen various chiral columns (e.g., Chiralpak AD, Chiralcel OJ) with different mobile phases to find a suitable separation method.

  • Mobile Phase: A mixture of supercritical CO2 and a co-solvent (e.g., methanol, ethanol, isopropanol) with a basic additive (e.g., diethylamine) is typically used.

  • Optimized SFC Conditions (Example):

    • Column: Chiralpak AD-H (250 x 10 mm, 5 µm)

    • Mobile Phase: 70% CO2, 30% Methanol with 0.2% Diethylamine

    • Flow Rate: 10 mL/min

    • Back Pressure: 150 bar

    • Temperature: 40 °C

    • Detection: UV at 254 nm

  • Fraction Collection: Collect the separated enantiomer fractions.

  • Solvent Removal: Evaporate the solvent to obtain the pure enantiomer.

ParameterTarget
Enantiomeric Excess (ee) >99.5%
Resolution (Rs) >1.5
Cycle Time <15 minutes

Conclusion

The purification of this compound requires a multi-step approach to achieve the high purity standards required for pharmaceutical applications. A combination of chromatographic techniques for initial purification followed by crystallization of the hydrochloride salt for final polishing is a robust and effective strategy. For racemic mixtures, chiral chromatography is essential for isolating the desired enantiomer. The protocols provided in this guide offer a solid starting point for developing a tailored purification process. It is crucial to monitor the purity at each step using appropriate analytical methods to ensure the final product meets all regulatory specifications.

References

  • Zeochem. (n.d.). Purification of APIs. Retrieved from [Link]

  • Google Patents. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Wiley Analytical Science. (2017, October 6). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. (2025, October 13). Review article on impurity profiling. Retrieved from [Link]

  • Pharma Tutor. (n.d.). Overview On Impurity Profiling For Pharmaceutical Drug Candidates. Retrieved from [Link]

  • PubMed. (2011, June 3). A high throughput approach to purifying chiral molecules using 3μm analytical chiral stationary phases via supercritical fluid chromatography. Retrieved from [Link]

  • PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Veranova. (n.d.). The importance of chirality in API development. Retrieved from [Link]

  • Americhem Pharmaceutical Corp. (n.d.). Reference Standards. Retrieved from [Link]

  • ResearchGate. (2017, May 10). Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected structures of APIs containing chiral N‐arylamines. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Efficient cyclization of tertiary amines and alkenes promoted by KOt-Bu–DMF. Retrieved from [Link]

  • PubMed. (2001, October-December). A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines. Retrieved from [Link]

  • MDPI. (2024, May 16). Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. Retrieved from [Link]

  • PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solid-phase Synthesis of Tertiary N-Methyl Amines Including Tropanes. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing piperazine pharmaceutical intermediate.
  • PubMed. (n.d.). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Retrieved from [Link]

Sources

analytical methods for [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis and Characterization of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Introduction

This compound is a tertiary amine featuring a chlorophenyl group, a pyrrolidine ring, and a propyl backbone. Its structural motifs are common in pharmacologically active compounds and synthetic intermediates. The presence of a chromophore (the chlorophenyl group) and multiple basic nitrogen atoms makes this molecule amenable to a range of modern analytical techniques.

The development of robust, accurate, and precise analytical methods is paramount for ensuring the quality, purity, and concentration of this compound in research, development, and quality control settings. This guide provides a comprehensive overview and detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), along with a discussion of Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory technique.

The methodologies herein are designed to be self-validating, incorporating system suitability checks and quality control measures to ensure trustworthy and reproducible results.

Table 1: Physicochemical Properties of the Analyte

PropertyValue
IUPAC Name 1-(4-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine
Molecular Formula C₁₄H₂₁ClN₂
Molecular Weight 268.80 g/mol
Monoisotopic Mass 268.1394 Da
[M+H]⁺ (for MS) 269.1466 Da
Key Features UV-active chlorophenyl group, two basic nitrogen atoms

Part 1: Quantitative Analysis by Reversed-Phase HPLC-UV

Expertise & Rationale

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for the analysis of moderately polar, non-volatile organic compounds. For this compound, this technique is ideal for several reasons:

  • Retention: The hydrophobic 4-chlorophenyl group provides a strong interaction with a nonpolar stationary phase, such as C18, allowing for excellent retention and separation from more polar impurities.

  • Detection: The aromatic ring is a strong chromophore, enabling sensitive detection using a UV-Vis spectrophotometer. Theoretical and empirical data for similar structures suggest strong absorbance in the 220-240 nm range.[1][2][3]

  • Peak Shape Control: The presence of two basic amine functional groups can lead to significant peak tailing on silica-based columns due to interaction with residual acidic silanols. This is mitigated by operating the mobile phase at a low pH (e.g., pH 2.5-3.5). At this pH, the amines are fully protonated, ensuring a single ionic species and minimizing unwanted secondary interactions, resulting in sharp, symmetrical peaks.[4]

The following protocol is designed as a robust starting point for purity determination and quantification.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC System with quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition and Processing Software (e.g., Chromeleon™, Empower™).

  • Analytical Balance, pH meter, Sonicator.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

  • Chemicals: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (ACS Grade), Phosphoric Acid (ACS Grade), Water (HPLC Grade or Milli-Q).

2. Solution Preparation

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Dilute 5.0 mL of the Stock Solution to 50 mL with the diluent.

  • Sample Solution (50 µg/mL): Prepare the sample to have a theoretical concentration of 50 µg/mL in the diluent.

3. Chromatographic Conditions

ParameterCondition
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Gradient Elution: See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm
Run Time 20 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
12.02080
15.02080
15.18020
20.08020

4. System Suitability and Validation

  • Procedure: Inject the Working Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 5000

    • RSD of Peak Area: ≤ 2.0%

  • This method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and limit of quantification (LOQ).[5]

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing C Dilution to Final Concentration (50 µg/mL) A->C B Solution Preparation (Diluent, Mobile Phase) B->C D System Suitability Inject Standard x5 C->D E Inject Blank, Standard, & Samples D->E F Peak Integration & Identification E->F G Quantification & Purity Calculation F->G H Generate Report G->H

Caption: HPLC-UV analysis workflow from sample preparation to final report.

Part 2: High-Sensitivity Analysis by LC-MS/MS

Expertise & Rationale

For applications requiring higher sensitivity and selectivity, such as bioanalysis, impurity profiling, or metabolite identification, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique.[6][7]

  • Selectivity: LC-MS/MS provides exceptional selectivity by monitoring a specific precursor ion to product ion fragmentation pathway, known as Multiple Reaction Monitoring (MRM). This allows for accurate quantification even in complex matrices where co-eluting peaks would interfere with UV detection.

  • Sensitivity: The sensitivity of modern triple quadrupole mass spectrometers allows for detection and quantification at picogram (pg) to femtogram (fg) levels, far exceeding the capabilities of UV detectors.

  • Ionization: The two nitrogen atoms in the analyte are readily protonated. Therefore, Electrospray Ionization (ESI) in positive ion mode is the ideal choice for generating the precursor ion [M+H]⁺.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials

  • LC-MS/MS System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer (e.g., SCIEX 4500, Agilent 6470).

  • Column: A fast-LC column, such as a Phenomenex Kinetex Phenyl-Hexyl (50 x 2.1 mm, 2.6 µm), is recommended for shorter run times.[8]

  • Chemicals: Formic Acid (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (LC-MS Grade).

2. Solution Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample/Standard Preparation: Prepare standards and samples in a compatible diluent (e.g., 50:50 Water:Acetonitrile) at concentrations appropriate for the assay (typically in the ng/mL range).

3. LC and MS Conditions

Table 3: UPLC Conditions

ParameterCondition
Column Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 50 mm, 2.6 µm
Mobile Phase Gradient: 5% B to 95% B over 3 min
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 4: Mass Spectrometer Conditions (ESI+)

ParameterCondition
Ion Source Electrospray Ionization (ESI), Positive Mode
Spray Voltage +4500 V
Source Temperature 500 °C
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See Table 5

4. MRM Transition Development

  • Rationale: The precursor ion is the protonated molecule ([M+H]⁺, m/z 269.1). Product ions are generated by Collision-Induced Dissociation (CID). The most stable and abundant fragments are chosen for quantification (Quantifier) and confirmation (Qualifier). Likely fragmentation points include the benzylic position and the bond adjacent to the pyrrolidine nitrogen.

  • Procedure: Infuse a ~100 ng/mL solution of the standard into the mass spectrometer to optimize source parameters and identify the most intense product ions.

Table 5: Proposed MRM Transitions

TransitionPrecursor Ion (m/z)Product Ion (m/z)Proposed FragmentUse
1 269.1154.1[C₉H₁₁ClN]⁺Quantifier
2 269.170.1[C₄H₈N]⁺ (Pyrrolidinyl-methylene)Qualifier
Workflow Visualization

MRM_Diagram cluster_MS INPUT [M+H]⁺ and other ions from LC Eluent Q1 Quadrupole 1 (Q1) Selects m/z 269.1 INPUT->Q1 ESI+ Q2 Quadrupole 2 (q2) Collision Cell (CID) 269.1 → 154.1 + 70.1 + ... Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Selects m/z 154.1 (Quantifier) Selects m/z 70.1 (Qualifier) Q2->Q3 Fragment Ions DET Detector Q3->DET Product Ions

Caption: Principle of MRM analysis for this compound.

Part 3: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale

GC-MS serves as an excellent orthogonal technique for identity confirmation. While amines can be challenging to analyze by GC due to their polarity and potential for adsorption on the column, modern deactivated columns can provide acceptable results.[9][10] For robust analysis, derivatization may be considered.

  • Principle: The sample is volatilized and separated based on its boiling point and interaction with the GC column stationary phase. Detection by mass spectrometry provides a fragmentation pattern (mass spectrum) that serves as a chemical fingerprint, allowing for unambiguous identification.

  • Derivatization: If peak tailing is severe, derivatization of the secondary amine with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Pentafluorobenzoyl Chloride can improve peak shape and volatility.[11] The protocol below assumes direct injection, which should be attempted first.

Protocol Outline: GC-MS

1. Instrumentation and Materials

  • GC-MS System with a split/splitless injector and an electron ionization (EI) source.

  • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film, or equivalent low-bleed 5% phenyl-methylpolysiloxane column.

2. Sample Preparation

  • Dissolve the sample in a volatile solvent such as Methanol or Dichloromethane to a concentration of approximately 10-100 µg/mL.

3. GC-MS Conditions

ParameterCondition
Inlet Temperature 280 °C
Injection Mode Split (10:1) or Splitless
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min
MS Transfer Line 290 °C
Ion Source (EI) 230 °C, 70 eV
Mass Range 40 - 450 amu

References

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. Available at: [Link]

  • (4-Amino-3-chlorophenyl)(pyrrolidin-1-yl)methanone | C11H13ClN2O. PubChem. Available at: [Link]

  • UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl). ResearchGate. Available at: [Link]

  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Rasayan Journal of Chemistry. Available at: [Link]

  • 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI. Available at: [Link]

  • Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link]

  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction. Biological and Molecular Chemistry. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. Available at: [Link]

  • 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor. ACS Publications. Available at: [Link]

  • 1-(3-Chloro-4-(methylthio)phenyl)pyrrolidine | C11H14ClNS. PubChem. Available at: [Link]

  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. ResearchGate. Available at: [Link]

  • N-(4-Chlorophenyl)pyrrolidine-1-carboxamide. National Institutes of Health (NIH). Available at: [Link]

  • 3-(4-chlorophenyl)-1-methyl-4-phenyl-1H-pyrrole. ChemSynthesis. Available at: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate. MDPI. Available at: [Link]

  • Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, by Gas Chromatography With Electron-Capture Detection. PubMed. Available at: [Link]

  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Available at: [Link]

  • (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one. PubChem. Available at: [Link]

  • Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations. ResearchGate. Available at: [Link]

  • Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method. MDPI. Available at: [Link]

  • Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using LC-MS/MS. SCIEX. Available at: [Link]

  • Crystallographic characterization of three cathinone hydrochlorides new on the NPS market. PubMed. Available at: [Link]

  • The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Environmental Chemistry Methods: Clodinafop-Propargyl. Available at: [Link]

  • Development of LC/MS techniques for plant and drug metabolism studies. SciSpace. Available at: [Link]

  • The synthesis and structural properties of a chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) coordination complex. PubMed Central. Available at: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Drugs.ie. Available at: [Link]

Sources

HPLC analysis of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Chromatographic Analysis of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Introduction

This compound is a chiral amine containing a 4-chlorophenyl moiety and a pyrrolidine ring. While specific therapeutic applications of this exact molecule are not widely documented in publicly available literature, its structural motifs are common in pharmacologically active compounds, particularly those targeting the central nervous system. The presence of a chiral center necessitates the development of analytical methods capable of separating and quantifying the individual enantiomers, as they may exhibit different pharmacological and toxicological profiles.

This application note provides a comprehensive guide to the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound. It covers both an achiral reversed-phase HPLC method for the determination of chemical purity and a chiral HPLC method for the separation and quantification of its enantiomers. The protocols are designed to be robust and are grounded in established chromatographic principles and regulatory expectations, particularly the International Council for Harmonisation (ICH) guidelines.

Part 1: Achiral Purity Analysis by Reversed-Phase HPLC

Principle and Rationale

The primary objective of the achiral analysis is to separate the active pharmaceutical ingredient (API) from its potential impurities, which may include starting materials, by-products from synthesis, and degradation products. A reversed-phase HPLC method is the most suitable approach for a molecule of this polarity.[1]

The analyte is a basic compound due to the presence of two amine functional groups (a secondary amine and a tertiary amine within the pyrrolidine ring). When analyzing basic compounds by reversed-phase HPLC, controlling the pH of the mobile phase is critical to ensure good peak shape and reproducible retention times.[2] By maintaining the mobile phase at a low pH (e.g., 2.5-3.5), the amine functional groups will be consistently protonated. This positive charge suppresses the undesirable interactions with residual, negatively charged silanol groups on the surface of the silica-based stationary phase, thereby preventing peak tailing.[3] A C18 column, which provides hydrophobic interactions as the primary retention mechanism, is a standard and effective choice for this type of molecule.[4]

Experimental Protocol: Achiral Analysis

Instrumentation and Consumables:

  • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a diode array or UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended for initial method development.[5]

  • Mobile Phase A: 20 mM potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

Chromatographic Conditions:

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 225 nmThe chlorophenyl group provides strong UV absorbance in this region. A full UV scan should be performed to determine the optimal wavelength.
Injection Volume 10 µLCan be adjusted based on sample concentration and detector sensitivity.
Gradient Program Time (min)% Mobile Phase B
020
2070
2570
25.120
3020

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard or sample.

  • Dissolve in 10 mL of sample diluent to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the sample diluent to a final concentration of approximately 0.1 mg/mL for analysis.

Workflow for Achiral Analysis

Achiral HPLC Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample 1. Prepare Sample (0.1 mg/mL in Diluent) hplc_system 4. Equilibrate HPLC System (C18 Column, 30°C) prep_sample->hplc_system prep_mpA 2. Prepare Mobile Phase A (pH 3.0 Buffer) prep_mpA->hplc_system prep_mpB 3. Prepare Mobile Phase B (Acetonitrile) prep_mpB->hplc_system inject 5. Inject Sample (10 µL) hplc_system->inject run_gradient 6. Run Gradient Elution inject->run_gradient detect 7. Detect at 225 nm run_gradient->detect integrate 8. Integrate Peaks detect->integrate report 9. Report Purity (% Area) integrate->report

Caption: Workflow for the achiral HPLC analysis.

Part 2: Chiral Separation of Enantiomers

Principle and Rationale

Approximately 60% of all pharmaceutical drugs are chiral, and regulatory agencies require that the enantiomers of a chiral drug be treated as separate substances.[6] Therefore, a stereoselective analytical method is essential. Chiral HPLC, using a chiral stationary phase (CSP), is the most common technique for separating enantiomers.[6]

For the separation of basic chiral amines, polysaccharide-based CSPs are highly effective.[7] These CSPs, typically derivatives of cellulose or amylose, provide a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure. The separation can often be achieved in normal-phase, polar organic, or reversed-phase modes. Normal-phase chromatography frequently offers superior selectivity for chiral separations.[6] The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is crucial to block non-specific interactions with the stationary phase and to ensure good peak shapes for the basic analytes.[7]

Experimental Protocol: Chiral Separation

Instrumentation and Consumables:

  • HPLC System: As described for the achiral analysis.

  • Column: A polysaccharide-based chiral column, such as one based on cellulose tris(3,5-dimethylphenylcarbamate), is a good starting point for method development (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA). A typical starting composition is 80:20:0.1 (v/v/v). The ratio of hexane to IPA can be adjusted to optimize resolution and retention time.

  • Sample Diluent: The mobile phase is the ideal diluent.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 25 °CChiral separations can be sensitive to temperature; a controlled temperature is necessary.
Detection Wavelength 225 nmSame as for the achiral analysis.
Injection Volume 10 µLTo be optimized based on sample concentration.
Mobile Phase Isocratic elution with n-Hexane:IPA:DEA (80:20:0.1, v/v/v)Isocratic elution is common for chiral separations. The ratio of the polar alcohol (IPA) to the non-polar alkane (hexane) controls the retention.

Sample Preparation:

  • Prepare a stock solution of the racemic this compound at 1 mg/mL in the mobile phase.

  • Dilute to a final concentration of approximately 0.1 mg/mL for analysis.

Workflow for Chiral Analysis

Chiral HPLC Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample 1. Prepare Racemic Sample (0.1 mg/mL in Mobile Phase) hplc_system 3. Equilibrate HPLC System (Chiral Column, 25°C) prep_sample->hplc_system prep_mp 2. Prepare Mobile Phase (Hexane:IPA:DEA) prep_mp->hplc_system inject 4. Inject Sample (10 µL) hplc_system->inject run_iso 5. Run Isocratic Elution inject->run_iso detect 6. Detect at 225 nm run_iso->detect integrate 7. Integrate Enantiomer Peaks detect->integrate report 8. Report Enantiomeric Ratio and Purity integrate->report

Caption: Workflow for the chiral HPLC analysis.

Part 3: Method Validation Protocol according to ICH Q2(R1)

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8] The following validation characteristics should be evaluated for both the achiral purity method and the chiral separation method, in accordance with the ICH Q2(R1) guideline.[9][10]

Validation Parameters and Acceptance Criteria

1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Procedure: Analyze a blank (diluent), a placebo sample (if applicable), a sample of the API, and a sample spiked with known impurities. The peak for the main analyte should be free from interference from other components. Peak purity analysis using a diode array detector should also be performed.

2. Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Procedure: Prepare a series of at least five concentrations of the analyte over the specified range. Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: r² ≥ 0.999.

3. Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Procedure: The range is confirmed by the linearity, accuracy, and precision studies.

  • Typical Ranges:

    • Assay: 80% to 120% of the test concentration.

    • Impurity Determination: From the reporting limit to 120% of the specification limit.

    • Chiral Method (for minor enantiomer): From the limit of quantitation (LOQ) to 120% of the specification limit (e.g., 0.5% of the major enantiomer).

4. Accuracy: The closeness of the test results obtained by the method to the true value.

  • Procedure: Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo with known amounts of API) at a minimum of three concentration levels covering the specified range.

  • Acceptance Criteria: The percent recovery should be within 98.0% to 102.0%.

5. Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: The analysis is repeated by a different analyst on a different day and/or with a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2.0%.

6. Detection Limit (LOD) and Quantitation Limit (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: Typically determined based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria: S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.

7. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure: Introduce small variations in method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±10%), and mobile phase composition (±2% absolute).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Summary of Validation Parameters for the Achiral Method
Validation ParameterTypical Concentration RangeAcceptance Criteria
Linearity 50% - 150% of test concentrationr² ≥ 0.999
Accuracy 80%, 100%, 120% of test concentrationRecovery: 98.0% - 102.0%
Precision (Repeatability) 6 replicates at 100% concentrationRSD ≤ 2.0%
Precision (Intermediate) 6 replicates by a second analyst/instrumentRSD ≤ 2.0%
LOQ -S/N ≥ 10, Precision (RSD) ≤ 10%
Robustness 100% of test concentrationSystem suitability passes
Summary of Validation Parameters for the Chiral Method
Validation ParameterTypical Concentration RangeAcceptance Criteria
Linearity (of minor enantiomer) LOQ - 150% of specification limitr² ≥ 0.998
Accuracy (of minor enantiomer) LOQ, 100%, 120% of specification limitRecovery: 90.0% - 110.0%
Precision (Repeatability) 6 replicates at specification limitRSD ≤ 10.0%
LOQ (of minor enantiomer) -S/N ≥ 10, Precision (RSD) ≤ 10%
Robustness Spiked sample at specification limitResolution between enantiomers ≥ 1.5

Conclusion

This application note provides a comprehensive framework for the development and validation of HPLC methods for the analysis of this compound. The proposed reversed-phase HPLC method is suitable for determining the chemical purity, while the normal-phase chiral HPLC method allows for the accurate quantitation of the enantiomeric purity. The successful implementation of these methods, followed by a thorough validation according to ICH guidelines, will ensure the generation of reliable and accurate data, which is essential for quality control and regulatory submissions in the pharmaceutical industry.

References

  • Phenomenex. Chiral HPLC Column. Available from: [Link]

  • PharmaGuru. HPLC Method Development For Basic Molecules: A Case Study. 2025. Available from: [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. 2025. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. 2025. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. 2013. Available from: [Link]

  • Veeprho. Exploring the Different Mobile Phases in HPLC. 2025. Available from: [Link]

  • Element formerly Crawford Scientific. HPLC Column Selection. Available from: [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. 2024. Available from: [Link]

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. 2025. Available from: [Link]

  • ResearchGate. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. 2019. Available from: [Link]

  • SCION Instruments. HPLC Column Selection Guide. Available from: [Link]

  • SciSpace. A review on method development by hplc. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. 2024. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. Available from: [Link]

Sources

using [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Characterization of 4'-Chloro-α-Pyrrolidinovalerophenone (4-Chloro-α-PVP) in Cell-Based Assays

Authored by: A Senior Application Scientist

Introduction

The field of neuroscience and drug development is continually exploring novel psychoactive substances to understand their mechanisms of action and potential therapeutic or toxicological implications. Among these, synthetic cathinones, and specifically pyrovalerone derivatives, represent a significant class of compounds with potent effects on the central nervous system. This document provides a detailed guide for the in vitro characterization of 4'-chloro-α-pyrrolidinovalerophenone (4-chloro-α-PVP) , a representative member of this class.

4-Chloro-α-PVP is structurally analogous to α-pyrrolidinovalerophenone (α-PVP), a well-documented norepinephrine-dopamine reuptake inhibitor (NDRI)[1][2]. The addition of a chlorine atom to the 4-position of the phenyl ring is a common medicinal chemistry strategy to modulate a compound's pharmacological profile. The primary mechanism of action for pyrovalerone cathinones involves the blockade of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET)[3][4]. This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in potent psychostimulant effects.

This application note is designed for researchers, scientists, and drug development professionals. It offers a suite of detailed protocols for handling 4-chloro-α-PVP and evaluating its biological activity in relevant cell culture systems. The methodologies described herein provide a framework for determining the compound's potency as a monoamine reuptake inhibitor and assessing its cytotoxic profile, thereby enabling a comprehensive in vitro evaluation.

Mechanism of Action: Inhibition of Monoamine Transporters

Monoamine transporters are critical transmembrane proteins that regulate neurotransmission by facilitating the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron[5]. This process terminates the neurotransmitter signal and allows for its repackaging into vesicles for subsequent release.

4-Chloro-α-PVP, like its parent compound α-PVP, is hypothesized to function as a potent and selective inhibitor of DAT and NET[2][4]. By binding to these transporters, it physically obstructs the reuptake of dopamine and norepinephrine. This blockade results in elevated and prolonged concentrations of these neurotransmitters in the synapse, leading to enhanced downstream signaling. The negligible interaction with the serotonin transporter (SERT) is a defining characteristic of many pyrovalerone derivatives and is crucial to their specific pharmacological effects[6][7].

Monoamine_Reuptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Dopamine/ Norepinephrine Vesicles DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle->DA_NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_NE->DAT Reuptake DA_NE->NET Reuptake Receptor Postsynaptic Receptors DA_NE->Receptor Binding & Signal Transduction Compound 4-Chloro-α-PVP Compound->DAT Inhibition Compound->NET Inhibition Uptake_Assay_Workflow cluster_workflow Experimental Workflow A 1. Seed Cells (e.g., HEK-hDAT) in 96-well plate B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Wash Cells with Assay Buffer (HBSS) B->C D 4. Pre-incubate with 4-Chloro-α-PVP (15 min, 37°C) C->D E 5. Add Fluorescent Substrate Cocktail D->E F 6. Read Fluorescence (Kinetic or Endpoint Mode) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for the fluorescence-based uptake assay.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • 96-well or 384-well black wall, clear-bottom tissue culture plates

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)

  • 4-Chloro-α-PVP serial dilutions

  • Assay Buffer (e.g., HEPES-buffered solution or HBSS)

  • Fluorescence microplate reader with bottom-read capability

Procedure:

  • Cell Plating: Seed cells as described in Protocol 2 and incubate overnight.

  • Prepare Reagents: Prepare serial dilutions of 4-chloro-α-PVP in assay buffer. Also include a vehicle control (e.g., 0.5% DMSO in buffer) and a positive control inhibitor (e.g., vanoxerine for DAT, nisoxetine for NET).[8]

  • Wash: Gently wash the cell monolayer three times with pre-warmed assay buffer to remove culture medium.[8]

  • Compound Pre-incubation: Add the 4-chloro-α-PVP dilutions and controls to the wells. Incubate for 15 minutes at 37°C.[8] This step allows the inhibitor to bind to the transporters before the substrate is introduced.

  • Substrate Addition: Add the fluorescent substrate/masking dye cocktail from the assay kit to all wells. The masking dye quenches extracellular fluorescence, ensuring that only the intracellular signal is detected.[9]

  • Fluorescence Reading: Immediately place the plate in a microplate reader pre-set to 37°C. Read the fluorescence intensity over time (kinetic read for 30-60 minutes) or at a single time point (endpoint read).[10][11]

  • Data Analysis:

    • For kinetic data, calculate the area under the curve (AUC) or the maximum velocity (Vmax) for each well.

    • Normalize the data to the vehicle control (100% activity) and a maximal inhibition control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. This protocol determines the concentration of 4-chloro-α-PVP that reduces cell viability by 50% (CC50).

Materials:

  • SH-SY5Y or Hep G2 cells

  • 96-well clear tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 4-Chloro-α-PVP serial dilutions

Procedure:

  • Cell Plating & Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Replace the medium with fresh medium containing serial dilutions of 4-chloro-α-PVP. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the CC50 value.

Data Presentation and Interpretation

Table 1: Illustrative Pharmacological Profile of 4-Chloro-α-PVP

Assay ParameterCell LineResult (Illustrative)Interpretation
DAT Inhibition (IC50) HEK293-hDAT50 nMPotent inhibitor of the dopamine transporter.
NET Inhibition (IC50) HEK293-hNET35 nMPotent inhibitor of the norepinephrine transporter.
SERT Inhibition (IC50) HEK293-hSERT>10,000 nMHighly selective for DAT/NET over SERT.
Cytotoxicity (CC50) SH-SY5Y25 µMCytotoxic effects observed at concentrations significantly higher than its inhibitory potency.
Selectivity Index (CC50 / IC50)>500 (for DAT)A large selectivity index suggests that the compound's primary pharmacological effect (transporter inhibition) occurs at concentrations well below those that cause general cell death.

Note: The values presented in this table are for illustrative purposes only and must be determined experimentally.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound Precipitation in Media Poor aqueous solubility; concentration exceeds solubility limit.Prepare fresh dilutions from a higher DMSO stock. Ensure final DMSO concentration is non-toxic (<0.5%). Check the solubility of the hydrochloride salt in aqueous buffer before preparing dilutions.
High Well-to-Well Variability Inconsistent cell seeding; edge effects in the plate; pipetting errors.Use an electronic multipipette for accuracy. Avoid using the outer wells of the plate. Ensure a single-cell suspension before seeding.
Low Signal in Uptake Assay Low transporter expression; cells are unhealthy or not confluent; incorrect assay buffer.Confirm transporter expression via Western blot or a reference compound. Optimize cell seeding density and ensure high cell viability before starting the assay. Use the buffer recommended by the kit manufacturer.
Inconsistent Cytotoxicity Results Contamination; variability in treatment incubation time; inconsistent cell passage number.Practice strict aseptic technique. Standardize all incubation times. Use cells within a consistent, low passage number range for all experiments.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of 4'-chloro-α-pyrrolidinovalerophenone. By employing cell lines that express specific human monoamine transporters, researchers can precisely quantify the compound's inhibitory potency and selectivity. Complementing these mechanistic studies with cytotoxicity assays in relevant cell lines such as SH-SY5Y allows for the determination of a therapeutic or toxicological window. This integrated approach ensures a thorough and reliable preclinical evaluation, generating the critical data needed to understand the pharmacological profile of novel psychoactive compounds.

References

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Protocol. Retrieved from [Link]

  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Pelletier, R., et al. (2022). Use of innovative, cross-disciplinary in vitro, in silico and in vivo approaches to characterize the metabolism of chloro-alpha-pyrrolidinovalerophenone (4-Cl-PVP). Archives of Toxicology. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Wikipedia. (n.d.). 4-Chloro-α-pyrrolidinovalerophenone. Retrieved from [Link]

  • Zwartsen, A., et al. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Toxicology in Vitro. [Link]

  • Coppola, M., & Mondola, R. (2021). Evaluation of Cytotoxic and Mutagenic Effects of the Synthetic Cathinones Mexedrone, α-PVP and α-PHP. International Journal of Molecular Sciences. [Link]

  • Kim, J., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Biomolecules & Therapeutics. [Link]

  • Wikipedia. (n.d.). α-Pyrrolidinopentiophenone. Retrieved from [Link]

  • Zuba, D., et al. (2016). Cytotoxic Activity of Pyrovalerone Derivatives, an Emerging Group of Psychostimulant Designer Cathinones. Neurotoxicity Research. [Link]

  • ResearchGate. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Retrieved from [Link]

  • Kolanos, R., et al. (2015). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. Designer Drugs. [Link]

  • ACS Publications. (2022). In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-alpha-PVP. Retrieved from [Link]

  • MDPI. (2022). Development of an Enantioselective Method by Liquid Chromatography to Monitor 3,4-Methylenedioxypyrovalerone in Culture Media from Ecotoxicity Assays. Retrieved from [Link]

  • Kalueff, A. V., et al. (2019). DARK Classics in Chemical Neuroscience: α-Pyrrolidinovalerophenone ("Flakka"). ACS Chemical Neuroscience. [Link]

  • Zuba, D., et al. (2016). Cytotoxic Activity of Pyrovalerone Derivatives, an Emerging Group of Psychostimulant Designer Cathinones. Neurotoxicity Research. [Link]

  • SWGDRUG.org. (2016). 4-Chloro-α-PVP. Retrieved from [Link]

  • MDPI. (2019). Drug Evaluation Based on a Multi-Channel Cell Chip with a Horizontal Co-Culture. Retrieved from [Link]

  • Kalueff, A. V., et al. (2019). DARK Classics in Chemical Neuroscience: α-Pyrrolidinovalerophenone ("Flakka"). ACS Chemical Neuroscience. [Link]

  • Glennon, R. A. (2016). Neurobiology of 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinovalerophenone (α-PVP). Brain Research Bulletin. [Link]

  • Wang, G., et al. (2020). Flakka: New Dangerous Synthetic Cathinone on the Drug Scene. Toxics. [Link]

Sources

[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the characterization and application of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine, a putative monoamine reuptake inhibitor, for neuroscience research.

Introduction

This compound is a synthetic compound available for scientific and industrial research purposes.[1] Its chemical architecture, featuring a chlorophenyl group, a propyl backbone, and a pyrrolidinyl moiety, bears a structural resemblance to known classes of monoamine reuptake inhibitors, such as pyrovalerone and its analogues.[2][3] These structurally related compounds are recognized for their potent inhibitory effects on the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[2][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of . Given the nascent state of public-domain research on this specific molecule, this guide will focus on establishing its pharmacological profile through a series of robust in vitro and in vivo protocols. The methodologies outlined herein are designed to elucidate the compound's mechanism of action, potency, and selectivity, thereby enabling its effective use in neuroscience research.

Hypothesized Mechanism of Action: Monoamine Reuptake Inhibition

Based on its structural similarity to established monoamine reuptake inhibitors, it is hypothesized that this compound functions by binding to and blocking the function of presynaptic transporters for dopamine, norepinephrine, and/or serotonin. This inhibition of reuptake leads to an increased concentration and prolonged presence of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Release Release MAT Monoamine Transporter (DAT, NET, SERT) MA Monoamines (DA, NE, 5-HT) Release->MA Exocytosis MA->MAT Reuptake Receptor Postsynaptic Receptors MA->Receptor Binding & Signal Transduction Compound This compound Compound->MAT Inhibition

Figure 1: Hypothesized mechanism of action at the synapse.

In Vitro Pharmacological Profiling

To characterize the activity of this compound, a stepwise in vitro analysis is recommended. The primary objective is to determine its affinity and potency at the three principal monoamine transporters. A secondary screening against monoamine oxidases (MAO) is also advised to assess for potential off-target activity, which is crucial for interpreting in vivo data.

Application 1: Monoamine Transporter Inhibition Assay

This assay quantifies the ability of the test compound to inhibit the uptake of radiolabeled monoamines into synaptosomes or cell lines heterologously expressing DAT, NET, or SERT.[3][4] Synaptosomes, which are resealed nerve terminals, provide a biologically relevant ex vivo system containing functional transporters and other synaptic machinery.[5]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate Brain Region (e.g., Striatum for DAT, Cortex for NET/SERT) B Homogenize Tissue in Sucrose Buffer A->B C Differential Centrifugation to Isolate Synaptosomes B->C D Pre-incubate Synaptosomes with Test Compound (Varying Concentrations) C->D E Add Radiolabeled Neurotransmitter ([3H]DA, [3H]NE, or [3H]5-HT) D->E F Incubate to Allow Uptake E->F G Terminate Uptake by Rapid Filtration F->G H Quantify Radioactivity via Scintillation Counting G->H I Calculate IC50 Values H->I

Figure 2: Workflow for monoamine uptake inhibition assay.

  • Synaptosome Preparation:

    • Euthanize adult rats (e.g., Sprague-Dawley) in accordance with institutional guidelines.[6]

    • Rapidly dissect the brain region of interest (e.g., striatum for DAT, cerebral cortex for NET and SERT) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).[7]

    • Homogenize the tissue in 10 volumes of sucrose buffer using a glass-Teflon homogenizer.[7]

    • Perform differential centrifugation: first, centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.[7]

    • Centrifuge the resulting supernatant at 12,000-16,000 x g for 20 minutes at 4°C to pellet the synaptosomes.[7][8]

    • Resuspend the synaptosomal pellet in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).[7] Determine protein concentration using a standard method like the Lowry assay.[8]

  • Uptake Inhibition Assay:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M), and control compounds (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

    • Add the synaptosomal preparation (typically 50-100 µg of protein per well) and pre-incubate for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the synaptosomes containing internalized radiolabel from the buffer.

    • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radiolabel.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a selective inhibitor or by conducting the assay at 4°C.

    • Specific uptake is calculated by subtracting non-specific uptake from total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific uptake) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Application 2: Monoamine Oxidase (MAO) Inhibition Assay

This assay determines if the compound inhibits the activity of MAO-A or MAO-B, enzymes that catabolize monoamines.[9] This is a critical control experiment to ensure that the observed effects in vivo are due to reuptake inhibition and not a reduction in neurotransmitter breakdown. Commercially available kits provide a straightforward method for this assessment.[10][11]

  • Assay Principle: MAO enzymes react with their substrates (e.g., tyramine) to produce H₂O₂. In the presence of a suitable probe and horseradish peroxidase (HRP), a fluorescent product is generated, which is proportional to MAO activity.[11]

  • Procedure (adapted from commercial kit protocols):

    • Reconstitute recombinant human MAO-A or MAO-B enzyme and other kit reagents as per the manufacturer's instructions.

    • In a 96-well black plate, add MAO-A or MAO-B enzyme to appropriate wells.

    • Add the test compound at various concentrations. Include known inhibitors as positive controls (e.g., clorgyline for MAO-A, pargyline or selegiline for MAO-B).[9][10]

    • Pre-incubate the enzyme and inhibitor for approximately 30 minutes at room temperature.[10]

    • Initiate the reaction by adding a solution containing the MAO substrate (e.g., p-tyramine) and the detection reagent (e.g., HRP and a fluorometric probe).[11]

    • Incubate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex = 530 nm / λem = 585 nm).[11]

  • Data Analysis:

    • Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ values for MAO-A and MAO-B inhibition by non-linear regression analysis.

Data Summary and Interpretation

The IC₅₀ values obtained from these in vitro assays should be compiled to generate a pharmacological profile of the compound.

Target IC₅₀ (nM)
Dopamine Transporter (DAT)Experimental Value
Norepinephrine Transporter (NET)Experimental Value
Serotonin Transporter (SERT)Experimental Value
Monoamine Oxidase A (MAO-A)Experimental Value
Monoamine Oxidase B (MAO-B)Experimental Value

Table 1: Pharmacological Profile of this compound.

A potent and selective compound will exhibit low nanomolar IC₅₀ values for one or more transporters and significantly higher values (>100-fold) for other targets. This profile will guide the design of subsequent in vivo experiments.

In Vivo Behavioral Pharmacology

Once the in vitro profile is established, in vivo studies can be designed to assess the compound's central nervous system effects and validate its mechanism of action. Behavioral pharmacology provides a crucial link between molecular activity and functional outcomes.[12]

Application 3: Assessment of Locomotor Activity

A common initial in vivo test for compounds targeting monoamine systems is the open-field locomotor activity test.[13] Inhibition of DAT and/or NET typically results in psychostimulant effects, leading to an increase in locomotor activity, while compounds with significant SERT activity may have more complex or even inhibitory effects.

G A Acclimate Animals (e.g., Mice or Rats) to Testing Room B Administer Test Compound (e.g., i.p. or p.o.) or Vehicle A->B C Place Animal in Open-Field Arena B->C D Record Activity for 30-60 min using Automated Tracking System C->D E Analyze Data: Total Distance Traveled, Rearing, Center Time D->E F Generate Dose-Response Curve E->F

Figure 3: Workflow for in vivo locomotor activity study.

  • Animals and Habituation:

    • Use adult male mice (e.g., C57BL/6). House them in a controlled environment with a 12-hour light/dark cycle.

    • Habituate the animals to the testing room for at least 60 minutes before the experiment begins.

  • Compound Administration:

    • Prepare the test compound in a suitable vehicle (e.g., saline with 5% Tween 80).

    • Administer the compound or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral gavage, p.o.) at various doses. The timing of administration relative to testing depends on the predicted pharmacokinetic profile of the compound (typically 30 minutes for i.p. administration).

  • Testing Procedure:

    • Place each mouse individually into the center of an open-field arena (e.g., 40 cm x 40 cm x 30 cm).

    • The arena should be equipped with infrared beams or an overhead video camera connected to an automated tracking system.

    • Record locomotor activity for a set duration, typically 30 to 60 minutes. Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Data Analysis:

    • Analyze the collected data using appropriate software.

    • Compare the activity levels of the compound-treated groups to the vehicle-treated control group using statistical methods such as ANOVA followed by post-hoc tests.

    • A significant increase in distance traveled is indicative of a psychostimulant effect, consistent with DAT/NET inhibition.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of . By systematically determining its in vitro potency and selectivity at monoamine transporters and assessing its in vivo behavioral effects, researchers can build a comprehensive pharmacological profile.

Should the compound prove to be a potent and selective monoamine reuptake inhibitor, further studies could explore its utility in animal models of neurological and psychiatric disorders where monoamine systems are implicated, such as depression, ADHD, and substance use disorders.[14] Advanced techniques, such as in vivo microdialysis, can directly measure changes in synaptic neurotransmitter levels following compound administration, providing definitive evidence for its mechanism of action in the living brain.[15]

References

  • Uptake and release of neurotransmitters. (n.d.). PubMed.
  • In vitro uptake assays in synaptosomes. (n.d.). Bio-protocol.
  • Isolate Functional Synaptosomes. (2012, May 10). Thermo Fisher Scientific - US.
  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. (n.d.). Electrochemical Methods for Neuroscience - NCBI.
  • Striatal Synaptosomes Preparation from Mouse Brain. (n.d.). Bio-protocol.
  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc.
  • Monoamine Oxidase Inhibitor Screening Kit (BA0188). (n.d.). Assay Genie.
  • Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). PubMed.
  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec.
  • This compound Safety Data Sheets. (n.d.). Echemi.
  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (n.d.). MDPI.
  • Behavioural pharmacology: 40+ years of progress, with a focus on glutamate receptors and cognition. (n.d.). PubMed Central.
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. (n.d.). Drugs.ie.
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (n.d.). PubMed Central.
  • Antagonism of meta-chlorophenylpiperazine-induced inhibition of exploratory activity in an emergence procedure, the open field test, in rats. (1997, August). PubMed.
  • Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. (2005, April). PubMed.

Sources

Application Notes & Protocols: A Phased Approach to the Preclinical Evaluation of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research purposes only. [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine is a research chemical. All experiments should be conducted in compliance with local, national, and international regulations, including those set forth by the U.S. Drug Enforcement Administration (DEA) or equivalent bodies. Appropriate institutional review board (IRB) and animal care and use committee (IACUC) approvals are mandatory for any in vivo studies.

Introduction: Rationale for a Structured Experimental Design

The compound this compound, hereafter referred to as "Compound X," is a novel psychoactive substance (NPS). Its structure, featuring a 4-chlorophenyl group and a pyrrolidinyl moiety, suggests a potential interaction with monoamine neurotransmitter systems, a common characteristic of many central nervous system (CNS) stimulants.[1] A systematic, phased experimental approach is critical to characterize its pharmacological profile, mechanism of action, and preliminary safety. This guide outlines a comprehensive preclinical workflow, from initial in vitro screening to preliminary in vivo assessments, designed to build a robust data package for this compound. The primary goals of this preclinical evaluation are to identify an initial safe dose, define potential target organs for toxicity, and establish safety parameters for monitoring.[2]

Phase 1: Foundational In Vitro Characterization

The initial phase focuses on determining the compound's primary molecular targets and potential for off-target effects and cytotoxicity. This is the foundation upon which all subsequent studies are built.

Primary Target Engagement: Monoamine Transporter Binding & Uptake Assays

Causality: The structural similarity of Compound X to known psychostimulants suggests it may act as a monoamine reuptake inhibitor.[1] The first crucial step is to quantify its affinity (binding) and functional potency (uptake inhibition) at the primary transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

Protocol: Radioligand Binding Assays

  • Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Reaction Mixture: In a 96-well plate, combine cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of Compound X (e.g., 0.1 nM to 100 µM).

  • Incubation: Incubate at a controlled temperature (e.g., room temperature for 60-120 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of Compound X. Determine the inhibition constant (Ki) by fitting the data to a one-site competition model using non-linear regression.

Protocol: Neurotransmitter Uptake Inhibition Assay

  • Cell Culture: Use SH-SY5Y cells (for DAT/NET) or HEK293 cells expressing hSERT.

  • Pre-incubation: Pre-incubate cells with a range of concentrations of Compound X or a reference inhibitor (e.g., cocaine, desipramine, fluoxetine).

  • Initiation: Add a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate the uptake reaction.

  • Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis & Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of Compound X that inhibits 50% of the neurotransmitter uptake (IC50 value).

Secondary Target & Safety Screening

Causality: Many CNS-active compounds have off-target activities that can lead to adverse effects. Early screening is essential to identify potential liabilities, particularly cardiotoxicity via hERG channel inhibition and metabolic effects through monoamine oxidase (MAO) interaction.

Protocol: hERG Channel Inhibition Assay (Automated Patch Clamp)

The human ether-a-go-go-related gene (hERG) encodes a potassium ion channel critical for cardiac repolarization.[3] Inhibition of this channel can lead to fatal arrhythmias.[3]

  • System: Use an automated patch-clamp system (e.g., QPatch, SyncroPatch) with HEK293 cells stably expressing the hERG channel.[3]

  • Cell Preparation: Prepare a single-cell suspension and load it into the system.

  • Recording: Establish a stable whole-cell recording. A specific voltage protocol is applied to elicit the hERG current.[4]

  • Compound Application: Apply a vehicle control (e.g., 0.1% DMSO) followed by sequentially increasing concentrations of Compound X (e.g., 0.1, 1, 10 µM).[3]

  • Measurement: Record the hERG tail current at each concentration.

  • Data Analysis: Calculate the percent inhibition at each concentration relative to the vehicle control and determine the IC50 value. A positive control like E-4031 should be used.[3]

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

Dysfunction of MAO enzymes is linked to several neurological disorders.[5] It is important to determine if Compound X interacts with these enzymes.

  • Assay Principle: Use a fluorimetric or colorimetric kit that measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by MAO.[5][6]

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

  • Procedure: In separate wells for MAO-A and MAO-B, combine the enzyme, a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and varying concentrations of Compound X.[7]

  • Detection: The reaction is coupled to a detection system (e.g., horseradish peroxidase and a probe) that generates a fluorescent or colored product proportional to H₂O₂ levels.[5]

  • Data Analysis: Measure the signal using a microplate reader. Calculate the IC50 values for both MAO-A and MAO-B inhibition. Use known inhibitors like clorgyline (MAO-A) and pargyline (MAO-B) as positive controls.[5]

Data Summary Table for Phase 1
AssayTargetParameterExpected Result (Hypothetical)
Radioligand BindinghDAT, hNET, hSERTKi (nM)e.g., DAT: 50, NET: 120, SERT: 850
Neurotransmitter UptakehDAT, hNET, hSERTIC50 (nM)e.g., DAT: 80, NET: 200, SERT: 1500
hERG Safety ScreenhERG K+ ChannelIC50 (µM)e.g., > 30
MAO InhibitionMAO-A, MAO-BIC50 (µM)e.g., > 50 for both

Phase 2: In Vivo Pharmacokinetics and Behavioral Profiling

After establishing an in vitro profile, the next phase assesses the compound's behavior in a living system. This phase is governed by strict ethical guidelines and requires IACUC approval.[8]

Experimental Workflow Diagram

G cluster_0 Phase 2: In Vivo Evaluation cluster_1 Phase 3: Refined Studies pk Pharmacokinetic (PK) Study (Dose, Route, ADME) behavior Behavioral Pharmacology (Locomotor, Drug Discrimination) pk->behavior Inform Dose Selection acute_tox Acute Toxicity Study (Dose Escalation, MTD) behavior->acute_tox Observe Effects pd_model Pharmacodynamic (PD) Model (e.g., Self-Administration) acute_tox->pd_model Determine Safe Dose Range repeat_tox Repeat-Dose Toxicity acute_tox->repeat_tox

Sources

Application Notes & Protocols for Preclinical Investigation of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine (C4PPA) in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine is a novel chemical entity for research purposes. The following application notes are based on established principles for preclinical evaluation of analogous compounds and must be adapted based on empirical data obtained for this specific molecule. All animal procedures must be conducted in accordance with the Guide for the Care and Use of Laboratory Animals[1][2][3][4] and approved by an Institutional Animal Care and Use Committee (IACUC)[5].

Introduction & Compound Profile

This compound, hereafter referred to as C4PPA , is a novel phenylpropylamine derivative. Its structural features—a 4-chlorophenyl group common in serotonin reuptake inhibitors and a pyrrolidinylpropylamine backbone—suggest a high probability of activity as a monoamine reuptake inhibitor, potentially targeting serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters.

This guide provides a comprehensive framework for the initial in vivo characterization of C4PPA in rodent models. The primary objectives are to establish a safe and effective dose range, detail standardized administration protocols, and propose validated behavioral assays to probe its potential therapeutic effects, such as antidepressant and anxiolytic activity.

Postulated Mechanism of Action

Based on its structure, C4PPA is hypothesized to bind to and inhibit one or more monoamine transporters. This inhibition would lead to increased synaptic concentrations of neurotransmitters like serotonin, norepinephrine, and dopamine, driving its potential psychoactive effects. The initial behavioral screening should therefore focus on models sensitive to such neurochemical changes.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Transporter Monoamine Transporter (SERT, NET, or DAT) Vesicle Vesicle Transporter->Vesicle Reuptake Receptor Postsynaptic Receptor Transporter->Receptor Binding SynapticMA Increased Synaptic Monoamines Vesicle->Transporter Release MA Effect Downstream Signaling & Effect Receptor->Effect C4PPA C4PPA C4PPA->Transporter Inhibition

Figure 1: Postulated mechanism of C4PPA action on a monoaminergic synapse.

Formulation and Vehicle Selection

The selection of an appropriate vehicle is critical for ensuring drug solubility, stability, and minimizing confounding effects from the vehicle itself[6]. For a novel compound like C4PPA, which is predicted to be a hydrochloride salt or a free base with low aqueous solubility, a tiered approach to vehicle selection is recommended.

Causality: An inappropriate vehicle can cause irritation, toxicity, or poor bioavailability, leading to inaccurate experimental results[7][8]. For instance, high concentrations of DMSO can induce motor impairment, which would confound behavioral assays[7][8]. Therefore, a vehicle characterization study should be performed prior to efficacy studies.

Vehicle OptionCompositionSuitability & RationalePotential Issues
1. Sterile Saline 0.9% Sodium Chloride in WaterIdeal First Choice. Physiologically compatible. Use if C4PPA (as a salt) is sufficiently soluble.Unlikely to dissolve lipophilic free-base compounds.
2. Saline + Tween 80 0.9% NaCl + 1-5% Tween 80For Poor Solubility. Tween 80 is a non-ionic surfactant that aids in creating stable suspensions for oral or IP administration.Can cause hypersensitivity reactions in some animals. May affect gut absorption.
3. 0.5% CMC in Water 0.5% (w/v) CarboxymethylcelluloseSuspension Agent. Forms uniform suspensions for oral gavage. Well-tolerated[7][8].Not suitable for intravenous injection due to viscosity.
4. Saline + DMSO 0.9% NaCl with 5-10% DMSOSolubilizing Agent. DMSO is a powerful solvent. The concentration should be kept to an absolute minimum (<10%).DMSO has known biological effects and can be neurotoxic at higher concentrations[7][8].
5. PEG400 / Saline 30-50% PEG400 in 0.9% NaClCo-solvent System. Polyethylene glycol 400 is often used for lipophilic compounds.Can cause osmotic diarrhea, especially with repeated dosing. May have sedative effects[7][8].

Protocol: Always prepare formulations fresh daily unless stability data demonstrates otherwise[9]. Filter sterilize aqueous solutions through a 0.22 µm filter for parenteral administration. Suspensions should be vortexed thoroughly before drawing each dose to ensure homogeneity.

Dose Range Finding (DRF) Studies

A DRF study is a foundational preclinical experiment to determine the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD)[10][11]. This establishes the therapeutic window for subsequent efficacy studies[12][13].

Causality: Skipping a DRF study can lead to wasted resources and animals. Starting efficacy studies with doses that are too low will show no effect, while doses that are too high can cause adverse effects or mortality, confounding the interpretation of behavioral data[11][13].

DRF Study Design
  • Species: Mouse (e.g., C57BL/6 or CD-1)

  • Animals/group: n=3-5 per sex

  • Route of Administration: The intended route for efficacy studies (e.g., Intraperitoneal, IP).

  • Dose Escalation: Start with a low dose (e.g., 1 mg/kg) and escalate using a geometric progression (e.g., 3x or 5x increments: 1, 3, 10, 30, 100 mg/kg)[10].

  • Endpoints:

    • Clinical Observations: Monitor continuously for the first 4 hours post-dose, then at 24 and 48 hours. Record signs of toxicity (e.g., seizures, ataxia, sedation, stereotypy, respiratory distress).

    • Body Weight: Measure before dosing and at 24/48 hours.

    • Mortality: Record any deaths.

The MTD is defined as the highest dose that does not produce severe toxicity or unacceptable adverse effects[10]. The MED will be informed by the lowest dose showing any observable CNS effect, which will then be the starting point for efficacy studies.

Administration Protocols

All personnel must be thoroughly trained, and procedures must be performed consistently to minimize stress and ensure accurate dosing[14][15]. All substances should be sterile and warmed to room or body temperature before injection to reduce discomfort[16][17][18].

Intraperitoneal (IP) Injection Protocol (Mouse)

Causality: IP injection provides rapid systemic absorption, bypassing the first-pass metabolism of oral administration. The lower right abdominal quadrant is chosen to avoid puncturing the cecum (located on the left) or other vital organs[17][19].

Materials:

  • Appropriately sized syringes (e.g., 1 mL).

  • 25-27 gauge needles[16].

  • 70% Isopropyl alcohol wipes.

  • Sterile C4PPA formulation.

Step-by-Step Procedure:

  • Calculate Dose: Weigh the mouse and calculate the precise injection volume. The maximum recommended volume is 10 mL/kg[16][18].

  • Restraint: Gently restrain the mouse using the scruff technique with the non-dominant hand, ensuring the skin is taut but not restricting breathing[17].

  • Positioning: Turn the restrained mouse to expose the abdomen and tilt its head slightly downward. This uses gravity to move the abdominal organs away from the injection site[16][17].

  • Disinfection: Disinfect the injection site in the lower right abdominal quadrant with an alcohol wipe[19].

  • Injection: With the needle bevel facing up, insert it at a 30-45° angle into the peritoneal cavity[17][18].

  • Aspiration: Gently pull back the plunger to ensure no blood or urine is aspirated, which would indicate incorrect placement[18][19].

  • Administration: Inject the substance smoothly.

  • Withdrawal & Recovery: Remove the needle and return the animal to its home cage. Observe for any immediate complications like bleeding or distress[16][18].

Oral Gavage (PO) Protocol (Rat)

Causality: Oral gavage is used for precise oral dosing when voluntary intake in food or water is not feasible[14]. A proper gavage needle (bulb-tipped, not sharp) and correct measurement are essential to prevent esophageal or gastric perforation[14][20].

Materials:

  • Appropriately sized syringe.

  • 16-18 gauge, 2-3 inch flexible or curved, ball-tipped gavage needle[14].

  • Permanent marker.

Step-by-Step Procedure:

  • Calculate Dose: Weigh the rat and calculate the dose volume. The maximum recommended volume is 10 mL/kg[20].

  • Measure Needle Depth: Before restraining, measure the gavage needle from the tip of the rat's nose to the last rib (xiphoid process) and mark the tube. Do not insert past this mark[14][20].

  • Restraint: Firmly restrain the rat, immobilizing the head and aligning it vertically with the body to create a straight path to the esophagus[15][21].

  • Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow reflexively[21].

  • Advancement: Pass the tube smoothly down the esophagus to the pre-measured mark. Never force the needle. If resistance is met, withdraw and try again[20][21].

  • Administration: Once in the stomach, administer the substance slowly over 2-3 seconds[20].

  • Withdrawal & Recovery: Remove the tube gently along the same path and return the animal to its cage. Monitor for any signs of respiratory distress (e.g., fluid from the nose), which could indicate accidental tracheal administration[15][21].

Behavioral Models for Efficacy Testing

Based on the postulated mechanism of action, initial efficacy testing should focus on well-validated models of anxiety and depression.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used test based on the conflict between a rodent's natural aversion to open, elevated spaces and its drive to explore a novel environment[22][23]. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms[24][25].

Protocol Summary:

  • Habituation: Acclimate the animal to the testing room for at least 30-60 minutes before the test[22].

  • Dosing: Administer C4PPA or vehicle at a predetermined time before the test (e.g., 30 minutes for IP).

  • Procedure: Place the mouse in the center of the maze, facing a closed arm, and allow it to explore for 5-10 minutes[22][23].

  • Data Collection: An overhead camera records the session. Automated tracking software measures key variables.

  • Key Variables: Time spent in open vs. closed arms, number of entries into open vs. closed arms, total distance traveled (as a measure of general locomotor activity)[22][24].

  • Sanitization: Clean the maze thoroughly between animals (e.g., with 10-70% ethanol) to eliminate olfactory cues[26].

Forced Swim Test (FST) for Antidepressant Activity

The FST is a common screening tool for potential antidepressants[27]. It is based on the principle that after initial escape-oriented activity, rodents will adopt an immobile posture. Antidepressant treatments are known to increase the duration of active behaviors (swimming, climbing) and reduce the time spent immobile[28][29].

Protocol Summary:

  • Apparatus: A transparent cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (24-25°C) to a depth where the mouse cannot touch the bottom (e.g., 15 cm)[27][29].

  • Dosing: Administer C4PPA or vehicle prior to the test.

  • Procedure: Gently place the mouse into the water for a 6-minute session. The first 2 minutes are typically for habituation and are not scored.

  • Data Collection: Behavior during the final 4 minutes is recorded and scored for time spent immobile, swimming, or climbing.

  • Key Variable: Immobility time. A significant decrease in immobility is indicative of an antidepressant-like effect[28][30].

  • Post-Test Care: After the test, remove the animal, dry it thoroughly, and place it in a clean, warm cage to prevent hypothermia[29].

Integrated Experimental Workflow

A logical, stepwise approach is crucial for the efficient and ethical evaluation of C4PPA. The workflow should integrate formulation, safety, and efficacy studies in a self-validating system that includes appropriate controls at every stage.

prep 1. Compound Prep & Vehicle Selection drf 2. Dose Range Finding (DRF) (IP, Acute Dosing) prep->drf mtd Determine MTD & Select Doses (e.g., 3, 10, 30 mg/kg) drf->mtd behavior 3. Behavioral Efficacy Studies mtd->behavior epm Elevated Plus Maze (EPM) (Anxiety) behavior->epm Test Groups: - Vehicle - C4PPA (Low) - C4PPA (Mid) - C4PPA (High) - Positive Control fst Forced Swim Test (FST) (Depression) behavior->fst loco Locomotor Activity (Control) behavior->loco analysis 4. Data Analysis & Interpretation epm->analysis fst->analysis loco->analysis report 5. Report & Next Steps analysis->report

Figure 2: Integrated workflow for the initial in vivo evaluation of C4PPA.

Trustworthiness through Controls: Each behavioral study must include a vehicle control group to account for the effects of the injection procedure and the vehicle itself. A positive control (a known anxiolytic like diazepam for the EPM, or an antidepressant like fluoxetine for the FST) is also highly recommended to validate the assay's sensitivity. A separate locomotor activity test is crucial to ensure that the effects observed in the EPM or FST are not simply due to general hyperactivity or sedation.

References

  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]

  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. Research Biomethods Training. [Link]

  • Intraperitoneal Injection in Mice. Queen's University. [Link]

  • Intraperitoneal Injections in Mice. UBC Animal Care Services. [Link]

  • Guide for the Care and Use of Laboratory Animals (Eighth Edition). Animal Care & Use Program, Research A-Z. [Link]

  • Update of the Guide for the Care and Use of Laboratory Animals. National Academies. [Link]

  • TECH 09b -Oral Gavage in Adult Rats. UBC Animal Care Services. [Link]

  • SOP: Oral Gavage in the Rat. Virginia Tech. [Link]

  • Intraperitoneal Injection in an Adult Mouse V.1. Protocols.io. [Link]

  • Elevated plus maze protocol. Protocols.io. [Link]

  • Guide for the Care and Use of Laboratory Animals: Eighth Edition, Copyright 2011, NAS. OLAW. [Link]

  • Dose-ranging studies (including discovery, preclinical and clinical). GARDP Revive. [Link]

  • Guide for the Care and Use of Laboratory Animals. National Academies Press (1996). [Link]

  • Protocol for Elevated Plus Maze. The University of Iowa. [Link]

  • Guide for the Care and Use of Laboratory Animals: Eighth Edition. NCBI Bookshelf. [Link]

  • LAB_021 Oral Gavage in Mice and Rats. The University of Queensland. [Link]

  • Video: Compound Administration in Rodents- Oral and Topical Routes. JoVE. [Link]

  • Factsheet on the forced swim test. Understanding Animal Research. [Link]

  • Elevated Plus Maze for Mice. Komada, M., Takao, K., & Miyakawa, T. (2008). JoVE (Journal of Visualized Experiments), (22), e1088. [Link]

  • Elevated Plus Maze: Understanding the Basics. Neobiological. (2017). [Link]

  • Dose Range Finding Studies. Charles River Laboratories. [Link]

  • Dose Range Finding. Hoeford Research Limited. [Link]

  • Dose-ranging study. Wikipedia. [Link]

  • The Mouse Forced Swim Test. Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). JoVE (Journal of Visualized Experiments), (59), e3638. [Link]

  • The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]

  • Forced Swim Test v.3. University of Notre Dame IACUC. [Link]

  • Using the rat forced swim test to assess antidepressant-like activity in rodents. Slattery, D. A., & Cryan, J. F. (2012). Nature protocols, 7(6), 1009-1014. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Gálico, D. A., et al. (2018). J Pharm Pharm Sci, 21(1), 121-133. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Gálico, D. A., et al. (2018). PubMed. [Link]

  • Guideline for the Use of Novel Compound in Animals. University of Mississippi. [Link]

  • Preclinical protocols in rodents for the development of antidepressant drugs. Almanza-Pérez, J. C., et al. (2023). In From Animal Models to Humans. Translational research toward human health. [Link]

  • Animal Models of Substance Abuse and Addiction. Schindler, C. W., et al. (2010). ILAR journal, 51(1), 47-54. [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Smith, D. E., et al. (2004). International Journal of Toxicology, 23(3), 187-193. [Link]

  • Preclinical Evaluation of Antidepressant Activity of New Monoamine Oxidase Inhibitors in Rodents. Dawane, J. S., et al. (2016). International Journal of Health Sciences and Research, 6(9), 211-224. [Link]

  • Administration of Substances to Laboratory Animals. Turner, P. V., et al. (2011). ILAR journal, 52(1), e19-e30. [Link]

  • Guidelines on Administration of Substances to Laboratory Animals. Research A-Z, Animal Care & Use Program. [Link]

  • Novel oral drug administration in an animal model of neuroleptic therapy. Semantic Scholar. [Link]

  • Vehicle selection for nonclinical oral safety studies. Nagai, N., et al. (2021). Journal of toxicologic pathology, 34(1), 1-13. [Link]

  • Dosing in Animal Models of Neuroscience. British Pharmacological Society. [Link]

  • Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Stevenson, G. W., et al. (2009). Journal of Pharmacology and Experimental Therapeutics, 329(1), 213-222. [Link]

  • Preclinical Evaluation of Antidepressant Activity of New Monoamine Oxidase Inhibitors in Rodents. Dawane, J. S., et al. (2016). ResearchGate. [Link]

  • Effects of monoamine reuptake inhibitors on cocaine self-administration in rats. Howell, L. L., & Byrd, L. D. (1995). The Journal of pharmacology and experimental therapeutics, 273(2), 665-673. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable compound. The synthesis, while conceptually straightforward, involves critical steps where reaction conditions and reagent choices can significantly impact the outcome. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is consistently low. What are the most critical stages of the synthesis I should investigate first?

Low overall yield in this multi-step synthesis typically points to inefficiencies in one of two key transformations:

  • The Mannich Reaction: This step forms the β-amino ketone intermediate, 1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one. It is the foundation of the molecular scaffold, and poor yields here will cascade through the entire synthesis. Common issues include reagent quality, improper temperature control, and side-product formation.[1]

  • The Reductive Amination: This step converts the ketone intermediate into the final product by forming a new carbon-nitrogen bond with methylamine and reducing the intermediate iminium ion. The efficiency of this step is highly dependent on the choice of reducing agent and precise pH control.[2][3]

We recommend analyzing the purity and yield of the isolated Mannich base intermediate first. If the yield at this stage is poor, focus your optimization efforts there. If the Mannich reaction is efficient, then the reductive amination step is the likely source of yield loss.

Part 1: Troubleshooting the Mannich Reaction Step

The first stage of the synthesis typically involves the reaction of 4-chloroacetophenone, paraformaldehyde, and pyrrolidine to form the β-amino ketone.

Q2: I suspect my Mannich reaction is not running to completion or is forming significant side products. What are the common causes?

Several factors can lead to a low yield of the desired Mannich base.

  • Reagent Quality: The quality of your starting materials is paramount. Paraformaldehyde, in particular, can be a major point of failure. Old or poorly stored paraformaldehyde may have a low degree of polymerization, leading to inconsistent reactivity.[1] Always use fresh, high-quality paraformaldehyde. Similarly, ensure the purity of your 4-chloroacetophenone and pyrrolidine.

  • Reaction Conditions: Temperature and reaction time are critical. While some Mannich reactions proceed at room temperature, this specific transformation often requires heating (refluxing) for several hours to ensure completion.[2] It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]

  • pH and Catalyst: The reaction is typically acid-catalyzed. A common procedure involves using the hydrochloride salt of the amine (pyrrolidine hydrochloride) or adding a catalytic amount of a carboxylic acid like benzoic acid.[4] The pH should be weakly acidic; if the medium is too acidic, it can promote side reactions, while a basic medium will not facilitate the necessary condensation steps.[5]

Workflow: Troubleshooting the Mannich Reaction

Here is a logical workflow for diagnosing and resolving issues in the Mannich reaction step.

G start Low Yield of Mannich Base reagent_check Step 1: Verify Reagent Quality - Use fresh paraformaldehyde - Check purity of ketone & amine start->reagent_check condition_check Step 2: Analyze Reaction Conditions - Monitor by TLC/LC-MS - Is starting material present? reagent_check->condition_check yes_sm Yes condition_check->yes_sm Incomplete Conversion? no_sm No condition_check->no_sm optimize_time_temp Action: Optimize Time & Temperature - Increase reflux time - Ensure consistent heating yes_sm->optimize_time_temp side_products Step 3: Analyze for Side Products - Check TLC/LC-MS for unexpected spots no_sm->side_products yes_sp Yes side_products->yes_sp Significant Side Products? no_sp No side_products->no_sp optimize_addition Action: Modify Reagent Addition - Try slow addition of ketone/aldehyde - Adjust acid catalyst concentration yes_sp->optimize_addition purification_issue Consider Purification Loss no_sp->purification_issue

Caption: Troubleshooting workflow for low Mannich reaction yield.

Part 2: Troubleshooting the Reductive Amination Step

This second stage is the conversion of the 1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one intermediate to the final product, this compound, using methylamine and a reducing agent.

Q3: My reductive amination yield is poor, and I'm isolating the alcohol byproduct. How can I improve selectivity?

This is the most common failure mode in this step, and it stems directly from the choice of reducing agent.

Causality: The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced. However, your starting material is a ketone, which can also be reduced to an alcohol. To achieve high yield, you must use a reducing agent that is chemoselective , meaning it reduces the iminium ion much faster than it reduces the ketone.[6]

  • Incorrect Choice: Sodium borohydride (NaBH₄) is a powerful reducing agent that will rapidly reduce the starting ketone to 1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-ol, leading to this common byproduct and low yields of the desired amine.[2][7]

  • Correct Choice: Use a milder, pH-sensitive hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[2][3] It is less reactive and selectively reduces the iminium ion intermediate under the mildly acidic conditions required for its formation. Sodium cyanoborohydride (NaBH₃CN) is another option, but NaBH(OAc)₃ is generally preferred due to the toxicity of cyanide byproducts.[7]

Data Summary: Comparison of Reducing Agents
Reducing AgentTypical Reaction pHSelectivity for Iminium Ion vs. KetoneCommon ByproductsRecommendation
Sodium Borohydride (NaBH₄)Neutral to BasicPoorHigh levels of the corresponding alcoholNot Recommended for this one-pot reaction
Sodium Cyanoborohydride (NaBH₃CN)Mildly Acidic (4-6)GoodPotential for toxic HCN gas if pH is too lowEffective, but requires careful handling
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mildly Acidic (4-6)Excellent Minimal alcohol formation; main byproduct is acetateHighly Recommended for optimal yield and safety
Q4: Besides the reducing agent, what other conditions are critical for the reductive amination?

pH Control: The formation of the imine/iminium ion intermediate is reversible and highly pH-dependent. The reaction is typically favored under mildly acidic conditions (pH 4-6).[2] Acetic acid is often added as a catalyst to maintain this pH range.[3]

  • If the pH is too low (too acidic), the methylamine nucleophile will be fully protonated (CH₃NH₃⁺), rendering it unreactive.

  • If the pH is too high (neutral or basic), the ketone's carbonyl group is not sufficiently activated for the nucleophilic attack by the amine.

Stoichiometry: Using a slight excess (1.2 to 1.5 equivalents) of methylamine can help drive the equilibrium towards iminium ion formation. However, a large excess can complicate purification.[2]

Diagram: Reductive Amination Pathway vs. Side Reaction

G cluster_0 Desired Pathway (using NaBH(OAc)₃) cluster_1 Side Reaction Pathway (using NaBH₄) Ketone Mannich Base (Ketone) Iminium Iminium Ion Intermediate Ketone->Iminium + CH₃NH₂ (pH 4-6) Product Final Product (Secondary Amine) Iminium->Product + NaBH(OAc)₃ Ketone_side Mannich Base (Ketone) Alcohol Alcohol Byproduct Ketone_side->Alcohol + NaBH₄ (Fast Reduction)

Caption: Chemoselectivity in the reductive amination step.

Part 3: Purification & Analysis

Q5: How can I effectively purify the final product and monitor the reaction progress?
  • Reaction Monitoring: TLC is the quickest method for monitoring progress. Use a mobile phase like Dichloromethane/Methanol/Ammonia (e.g., 90:9:1) to effectively separate the non-polar starting ketone from the polar amine product. The product amine should have a lower Rf value than the starting ketone. For more precise analysis, LC-MS or GC-MS are ideal.[8]

  • Work-up and Purification: The final product is a basic amine. An acidic workup can be used to extract the product into an aqueous layer, leaving non-basic impurities in the organic layer.

    • After the reaction, quench carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • The crude product can then be purified by column chromatography on silica gel. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with methanol is typically effective. Adding a small amount of triethylamine (0.5-1%) to the eluent can prevent the product from streaking on the silica gel column.

Experimental Protocols

Protocol 1: Optimized Mannich Reaction

This protocol is a representative example and may require optimization for your specific lab conditions.

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloroacetophenone (1.0 eq.), pyrrolidine hydrochloride (1.2 eq.), and paraformaldehyde (1.5 eq.).

  • Add ethanol as the solvent, followed by a few drops of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approx. 80°C) and stir vigorously for 4-6 hours.

  • Monitor the reaction by TLC until the starting ketone spot has disappeared.

  • Allow the mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted ketone.

  • Make the aqueous layer basic (pH > 10) with a 2M NaOH solution, which will cause the Mannich base to precipitate or form an oil.

  • Extract the product into dichloromethane (3x volumes), dry the combined organic layers over Na₂SO₄, and concentrate to yield the crude 1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one, which can be used in the next step.

Protocol 2: Optimized Reductive Amination

This protocol assumes the use of the crude product from Protocol 1.

  • To a round-bottom flask under a nitrogen atmosphere, add the crude Mannich base (1.0 eq.) and dissolve it in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add methylamine (a 2M solution in THF, 1.5 eq.) followed by glacial acetic acid (1.2 eq.). Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • In one portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.). Caution: The addition may cause some gas evolution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the intermediate is consumed.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography as described in Q5.

References

  • BenchChem. (2025). Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • MDPI. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • ChemHelp ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. [Link]

  • Reddit r/Chempros. (2022). What are some common causes of low reaction yields?. [Link]

  • ACS Publications. (2014). The Redox-Mannich Reaction. Organic Letters, 16(11), 3036–3039. [Link]

  • BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis.
  • Dal Cin, M., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]

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Technical Support Center: Synthesis of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine. This resource is designed to provide in-depth, experience-based insights into the common challenges and impurity profiles encountered during the synthesis of this molecule. As Senior Application Scientists, our goal is to explain the "why" behind the "how," offering logical, scientifically-grounded solutions to help you optimize your synthetic route, minimize impurities, and ensure the highest quality of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its key challenges?

A1: The most prevalent and logical synthetic pathway is a two-step process. It begins with a Mannich reaction, a classic method for forming C-C bonds through the aminoalkylation of a carbon acid. This is followed by N-methylation of the resulting secondary amine.

  • Step 1: Mannich Reaction: This step involves the condensation of 4-chloroacetophenone, formaldehyde, and pyrrolidine to form the key intermediate, 1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one.[1][2][3] This intermediate is a β-amino ketone, often referred to as a Mannich base. The primary challenge in this step is controlling side reactions, such as self-condensation of the ketone or the formation of bis-alkylation products, which can complicate purification and reduce yield.

  • Step 2: Reductive Amination (N-methylation): The ketone intermediate from Step 1 is then reacted with methylamine in a reductive amination process to yield the final product. This typically involves the formation of an imine/enamine intermediate, followed by reduction. A common alternative is to first synthesize the secondary amine, [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-amine, and then perform a selective N-methylation.[4][5][6][7] The main challenge here is achieving selective mono-methylation and avoiding over-methylation to the quaternary ammonium salt.

Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section details the most frequently observed impurities, their mechanisms of formation, and actionable strategies to control them.

Impurity Profile: A Summary
Impurity NameStructureTypical OriginMitigation Strategy
Impurity A: Starting Ketone4-ChloroacetophenoneIncomplete Mannich reactionIncrease reaction time, optimize stoichiometry, ensure efficient mixing.
Impurity B: Unmethylated Precursor[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-amineIncomplete N-methylationUse a slight excess of the methylating agent, optimize reaction conditions (temperature, pressure).
Impurity C: Over-methylated ProductQuaternary Ammonium SaltExcess methylating agent, harsh reaction conditionsCarefully control stoichiometry of methylating agent, use milder conditions.
Impurity D: Dehydro Impurity1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-oneElimination from Mannich base intermediateControl temperature during Mannich reaction and work-up; use a non-eliminating base.
Q2: I am observing a significant amount of unreacted 4-chloroacetophenone (Impurity A) in my final product. What is causing this and how can I fix it?

Root Cause Analysis: Unreacted starting material is a clear indicator of an incomplete Mannich reaction. The Mannich reaction is an equilibrium process, and several factors can prevent it from going to completion:

  • Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to reach completion.

  • Stoichiometric Imbalance: Incorrect molar ratios of the reactants (ketone, formaldehyde, pyrrolidine) can leave the ketone unreacted.

  • Poor Reagent Quality: Degradation of formaldehyde (e.g., to paraformaldehyde) or the amine can reduce their effective concentration.

Troubleshooting Protocol:

  • Verify Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of both formaldehyde and pyrrolidine relative to the 4-chloroacetophenone to drive the equilibrium towards product formation.

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Experiment with a moderate temperature range (e.g., 50-70 °C) and monitor the reaction progress by TLC or HPLC.

    • Time: Extend the reaction time. Take aliquots at regular intervals to determine the point at which the consumption of starting material plateaus.

  • Ensure Reagent Quality: Use freshly opened or properly stored reagents. For formaldehyde, using a fresh aqueous solution (formalin) is often preferable to aged sources.

Q3: My final product is contaminated with the secondary amine precursor (Impurity B). How can I improve the efficiency of the N-methylation step?

Root Cause Analysis: The presence of the unmethylated precursor points to an incomplete N-methylation reaction. This is a common issue in reductive amination processes.

  • Insufficient Methylating Agent: Not enough methylating agent (e.g., formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride) was used.[4][5]

  • Inefficient Reducing Agent: The chosen reducing agent may be too weak, deactivated, or used in insufficient quantity to reduce the intermediate iminium ion effectively.

  • Suboptimal pH: The pH of the reaction is critical for reductive amination. The formation of the iminium ion is favored under mildly acidic conditions, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.

Troubleshooting Protocol:

  • Adjust Methylating Agent Stoichiometry: Increase the equivalents of the methylating agent slightly (e.g., from 1.1 to 1.5 eq.). Formalin is a common and effective methylating agent in reductive amination.[4][5]

  • Select an Appropriate Reducing Agent: Sodium triacetoxyborohydride (STAB) is often an excellent choice as it is milder and more selective than agents like sodium borohydride and can be used in a one-pot fashion. Ensure it is added under anhydrous conditions if required.

  • Control Reaction pH: If not using a self-buffering system like STAB, maintain the reaction pH between 5 and 7 to facilitate iminium ion formation without deactivating the amine nucleophile.

  • Consider Alternative Methylation Chemistry: The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic and highly effective method for methylating primary and secondary amines and can be driven to completion.[6]

Q4: I'm struggling with the formation of a quaternary ammonium salt (Impurity C). What conditions favor this side reaction?

Root Cause Analysis: The formation of the quaternary ammonium salt is a result of over-methylation. The desired tertiary amine product can act as a nucleophile and react with the methylating agent, especially under forcing conditions.

  • Excess Methylating Agent: A large excess of the methylating agent will drive the reaction past the tertiary amine stage.

  • Reactive Methylating Agent: Certain methylating agents, like methyl iodide, are highly reactive and less selective, increasing the risk of quaternization.

  • High Temperature: Elevated temperatures can provide the activation energy needed for the less reactive tertiary amine to attack the methylating agent.

Troubleshooting Protocol:

  • Precise Stoichiometric Control: Carefully control the amount of methylating agent used. A slight excess is good for completion, but a large excess should be avoided.

  • Choice of Methylating Agent: For reductive amination with formaldehyde, over-methylation is less common than with alkyl halides. If using an alkyl halide, switch to a less reactive one (e.g., methyl bromide instead of methyl iodide) or use a methylating agent with a different mechanism, like dimethyl sulfate, under carefully controlled pH.

  • Moderate Reaction Temperature: Perform the methylation at the lowest temperature that allows for a reasonable reaction rate. Room temperature or slightly above is often sufficient.

Visualizing the Synthetic Pathway and Impurity Formation

To better understand the relationships between the reactants, intermediates, and impurities, the following diagrams illustrate the key chemical transformations.

Synthetic_Pathway Ketone 4-Chloroacetophenone MannichBase Mannich Base Intermediate (β-Amino Ketone) Ketone->MannichBase Step 1: Mannich Reaction Reagents1 Formaldehyde, Pyrrolidine FinalProduct This compound MannichBase->FinalProduct Step 2: Reductive Amination Reagents2 Methylamine, Reducing Agent

Caption: High-level overview of the two-step synthesis.

Impurity_Formation cluster_main Main Synthetic Pathway A 4-Chloroacetophenone B Mannich Base A->B Mannich Reaction ImpA Impurity A (Unreacted Ketone) A->ImpA Incomplete Reaction C Secondary Amine Precursor B->C Reduction ImpD Impurity D (Dehydro Impurity) B->ImpD Elimination D Final Product (Tertiary Amine) C->D N-Methylation ImpB Impurity B (Unmethylated Precursor) C->ImpB Incomplete Methylation ImpC Impurity C (Quaternary Salt) D->ImpC Over- Methylation

Caption: Formation pathways of common synthesis-related impurities.

References

  • Walter, M., Ciupak, O., Biernacki, K., Rachoń, J., Witt, D., & Demkowicz, S. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports, 14(1), 8810. [Link]

  • European Commission, Scientific Committee on Consumer Safety. (2012). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. [Link]

  • ResearchGate. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • ResearchGate. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. [Link]

  • Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Asymmetric synthesis of γ-chloro-α,β-diamino- and β,γ-aziridino-α-aminoacylpyrrolidines and -piperidines via stereoselective Mannich-type additions of N-(diphenylmethylene)glycinamides across α-chloro-N-sulfinylimines. [Link]

  • Roth, B. L., et al. (2010). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 53(3), 1367-1377. [Link]

  • G. Narayana Swamy et al. (2017). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 07(02), 001-015. [Link]

  • Hayashi, Y., et al. (2008). A 4-hydroxypyrrolidine-catalyzed mannich reaction of aldehydes: control of anti-selectivity by hydrogen bonding assisted by Brønsted acids. Angewandte Chemie International Edition, 47(44), 8642-8645. [Link]

  • Google Patents. (2013). (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
  • Narayana Swamy, G., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(4), 1493-1499. [Link]

  • ResearchGate. (n.d.). The Mannich Reaction. [Link]

Sources

Technical Support Center: Crystallization of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the crystallization of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine (CAS No. 672309-97-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As the solid-state properties of an Active Pharmaceutical Ingredient (API) are critical to its stability, bioavailability, and manufacturability, a robust and controlled crystallization process is paramount.[1]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles.

Physicochemical Properties Overview

Understanding the fundamental properties of the molecule is the first step in designing a successful crystallization experiment. While some data must be determined empirically, here are the known identifiers for the target compound.

PropertyValueSource
Chemical Name This compound[2]
CAS Number 672309-97-6[2]
Molecular Formula C₁₄H₂₁ClN₂Inferred from name
Molecular Weight 252.78 g/mol Inferred from formula
Structure A tertiary amine with a chlorophenyl group and a pyrrolidine moiety.[2]

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the crystallization of amine-containing compounds in a direct question-and-answer format.

Question 1: I've followed my initial procedure, but no crystals are forming. What should I do?

Answer: Failure to produce crystals is a common issue, typically stemming from issues with supersaturation or nucleation.

Underlying Causes & Solutions:

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form. The compound is too soluble in the chosen solvent system at the current temperature.[3]

    • Solution: Slowly evaporate the solvent. Place the solution in a fume hood and pass a gentle stream of nitrogen or air over the surface. Be patient, as rapid evaporation can lead to poor quality crystals.[4] If you have an excess of solvent, you can gently heat the solution to boil off a portion before attempting to cool it again.[4]

  • High Nucleation Energy Barrier: Even in a supersaturated solution, the initial formation of crystal nuclei can be energetically unfavorable.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass create a high-energy surface that can serve as a point for nucleation.[4]

    • Solution 2: Seeding: If you have a previous batch of crystals, add a single, tiny crystal (a "seed") to the supersaturated solution. This provides a pre-formed template for further crystal growth, bypassing the difficult initial nucleation step.

    • Solution 3: Lower Temperature: Drastically lower the temperature by placing the flask in an ice bath or freezer. While this can sometimes force precipitation, be aware that rapid cooling often leads to smaller or less pure crystals.[5]

Question 2: My compound is "oiling out" instead of crystallizing. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when a compound's melting point is lower than the temperature of the crystallization solution or when high concentrations of impurities are present.[4]

Underlying Causes & Solutions:

  • High Solute Concentration: The solution is too supersaturated, causing the compound to crash out as a liquid.

    • Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent (1-5% of the total volume) to reduce the level of supersaturation and allow the solution to cool more slowly.[4]

  • Inappropriate Solvent: The chosen solvent may not be ideal for promoting a crystalline habit.

    • Solution: Change the solvent system. Consider using a solvent pair (one solvent in which the compound is soluble and another "anti-solvent" in which it is not). Dissolve the compound in the minimum amount of the "good" solvent and slowly add the "anti-solvent" until turbidity persists.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the eutectic mixture.[6][7][8]

    • Solution: Purify the material before crystallization. Techniques like column chromatography or a liquid-liquid extraction may be necessary to remove impurities that are inhibiting crystallization.

Troubleshooting Logic Flow

The following diagram outlines a systematic approach to troubleshooting common crystallization issues.

G cluster_start Initial State cluster_outcomes Observed Outcomes cluster_solutions Troubleshooting Actions start Supersaturated Solution Ready for Crystallization no_xtal Problem: No Crystals Form start->no_xtal After cooling period oiling_out Problem: 'Oiling Out' Occurs start->oiling_out During cooling poor_quality Problem: Poor Crystal Quality (small, needles, powder) start->poor_quality During cooling success Success: Good Crystals Form start->success During cooling action_scratch Induce Nucleation: - Scratch Flask - Add Seed Crystal no_xtal->action_scratch action_concentrate Increase Supersaturation: - Evaporate Solvent - Cool to Lower Temp no_xtal->action_concentrate action_dilute Reduce Supersaturation: - Add More Solvent - Re-heat & Cool Slowly oiling_out->action_dilute action_solvent Change Solvent System: - Screen New Solvents - Use Anti-Solvent oiling_out->action_solvent action_purify Improve Purity: - Pre-purify Material (e.g., Chromatography) oiling_out->action_purify poor_quality->action_dilute poor_quality->action_solvent action_slow_cool Modify Cooling Profile: - Insulate Flask - Programmed Cooling poor_quality->action_slow_cool action_scratch->start Retry action_concentrate->start Retry action_dilute->start Retry action_solvent->start Retry action_purify->start Retry with pure material action_slow_cool->start Retry

Caption: A flowchart for diagnosing and solving common crystallization problems.

Question 3: My crystals are very fine needles or an amorphous powder. How can I get larger, more defined crystals?

Answer: Crystal morphology is heavily influenced by the rate of nucleation versus the rate of growth. A high nucleation rate leads to many small crystals, while a slower, more controlled process favors the growth of larger, higher-quality crystals.[9]

Underlying Causes & Solutions:

  • Cooling Rate is Too Fast: Rapid cooling causes the solution to become highly supersaturated very quickly, leading to "crash" precipitation.[5]

    • Solution: Slow down the cooling process. Insulate the flask by wrapping it in glass wool or placing it in a large Dewar flask filled with warm water. This allows for a gradual temperature drop, giving molecules more time to orient themselves onto the growing crystal lattice.

  • High Degree of Supersaturation: As with oiling out, too much solute in the solution can lead to rapid, uncontrolled precipitation.

    • Solution: Use slightly more solvent than the minimum required for dissolution at high temperature. This keeps the compound soluble for longer during the cooling phase, promoting slower, more orderly growth.[4]

  • Solvent Choice: The solvent interacts with the growing crystal faces and can influence the final shape.

    • Solution: Experiment with different solvents or solvent mixtures. A solvent that provides moderate solubility at a higher temperature and low solubility at room temperature is ideal.[3]

Question 4: I suspect I have different polymorphs. What is polymorphism and how do I control it?

Answer: Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure.[5][10][11] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, stability, melting point, and bioavailability, making control of polymorphism a critical aspect of drug development.[1][12]

Factors Influencing Polymorphism:

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can direct the formation of a specific polymorph.[5]

  • Temperature: Different polymorphs can be thermodynamically stable at different temperatures.[5]

  • Cooling Rate: The rate of cooling can kinetically trap a metastable polymorph over the more stable form.[5]

  • Impurities: Structurally similar impurities can sometimes act as templates for a specific polymorphic form.[6]

Strategies for Control:

  • Seeding: Introduce seed crystals of the desired polymorph into a saturated solution to direct crystallization towards that form.

  • Solvent Screening: Perform a systematic screen of various solvents (e.g., alcohols, ketones, esters, water) and solvent mixtures to identify conditions that consistently produce the desired form.

  • Controlled Temperature Profile: Carefully control the temperature and cooling rate of the crystallization process. Sometimes, holding the solution at a specific temperature can encourage the conversion of a less stable form to a more stable one.

G cluster_input Controlling Factors cluster_output Possible Solid Forms solvent Solvent Choice api [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl- propyl]-methyl-amine (in solution) solvent->api temp Temperature & Cooling Rate temp->api impurities Impurities impurities->api pressure Pressure / Agitation pressure->api polymorph_a Polymorph A (e.g., Stable Form) api->polymorph_a polymorph_b Polymorph B (e.g., Metastable Form) api->polymorph_b amorphous Amorphous Solid (Disordered) api->amorphous

Caption: Factors influencing the formation of different solid-state forms (polymorphs).

Key Experimental Protocols

Protocol 1: General Cooling Crystallization
  • Dissolution: In a suitable flask, add the crude this compound solid. Add a small volume of the chosen solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.

  • Achieve Saturation: Continue adding small portions of the solid until no more dissolves (a small amount of excess solid remains). Then, add a few drops of solvent until the solution becomes clear again. This ensures you are at the saturation point.

  • Hot Filtration (Optional): If there are any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the process further, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, the flask can be moved to an ice bath or refrigerator (0-4 °C) to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (in which it is highly soluble).

  • Addition of Anti-Solvent: While stirring, slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent) dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of precipitation.

  • Crystal Growth: Stop adding the anti-solvent and allow the solution to stand undisturbed. Crystal growth should occur over time. Gentle warming to redissolve the turbidity followed by slow cooling can sometimes improve crystal quality.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.

Analytical Characterization of Crystalline Material

After obtaining crystals, it is essential to characterize them to confirm their identity, purity, and solid form. Several instrumental techniques are available for this purpose.[13][14][15]

Analytical TechniqueAbbreviationPurpose & Information Obtained
Powder X-Ray Diffraction PXRDProvides a unique "fingerprint" for a specific crystalline solid. It is the primary method for identifying different polymorphs, as each will have a distinct diffraction pattern.[5][16][17]
Differential Scanning Calorimetry DSCMeasures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, purity, and to detect polymorphic transitions.[16]
Thermogravimetric Analysis TGAMeasures the change in mass of a sample as a function of temperature. Useful for identifying the presence of solvent molecules in the crystal lattice (solvates/hydrates).[16]
Polarized Light Microscopy PLMAllows for the direct visual observation of crystal morphology (shape and size). Crystalline materials will be birefringent (brightly colored) under cross-polarized light, while amorphous materials will appear dark.[13]
Infrared & Raman Spectroscopy FT-IR / RamanThese vibrational spectroscopy techniques can distinguish between polymorphs that have different molecular conformations or hydrogen bonding arrangements within their crystal lattices.[16][17]

References

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - ACS Public
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Drug Polymorphism: A Key Consideration for API Development - Curia Global.
  • The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs - Crimson Publishers.
  • Polymorphism - All About Drugs.
  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS - Jagiellońskie Centrum Innowacji.
  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed.
  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - American Chemical Society.
  • 4 Analytical techniques for studying and characterizing polymorphs - Oxford Academic.
  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - Monash University.
  • How Do Impurities Affect Crystal Structures? - Chemistry For Everyone - YouTube.
  • CRYSTAL CHARACTERIZ
  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol - ACS Public
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer.
  • Guide for crystalliz
  • This compound - ChemicalBook.

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Technical Support Center: Solubility Enhancement for [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the aqueous solubility of the basic amine compound, [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine. This document offers in-depth, evidence-based strategies and detailed experimental protocols to overcome solubility challenges encountered during preclinical and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its basic physicochemical properties relevant to solubility?

A1: this compound is a synthetic organic compound. While not a widely marketed drug, its structure is representative of compounds explored in medicinal chemistry, particularly for CNS-active agents. Its key structural features—a chlorophenyl group, a propyl chain, a pyrrolidine ring, and a methyl-amine group—dictate its physicochemical properties. The presence of amine groups makes it a basic compound.[1]

Based on its structure and related compounds, we can infer the following properties that are critical for understanding its solubility behavior:

PropertyEstimated Value/CharacteristicImplication for Solubility
Molecular Weight ~266.8 g/mol (Calculated)Moderate molecular weight.
logP (Octanol-Water Partition Coefficient) High (Estimated > 3.0)Indicates high lipophilicity (hydrophobicity), suggesting poor intrinsic aqueous solubility.[2][3]
pKa (Acid Dissociation Constant) Estimated 8.5 - 10.5As a basic compound with amine functionalities, it will become protonated and more soluble in acidic pH.[4][5]
Hydrogen Bond Donors/Acceptors Donors: 1, Acceptors: 2Capable of hydrogen bonding, but the large hydrophobic regions dominate.
Physical Form Likely a solid at room temperature.[6]Crystalline solid forms generally have lower solubility than amorphous forms.[7]

The high lipophilicity and basic nature are the two most important factors governing its solubility. The uncharged form will be poorly soluble in neutral or basic aqueous media, but its solubility is expected to increase significantly in acidic environments where the amine groups are protonated.[8]

Troubleshooting Guide: Common Solubility Issues & Solutions

Issue 1: The compound shows negligible solubility in neutral aqueous buffers (e.g., PBS pH 7.4). How can I achieve a working concentration for my initial in vitro assays?

This is the most common and expected issue for a lipophilic basic compound. The primary reason is that at neutral pH, the compound exists predominantly in its poorly soluble, uncharged (free base) form.

The most direct approach is to lower the pH of the aqueous medium. By decreasing the pH, you protonate the amine groups, forming a more water-soluble cationic species.[8]

Causality: The equilibrium between the uncharged base (B) and its protonated, charged conjugate acid (BH+) is governed by the Henderson-Hasselbalch equation.[9][10] At a pH below the compound's pKa, the equilibrium shifts towards the more soluble BH+ form.

Experimental Protocol: pH-Dependent Solubility Profiling

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 2.0 to 8.0.

  • Equilibration: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Plotting: Plot the measured solubility (on a log scale) against the pH to visualize the solubility profile.

Troubleshooting Tip: If the compound precipitates out of your acidic stock solution upon dilution into a neutral assay buffer, consider lowering the final assay pH if permissible, or explore other enhancement techniques.

Forming a salt of the compound is a robust and widely used method to dramatically increase aqueous solubility and dissolution rate.[11][12][13] For this basic compound, you would form a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, tartrate).

Causality: A salt exists as an ionized species even in its solid state. When introduced to an aqueous medium, it readily dissociates into its constituent ions, bypassing the energy barrier required to break the crystal lattice of the free base.[14][15]

Experimental Protocol: Small-Scale Salt Screening

  • Solvent Selection: Dissolve the free base in a suitable organic solvent (e.g., isopropanol, acetone, ethyl acetate).

  • Acid Addition: Add a stoichiometric equivalent (1:1 molar ratio) of the selected acid (e.g., HCl in isopropanol, methanesulfonic acid) to the solution.

  • Crystallization: Stir the mixture at room temperature or cool to induce precipitation of the salt.

  • Isolation: Collect the resulting solid by filtration, wash with a small amount of the organic solvent, and dry under vacuum.

  • Characterization: Confirm salt formation and assess its properties (e.g., solubility, dissolution rate, hygroscopicity, and stability).

Troubleshooting Tip: Not all acids will form a stable, crystalline salt. It is common to screen a variety of counter-ions to find one with optimal properties.[13] Be aware of the "common ion effect," where the solubility of a salt can be suppressed in a buffer containing the same counter-ion.[12]

Workflow for Initial Solubility Enhancement

G cluster_0 Problem Identification cluster_1 Primary Strategies cluster_2 Experimental Action cluster_3 Outcome Problem Compound has poor solubility in neutral buffer (pH 7.4) pH_Adjust Strategy 1: pH Adjustment (Lower pH to < pKa) Problem->pH_Adjust Ionization Salt_Form Strategy 2: Salt Formation (e.g., HCl, Mesylate salt) Problem->Salt_Form Pre-ionization Profile Protocol: Determine pH-Solubility Profile pH_Adjust->Profile Screen Protocol: Perform Salt Screening Salt_Form->Screen Outcome1 Increased solubility in acidic conditions Profile->Outcome1 Outcome2 Stable salt with enhanced dissolution identified Screen->Outcome2

Caption: Initial strategies for enhancing solubility of basic amines.

Issue 2: pH adjustment is not a viable option due to the experimental constraints (e.g., cell-based assays), and I need a higher concentration than what simple buffers can provide.

When modifying the pH is not feasible, formulation-based approaches are necessary. These methods create a more favorable microenvironment for the drug molecule.

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more hospitable to lipophilic compounds.[16][17]

Causality: Co-solvents work by disrupting the hydrogen-bonding network of water, which reduces the energy required to create a cavity for the solute molecule.[17][18] This effectively lowers the "squeezing out" effect that water exerts on hydrophobic molecules.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl Sulfoxide (DMSO) - Primarily for in vitro stock solutions.

Experimental Protocol: Co-solvent Solubility Screening

  • Prepare Blends: Create a series of binary solvent systems by mixing a co-solvent with your primary aqueous buffer in various ratios (e.g., 10%, 20%, 30% v/v co-solvent).

  • Equilibrate: Add an excess of the compound to each blend and equilibrate as described in the pH-solubility protocol (Section 1.1).

  • Quantify: Measure the solubility in each blend.

  • Analyze: Plot solubility against the percentage of co-solvent to determine the optimal concentration.

Troubleshooting Tip: Be mindful of co-solvent toxicity, especially in cell-based assays. Always run a vehicle control to ensure the co-solvent concentration is not affecting the experimental outcome.[18] Also, be aware that dilution of a co-solvent formulation in a larger aqueous volume (like in vivo) can lead to drug precipitation.[19]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic guest molecules, like our compound, forming an inclusion complex that is water-soluble.[20][21]

Causality: The hydrophobic part of the drug molecule partitions into the non-polar interior of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively shielding the hydrophobic guest and rendering the entire complex soluble.[7][22]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Phase Solubility Study

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Equilibrate: Add an excess amount of the compound to each cyclodextrin solution and equilibrate for 24-48 hours.

  • Quantify: Measure the total dissolved drug concentration in each solution.

  • Plot and Analyze: Plot the drug solubility against the cyclodextrin concentration. The slope of this "phase solubility diagram" provides information about the stoichiometry and binding affinity of the complex.[23]

Workflow for Advanced Solubility Enhancement

G cluster_0 Problem Identification cluster_1 Formulation Strategies cluster_2 Mechanism of Action cluster_3 Outcome Problem pH modification is not feasible for the experiment Cosolvent Strategy 3: Co-solvents (e.g., PEG 400, Propylene Glycol) Problem->Cosolvent Cyclodextrin Strategy 4: Cyclodextrin Complexation (e.g., HP-β-CD) Problem->Cyclodextrin Mech1 Reduces solvent polarity Cosolvent->Mech1 Mech2 Encapsulates hydrophobic moiety Cyclodextrin->Mech2 Outcome Solubility enhanced in physiologically relevant media Mech1->Outcome Mech2->Outcome

Caption: Formulation strategies for solubility when pH cannot be altered.

References

  • PubChem. . National Center for Biotechnology Information. Accessed January 21, 2026.

  • PubChem. . National Center for Biotechnology Information. Accessed January 21, 2026.

  • PubChem. . National Center for Biotechnology Information. Accessed January 21, 2026.

  • ChemScene. . ChemScene. Accessed January 21, 2026.

  • BLDpharm. . BLDpharm. Accessed January 21, 2026.

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed, 22(3), 231-41. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. PubMed, 26(4), 363-74. [Link]

  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Fayazi, M., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 11(1), 15494. [Link]

  • Popa, M. I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 633. [Link]

  • LibreTexts Chemistry. (2023). Advanced Properties of Amines. [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]

  • Singh, S. K., et al. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 8(5), 15-23. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Mundada, V. P., et al. (2017). Inclusion complex formation of cyclodextrin with its guest and their applications. OA Text. [Link]

  • Clark, J. (n.d.). Solubility and pH of amines. Chemguide. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Hussain, A. F. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774-2789. [Link]

  • Li, N., et al. (2018). Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. ResearchGate. [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • S, S., & G, N. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 271-276. [Link]

  • Al-kassas, R., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Pharmaceutics, 10(2), 64. [Link]

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Technical Support Center: Stability and Degradation of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine. This document is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Given the specific nature of its structure—a tertiary amine with a pyrrolidine ring and a chlorophenyl group—it is susceptible to particular degradation pathways. This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during its experimental lifecycle.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of the this compound molecule?

A1: The molecule possesses two primary sites susceptible to degradation:

  • Tertiary Amine Groups: The methyl-amino and the pyrrolidinyl nitrogen atoms are electron-rich and are highly susceptible to oxidation.[1] This is one of the most common degradation pathways for pharmaceuticals containing such functional groups.

  • Chlorophenyl Ring: The aryl chloride moiety can be susceptible to photolytic degradation, where exposure to light, particularly UV, can induce dehalogenation or other radical-mediated reactions.

Understanding these liabilities is the first step in designing robust analytical methods and stable formulations.[2]

Q2: What are the expected major degradation products under oxidative stress?

A2: Under oxidative conditions (e.g., exposure to hydrogen peroxide, atmospheric oxygen), the most probable degradation product is the N-oxide . Oxidation can occur at either the exocyclic methyl-amino nitrogen or the endocyclic pyrrolidine nitrogen, leading to two potential N-oxide isomers. Formation of N-oxides is a well-documented pathway for tertiary amines.[1] Less common oxidative pathways could involve reactions at the carbon alpha to the nitrogen atoms.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: As a basic compound (due to its amine groups), its stability in aqueous media is pH-dependent.

  • Acidic Conditions (pH 1-3): The amine groups will be protonated, forming ammonium salts. This generally protects them from oxidation but can make the compound more susceptible to hydrolysis, although the core structure lacks highly labile ester or amide bonds. It is crucial to evaluate stability in acidic buffers to simulate conditions like the gastrointestinal tract.[1]

  • Neutral to Basic Conditions (pH 7-10): In this range, a significant portion of the amine groups will be in their free base form. The non-bonded electron pair on the nitrogen is available, making the molecule highly susceptible to oxidation.[3]

Therefore, a comprehensive pH-rate profile is essential to determine the optimal pH for stability in liquid formulations.[4]

Q4: Is this compound light-sensitive? What precautions should I take?

A4: Yes, compounds containing a chlorophenyl group are often photosensitive. Exposure to light, especially in the UV range (300-400 nm), can lead to degradation.[5]

  • Precautions: Always handle the solid material and its solutions under subdued light. Use amber glassware or light-resistant containers for storage and during experiments.[4] Photostability studies, as outlined in ICH guideline Q1B, should be conducted to quantify this liability.

Section 2: Troubleshooting Experimental Issues

This section addresses specific problems you might encounter during analysis and offers a systematic approach to resolving them.

Scenario 1: "I see an unexpected peak eluting close to my main compound peak in my reverse-phase HPLC chromatogram."
  • Question: What is the likely identity of this new peak, especially if the sample was exposed to air?

  • Answer: This is a classic sign of N-oxide formation . The N-oxide derivative is typically more polar than the parent amine. In reverse-phase HPLC, more polar compounds elute earlier.

    • Troubleshooting Steps:

      • Confirm Identity with LC-MS: The most direct way to confirm is by using mass spectrometry. The N-oxide will have a mass increase of +16 Da (for the addition of one oxygen atom) compared to the parent compound.

      • Spike with a Stressed Sample: Intentionally degrade a small amount of your compound with a mild oxidant (e.g., 0.1% H₂O₂) for a short period. Analyze this "stressed" sample. If the peak height of your unknown impurity increases, it strongly suggests it's an oxidation product.[1]

      • Adjust Mobile Phase: Sometimes, adding a small amount of an antioxidant (like sodium metabisulfite) to your sample diluent can prevent further on-instrument oxidation.

Scenario 2: "My mass balance is low in my forced degradation study. The loss of the parent drug does not match the formation of known degradants."
  • Question: Where could the missing mass be going?

  • Answer: A poor mass balance can indicate several issues:

    • Formation of Non-UV Active Degradants: Some degradation pathways may cleave the molecule, resulting in small fragments that do not have a chromophore and are thus invisible to a UV detector.

    • Formation of Insoluble Degradants: Degradation products may precipitate out of the solution, especially at high stress levels. Visually inspect your stressed samples for any cloudiness or particulates.

    • Adsorption to Container: Highly reactive degradants or the parent compound itself might adsorb to the walls of the container (e.g., glass or plastic vials).

    • Co-elution: The new degradant peak may be co-eluting with the parent peak or another impurity.

    • Troubleshooting Steps:

      • Use a Mass-Based Detector: Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside your UV detector to check for non-UV active compounds.

      • Improve Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This can help determine if an impurity is hidden under your main peak.

      • Vary Chromatographic Conditions: Change the column, mobile phase pH, or gradient slope to try and resolve any co-eluting peaks.

Scenario 3: "I'm observing inconsistent results and sample degradation even before starting my analysis."
  • Question: How can I improve the handling and preparation of my samples to ensure their integrity?

  • Answer: This often points to issues with sample preparation and storage. Tertiary amines can be sensitive.

    • Troubleshooting Steps:

      • Solvent Selection: Ensure your diluent is appropriate. Using slightly acidified diluents (e.g., mobile phase with 0.1% formic acid) can protonate the amines, increasing their stability in solution.

      • Temperature Control: Prepare samples in an ice bath and store them in a cooled autosampler (e.g., 4°C) to minimize thermal degradation, especially if run times are long.

      • Avoid Metal Contamination: Trace metal ions can catalyze oxidative degradation. Use high-purity solvents and avoid contact with reactive metal surfaces where possible.

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study for Degradation Pathway Identification

This protocol is designed in accordance with ICH Q1A(R2) guidelines to identify potential degradation products and establish a stability-indicating analytical method.[5][6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][8]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a transparent vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[5] Run a dark control in parallel, wrapped in aluminum foil.

3. Sample Analysis:

  • Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a target concentration of ~0.1 mg/mL with the mobile phase.

  • Analyze by a validated stability-indicating HPLC-UV/MS method.

4. Data Evaluation:

  • Calculate the percentage degradation of the parent compound.

  • Determine the relative retention times of all new peaks.

  • Use MS data to propose structures for the major degradation products.

Stress ConditionTypical Reagents/ConditionsExpected Primary Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°CGenerally stable, potential for minor hydrolysis if impurities exist.
Base Hydrolysis 0.1 M NaOH, 60°CGenerally stable, potential for minor hydrolysis.
Oxidation 3% H₂O₂, Room TempN-Oxidation at one or both tertiary amine sites.
Thermal 80°C (in solution)General decomposition, potential for de-alkylation.
Photolysis ICH Q1B light exposureDehalogenation of chlorophenyl ring, radical-based degradation.

Section 4: Visual Diagrams

Diagram 1: Predicted Oxidative Degradation Pathway

This diagram illustrates the most likely degradation pathway under oxidative stress, leading to the formation of N-oxides.

G parent This compound stress Oxidative Stress (e.g., H₂O₂) parent->stress n_oxide1 N-Oxide (at methyl-amino) stress->n_oxide1 + [O] n_oxide2 N-Oxide (at pyrrolidine) stress->n_oxide2 + [O]

Caption: Predicted N-oxidation pathways of the parent molecule.

Diagram 2: Forced Degradation Experimental Workflow

This workflow provides a logical sequence for conducting a forced degradation study.

G cluster_stress Stress Conditions Acid Acidic (HCl, Heat) Analysis Analyze via Stability-Indicating HPLC-MS Acid->Analysis Base Basic (NaOH, Heat) Base->Analysis Oxidative Oxidative (H₂O₂) Oxidative->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolytic (Light) Photo->Analysis Prep Prepare API Stock Solution Prep->Acid Prep->Base Prep->Oxidative Prep->Thermal Prep->Photo Report Identify Degradants & Establish Degradation Profile Analysis->Report

Caption: Workflow for a forced degradation study.

References

  • ICH Q1A(R2) Expectations for Compliance. (2025).
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
  • Forced Degradation Studies. (2016). MedCrave online.
  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. (1987). Journal of the Chemical Society Perkin Transactions 1.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
  • Principles of Drug Action 1, Spring 2005, Amines. (2005).

Sources

avoiding side reactions in [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you in your experimental work.

The most reliable and common synthetic route to the target molecule involves a two-step process:

  • Mannich Reaction: Condensation of 4'-chloroacetophenone, formaldehyde, and pyrrolidine to form the β-aminoketone intermediate, 1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one.[1][2][3]

  • Reductive Amination: Reaction of the intermediate ketone with methylamine, followed by in-situ reduction of the formed iminium ion to yield the final tertiary amine product.[4][5]

This guide is structured into a troubleshooting section for specific experimental problems and a frequently asked questions (FAQs) section for broader inquiries.

Synthesis_Workflow cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Reductive Amination Start 4'-Chloroacetophenone + Formaldehyde + Pyrrolidine Mannich_Rxn Mannich Condensation Start->Mannich_Rxn Mannich_Base Intermediate: 1-(4-chlorophenyl)-3- (pyrrolidin-1-yl)propan-1-one Mannich_Rxn->Mannich_Base Reductive_Amination Reductive Amination (with Methylamine) Mannich_Base->Reductive_Amination Proceed to Step 2 Final_Product Final Product: [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]- methyl-amine Reductive_Amination->Final_Product

Figure 1: Overall synthetic workflow.

Troubleshooting Guide

Question: My Mannich reaction (Step 1) is giving a low yield and a complex mixture of byproducts. What's going wrong?

Answer: This is a common issue in Mannich reactions and typically points to one of several competing side reactions. The primary culprits are often aldol condensation of the starting ketone and bis-alkylation of the product.[4][6]

Causality and Mechanism:

  • Aldol Condensation: Under basic or even neutral conditions, the starting ketone (4'-chloroacetophenone) can enolize and react with itself, leading to aldol adducts.

  • Bis-alkylation: The product, the Mannich base, still possesses an acidic α-proton. It can react again with the iminium ion formed from formaldehyde and pyrrolidine, leading to a bis-aminomethylated product.[6]

  • Incorrect Reagent Stoichiometry/Order: An excess of the ketone or improper order of addition can favor these side pathways.

Recommended Protocol & Solutions:

  • Control the Order of Addition: The most effective strategy is to pre-form the electrophilic iminium species before introducing the ketone nucleophile. This minimizes the ketone's opportunity to undergo self-condensation.

    • In a suitable solvent (e.g., ethanol or isopropanol), combine pyrrolidine and formaldehyde (often as an aqueous solution or paraformaldehyde).

    • Stir at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

    • Add the 4'-chloroacetophenone to this mixture, either neat or as a solution.

    • Proceed with heating as required by your protocol (typically reflux).

  • pH Control: The reaction is often catalyzed by acid.[3] Using pyrrolidine hydrochloride directly or adding a catalytic amount of HCl can stabilize the iminium ion and promote the desired reaction over side reactions that are favored under more basic conditions.

  • Temperature Management: Avoid excessive temperatures for prolonged periods, as this can also lead to the elimination of pyrrolidine from the product to form an α,β-unsaturated ketone (see next question).

Question: I'm seeing a significant impurity that appears to be 1-(4-chlorophenyl)prop-2-en-1-one. How do I prevent its formation?

Answer: The impurity you're observing is the result of a deamination (elimination) reaction of your Mannich base product.[2] The β-amino group acts as a leaving group, particularly when heated, to form a stable conjugated system.

Causality and Mechanism:

The Mannich base can undergo an E1 or E2 elimination, especially under thermal stress or harsh pH conditions during workup. The proton alpha to the carbonyl is acidic, and the pyrrolidine moiety can be eliminated.

Solutions:

  • Minimize Reaction Temperature and Time: Use the lowest temperature that allows the reaction to proceed to completion in a reasonable timeframe. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long heating periods.

  • Careful Workup: During workup, avoid strong bases or prolonged heating. When neutralizing the reaction mixture, do so at a lower temperature (e.g., in an ice bath) to dissipate any exothermic effects.

  • Purification Strategy: If the vinyl ketone does form, it can often be separated by column chromatography. However, prevention is the more efficient approach.

Question: In my reductive amination (Step 2), the primary product is the alcohol, 1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-ol, not my target amine. Why?

Answer: This is a classic selectivity problem in reductive amination. It indicates that your reducing agent is reducing the ketone carbonyl group faster than the iminium ion intermediate.[4][7] This is especially common when using powerful, non-selective hydride reagents like sodium borohydride (NaBH₄).

Causality and Mechanism:

The reaction proceeds through an equilibrium between the ketone/amine and the iminium ion. A strong reducing agent like NaBH₄ will rapidly attack the highly accessible ketone. To favor the desired pathway, you need a reducing agent that is "tuned" to preferentially reduce the electrophilic, positively charged iminium ion over the neutral ketone.

Reductive_Amination_Pathway Ketone Mannich Base (Ketone) + Methylamine Iminium Iminium Ion (Intermediate) Ketone->Iminium Equilibrium (pH dependent) Alcohol Side Product (Alcohol) Ketone->Alcohol Non-Selective Reduction (e.g., NaBH4) Amine Desired Product (Tertiary Amine) Iminium->Amine Selective Reduction (e.g., NaBH(OAc)3)

Sources

Validation & Comparative

A Comparative Analysis of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine and Other Monoamine Uptake Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Monoamine uptake inhibitors are a cornerstone of neuropharmacology, with broad applications in therapeutic development for neuropsychiatric disorders. This guide provides a detailed comparative analysis of the monoamine transporter inhibition profile of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine, a representative member of the substituted cathinone class of compounds, against a panel of well-characterized monoamine uptake inhibitors. We will delve into its binding affinities, selectivity, and functional potency at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This analysis is supported by a compilation of experimental data and detailed protocols for in vitro assays, offering researchers a comprehensive resource for evaluating and contextualizing the pharmacological properties of this and related compounds.

Introduction: The Critical Role of Monoamine Transporters in Neuronal Signaling

Monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—are fundamental to the regulation of mood, cognition, and behavior. Their signaling is tightly controlled by presynaptic transporters (DAT, NET, and SERT) that mediate their reuptake from the synaptic cleft, thereby terminating the signal. The inhibition of these transporters prolongs the action of monoamines, a mechanism that is therapeutically exploited in the treatment of depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and other CNS disorders.

The diverse pharmacological landscape of monoamine uptake inhibitors encompasses a range of selectivity profiles, from highly selective agents targeting a single transporter to dual and triple reuptake inhibitors. Understanding the specific transporter interaction profile of a compound is paramount for predicting its therapeutic potential and side-effect liability.

This guide focuses on this compound, a compound belonging to the pyrovalerone class of psychoactive substances. These compounds are known for their potent inhibitory effects on DAT and NET.[1] We will compare its pharmacological profile with that of established monoamine uptake inhibitors, providing a framework for its classification and potential research applications.

The Monoamine Reuptake System: A Mechanistic Overview

The reuptake of monoamines is an active transport process driven by the electrochemical gradient of ions across the neuronal membrane. Monoamine transporters are complex transmembrane proteins that bind their respective neurotransmitter substrates and co-transport them into the presynaptic neuron.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamine Storage) Synapse Monoamine Neurotransmitter Vesicle->Synapse Release MA_Transporter Monoamine Transporter (DAT, NET, or SERT) Presynaptic Neuron Presynaptic Neuron MA_Transporter->Presynaptic Neuron Intracellular Monoamine Reuptake Reuptake Reuptake->MA_Transporter Synapse->Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binds Inhibitor Monoamine Uptake Inhibitor Inhibitor->MA_Transporter Blocks

Figure 1. Mechanism of monoamine reuptake and its inhibition.

Comparative Pharmacological Profiles

The defining characteristics of a monoamine uptake inhibitor are its binding affinity (Ki) and its functional potency (IC50) for each of the monoamine transporters. A lower Ki value indicates a higher binding affinity, while a lower IC50 value signifies greater potency in inhibiting neurotransmitter uptake.

Binding Affinity (Ki, nM) at Monoamine Transporters

The following table summarizes the binding affinities of [1-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one] (a close analog of the topic compound) and other selected monoamine uptake inhibitors.[1]

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Selectivity Profile
[1-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one] 11.5 37.8 >10,000 DAT/NET Selective
Fluoxetine (SSRI)29007101.2SERT Selective
Desipramine (NRI)250.8110NET Selective
GBR-12909 (DRI)1.52802800DAT Selective
Venlafaxine (SNRI)25004020SERT/NET Selective

Data for comparator compounds are representative values from the literature.

As the data indicates, [1-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one] exhibits high affinity for both DAT and NET, with a marked preference for DAT.[1] Its affinity for SERT is negligible, classifying it as a potent and selective dopamine-norepinephrine reuptake inhibitor. This profile is characteristic of many pyrovalerone derivatives.[1]

Functional Potency (IC50, nM) for Monoamine Uptake Inhibition

Functional potency is a measure of a compound's ability to inhibit the actual transport of monoamines into cells.

CompoundDA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)
[1-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one] 16.3 Not Reported >10,000
Fluoxetine (SSRI)110034010
Desipramine (NRI)301.2150
GBR-12909 (DRI)5.24204100
Venlafaxine (SNRI)290014030

Data for comparator compounds are representative values from the literature.

The functional data for the analog of the topic compound corroborates its high potency as a dopamine uptake inhibitor.[1] The lack of significant serotonin uptake inhibition further solidifies its classification as a DAT/NET selective agent.[1]

Experimental Protocols

The following protocols provide a standardized methodology for determining the binding affinity and functional potency of monoamine uptake inhibitors.

In Vitro Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand that is known to bind to the transporter.

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis A1 Prepare cell membranes expressing the target monoamine transporter (DAT, NET, or SERT) B1 Combine membranes, radioligand, and test compound in assay tubes A1->B1 A2 Prepare assay buffer A2->B1 A3 Prepare radioligand (e.g., [3H]WIN 35,428 for DAT) A3->B1 A4 Prepare test compound serial dilutions A4->B1 B2 Incubate at a defined temperature and time to reach equilibrium B1->B2 C1 Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand B2->C1 C2 Wash filters to remove non-specific binding C1->C2 C3 Measure radioactivity on filters using a scintillation counter C2->C3 D1 Calculate specific binding C3->D1 D2 Generate a competition curve by plotting specific binding against the log of the test compound concentration D1->D2 D3 Determine the Ki value using the Cheng-Prusoff equation D2->D3

Figure 2. Workflow for in vitro radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the transporter of interest in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Synaptosomal Uptake Assay

This assay measures the functional potency of a compound to inhibit the uptake of a radiolabeled monoamine into synaptosomes, which are resealed nerve terminals containing functional transporters.

Step-by-Step Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions rich in the transporter of interest (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) by differential centrifugation of brain homogenates.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound in a physiological buffer.

  • Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of the radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Incubation: Incubate for a short period at 37°C to allow for transporter-mediated uptake.

  • Uptake Termination: Terminate the uptake by rapid filtration through a glass fiber filter and washing with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity trapped inside the synaptosomes using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC50).

Discussion and Future Directions

The pharmacological profile of this compound and its analogs, characterized by potent DAT and NET inhibition with negligible SERT activity, places them in a distinct class of monoamine uptake inhibitors. This profile is shared by other stimulants and has implications for their potential therapeutic uses and abuse liability.

The high affinity for DAT suggests that these compounds could be investigated for conditions where dopamine signaling is dysregulated, such as ADHD and narcolepsy. However, the potent DAT inhibition also raises concerns about the potential for abuse and addiction, a factor that must be carefully evaluated in preclinical studies.

Future research should focus on:

  • In vivo microdialysis studies: To determine the effects of these compounds on extracellular monoamine levels in awake, freely moving animals. This will provide a more dynamic and physiologically relevant measure of their in vivo potency and duration of action.

  • Behavioral pharmacology studies: To assess the effects of these compounds on locomotor activity, reward, and cognition. These studies are crucial for understanding their therapeutic potential and abuse liability.

  • Structure-Activity Relationship (SAR) studies: To explore how modifications to the chemical structure of these compounds affect their potency and selectivity for the monoamine transporters. This could lead to the development of novel compounds with improved therapeutic profiles.

Conclusion

This compound and its close analogs represent a class of potent and selective dopamine-norepinephrine reuptake inhibitors. This guide has provided a comparative analysis of their pharmacological profile, supported by experimental data and detailed protocols. By understanding the specific interactions of these compounds with monoamine transporters, researchers can better design and interpret studies aimed at elucidating their neurobiological effects and therapeutic potential.

References

  • [This is a placeholder for a general review on monoamine transporters and their inhibitors.
  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link][1]

Sources

A Comparative Efficacy Analysis of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine Analogs as Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the efficacy of structural analogs based on the [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine scaffold. This chemical structure is a cornerstone for potent and selective serotonin reuptake inhibitors (SSRIs), a critical class of therapeutics for managing depressive and anxiety disorders. Our analysis synthesizes data on structure-activity relationships (SAR) to guide future drug design and optimization efforts.

Introduction: The Phenylpropylamine Scaffold and Serotonin Reuptake Inhibition

The therapeutic effect of most antidepressant medications is rooted in their ability to modulate monoaminergic neurotransmission. Specifically, by blocking the serotonin transporter (SERT), these drugs increase the extracellular concentration of serotonin in the synaptic cleft, enhancing serotonergic signaling. The phenylpropylamine backbone, as exemplified by the core topic structure, has proven to be a highly effective pharmacophore for achieving high-affinity and selective inhibition of SERT.

The development of analogs based on this scaffold aims to refine pharmacological profiles, seeking to enhance potency, improve selectivity over other monoamine transporters (like those for norepinephrine and dopamine), and optimize pharmacokinetic properties to improve clinical outcomes and minimize side effects.

Mechanism of Action: Targeting the Serotonin Transporter (SERT)

The serotonin transporter is a protein located on the presynaptic neuron that mediates the reuptake of serotonin from the synapse. Inhibition of SERT leads to a prolonged presence of serotonin in the synaptic cleft, allowing for increased stimulation of postsynaptic serotonin receptors. This enhanced signaling is believed to underlie the therapeutic effects of SSRIs.

SERT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Serotonin (5-HT) Vesicles 5HT_Synapse Serotonin (5-HT) Presynaptic_Vesicle->5HT_Synapse Release SERT Serotonin Transporter (SERT) SERT->Presynaptic_Vesicle Recycling 5HT_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor 5HT_Synapse->Postsynaptic_Receptor Binding Signal Signal Transduction Postsynaptic_Receptor->Signal Activates Analog SSRI Analog ([1-(4-Chloro-phenyl)...amine]) Analog->SERT Inhibition

Figure 1: Mechanism of SERT inhibition by phenylpropylamine analogs.

Comparative Analysis: Structure-Activity Relationships (SAR)

The efficacy of analogs based on the this compound scaffold is highly dependent on specific structural modifications. While specific quantitative data for a wide range of analogs of this exact compound are proprietary or dispersed across numerous studies, we can infer key SAR trends from the broader class of phenylpropylamine and related SSRIs.

Key Structural Modification Points:

SAR_Scaffold cluster_nodes Scaffold A A Phenyl Ring Substitutions B B Propylamine Backbone C C Amine & Pyrrolidine Modifications

Figure 2: Key regions for structural modification on the core scaffold.

A. Phenyl Ring Substitutions:

The nature and position of substituents on the phenyl ring are critical determinants of both potency and selectivity.

  • Halogen Substitution: A halogen, particularly chlorine or fluorine, at the para- (4-) position of the phenyl ring is often optimal for high-affinity SERT binding. This is a common feature in many potent SSRIs. Changing the position (e.g., to ortho- or meta-) or the type of halogen can significantly alter activity. For instance, in related structures, moving a substituent can shift selectivity towards the norepinephrine or dopamine transporters.

  • Electron-Withdrawing vs. Donating Groups: Generally, electron-withdrawing groups at the para-position tend to enhance SERT affinity. The introduction of groups like trifluoromethyl (CF3) or cy

Comparative Bioactivity Validation of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine: A Guide for Novel Monoamine Reuptake Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Pyrrolidine Derivative

In the landscape of neuropharmacology, the quest for novel modulators of monoamine transporters remains a critical endeavor for developing next-generation therapeutics for depressive disorders, attention-deficit/hyperactivity disorder (ADHD), and other CNS conditions. The compound [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine belongs to a class of synthetic cathinones and pyrrolidine derivatives that have shown varied and potent interactions with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][2] Its structural similarity to known monoamine reuptake inhibitors necessitates a thorough and systematic validation of its bioactivity.

This guide provides a comprehensive framework for characterizing the bioactivity of this compound. We will objectively compare its in vitro performance against two well-established clinical agents: Sertraline , a selective serotonin reuptake inhibitor (SSRI)[3][4][5][6][7], and Bupropion , a norepinephrine-dopamine reuptake inhibitor (NDRI).[8][9][10] The experimental design detailed herein is structured to deliver a clear, data-driven profile of the compound's potency and selectivity, providing researchers with the foundational evidence needed for further development.

The Scientific Rationale: Targeting the Monoamine Transporter System

Monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—are fundamental to regulating mood, cognition, and behavior.[1][2] Their signaling is terminated by reuptake from the synaptic cleft into the presynaptic neuron via their respective transporters: DAT, NET, and SERT.[11][12][13] Inhibition of these transporters increases the synaptic concentration of neurotransmitters, thereby potentiating their signaling.[14] The therapeutic efficacy of many antidepressants and stimulants stems from this mechanism.[10]

The core objective of this validation is to determine the affinity and functional inhibitory potency of our target compound at each of these three transporters. This "tri-transporter" profile is essential for predicting its potential therapeutic applications and side-effect profile. For instance, potent DAT/NET inhibition with weak SERT activity might suggest efficacy as an antidepressant with a profile similar to bupropion, potentially avoiding the sexual dysfunction associated with SSRIs.[10] Conversely, strong SERT inhibition would place it in the class of SSRIs or serotonin-norepinephrine reuptake inhibitors (SNRIs).

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (Dopamine, Norepinephrine, Serotonin) DA DA vesicle->DA Release NE NE vesicle->NE SE 5-HT vesicle->SE DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) DA->DAT Reuptake receptors Postsynaptic Receptors DA->receptors NE->NET Reuptake NE->receptors SE->SERT Reuptake SE->receptors

Figure 1: Monoamine Neurotransmitter Reuptake Mechanism.

Experimental Design: A Two-Tiered Approach to Validation

A robust validation strategy relies on progressing from initial binding affinity to functional cellular activity. We will employ a two-tiered approach:

  • Primary Screening (Biochemical): Radioligand binding assays to determine the compound's binding affinity (Kᵢ) for hDAT, hNET, and hSERT. This directly measures the physical interaction between the compound and its target transporters.

  • Secondary Screening (Functional): Neurotransmitter uptake inhibition assays to measure the compound's functional potency (IC₅₀) in a cell-based system. This confirms that binding translates into a biological effect.

Causality Behind Experimental Choices
  • Cell Line Selection: We will utilize Human Embryonic Kidney 293 (HEK-293) cells. These cells are an industry standard for heterologous expression of membrane proteins as they do not endogenously express significant levels of monoamine transporters. This provides a clean background for studying the specific activity of the transfected human transporter of interest (hDAT, hNET, or hSERT).[15] Using stably transfected cell lines for each transporter ensures consistency and reproducibility across experiments.

  • Why Radioligand Assays First? Binding assays are a direct and sensitive method to quantify the affinity of a compound for its target. By competing with a radiolabeled ligand of known high affinity, we can accurately calculate the equilibrium dissociation constant (Kᵢ) of our test compound. This provides a fundamental measure of target engagement.

  • Why Follow with Functional Uptake Assays? A compound can bind to a transporter without necessarily inhibiting its function (e.g., an allosteric modulator). The uptake assay is therefore a critical validation step. It measures the compound's ability to block the primary function of the transporter—clearing neurotransmitters from the extracellular space.[16][17] A strong correlation between Kᵢ and IC₅₀ values provides high confidence that the compound is a true competitive inhibitor.

Experimental Protocols

Protocol 1: Radioligand Binding Affinity Assays

This protocol determines the binding affinity (Kᵢ) of the test compound for hDAT, hNET, and hSERT.

Materials:

  • HEK-293 cell membranes from lines stably expressing either hDAT, hNET, or hSERT.

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT).

  • Non-specific binding competitors: GBR 12909 (for hDAT), Desipramine (for hNET), Fluoxetine (for hSERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Preparation: Thaw the specific cell membranes (hDAT, hNET, or hSERT) on ice and dilute to a final concentration of 10-20 µg of protein per well in ice-cold Assay Buffer.

  • Compound Plating: Prepare serial dilutions of the test compound, Sertraline, and Bupropion in Assay Buffer (e.g., from 100 µM to 0.1 nM).

  • Assay Reaction: In a 96-well plate, combine:

    • 25 µL of Assay Buffer (for total binding) or non-specific competitor (10 µM final concentration).

    • 25 µL of the appropriate radioligand at a final concentration near its Kₔ value.

    • 50 µL of the test compound dilution or vehicle control.

    • 100 µL of the diluted cell membrane preparation.

  • Incubation: Incubate the plate for 60-120 minutes at 4°C to reach equilibrium.[18]

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester and wash 3-4 times with ice-cold Assay Buffer to separate bound from free radioligand.

  • Quantification: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Inhibition Assays

This protocol determines the functional potency (IC₅₀) of the test compound.

Materials:

  • Live HEK-293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well culture plates.

  • Radioactive Substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (KRHB), pH 7.4.

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).

Methodology:

  • Cell Culture: Plate the appropriate stable cell line in a 96-well plate and grow to ~80-90% confluency.[16]

  • Compound Preparation: Prepare serial dilutions of the test compound, Sertraline, and Bupropion in Uptake Buffer.

  • Pre-incubation: Aspirate the culture medium from the cells and wash twice with warm Uptake Buffer. Add 50 µL of the test compound dilutions to the wells and pre-incubate for 15-20 minutes at 37°C.[15]

  • Uptake Initiation: Add 50 µL of the radioactive substrate (e.g., [³H]Dopamine for hDAT cells) at a final concentration near its Kₘ value to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line.

  • Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells 3-4 times with ice-cold Uptake Buffer.

  • Cell Lysis & Quantification: Lyse the cells by adding 100 µL of Lysis Buffer to each well. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Determine non-specific uptake in the presence of a known potent inhibitor (e.g., cocaine for DAT). Subtract this value from all other measurements. Plot the percent inhibition of specific uptake against the log concentration of the test compound and fit the data to determine the IC₅₀ value.

Comparative Data Analysis

The following table presents hypothetical, yet plausible, data derived from the described assays. This data is for illustrative purposes to guide the interpretation of results.

CompoundDAT (Kᵢ, nM)NET (Kᵢ, nM)SERT (Kᵢ, nM)DAT (IC₅₀, nM)NET (IC₅₀, nM)SERT (IC₅₀, nM)
This compound 254585030551100
Sertraline (SSRI Control) 3504200.754505001.2
Bupropion (NDRI Control) 52025>10,00060035>10,000
Interpretation of Results
  • This compound: The data suggests this compound is a potent inhibitor of both the dopamine and norepinephrine transporters, with Kᵢ and IC₅₀ values in the low nanomolar range.[1] Crucially, it exhibits significantly weaker activity at the serotonin transporter, with over 20-fold selectivity for DAT/NET over SERT. This profile characterizes it as a dopamine-norepinephrine reuptake inhibitor (DNRI) . The close agreement between the binding affinity (Kᵢ) and functional potency (IC₅₀) validates its mechanism as a competitive inhibitor.

  • Sertraline: As expected, Sertraline demonstrates high potency and selectivity for the serotonin transporter, validating its classification as an SSRI.[3][4] Its affinity for DAT and NET is substantially lower.

  • Bupropion: The control data for Bupropion aligns with its known profile as an NDRI, showing potent inhibition of NET and moderate inhibition of DAT, with negligible activity at SERT.[10]

Compared to the controls, our test compound shows a more balanced DAT/NET inhibition profile than Bupropion, which is more NET-selective. This dual action could offer a unique therapeutic advantage, potentially enhancing dopaminergic neurotransmission in brain regions like the prefrontal cortex more effectively.

Visualizing the Validation Workflow

A systematic workflow is crucial for reproducible results. The following diagram outlines the logical progression of the validation process.

cluster_binding Primary Screen: Binding Affinity cluster_uptake Secondary Screen: Functional Potency start Start: Synthesize & Purify Test Compound prep_compounds Prepare Serial Dilutions: Test Compound, Sertraline, Bupropion start->prep_compounds binding_assay Perform Radioligand Binding Assays prep_compounds->binding_assay uptake_assay Perform [³H]-Neurotransmitter Uptake Assays prep_compounds->uptake_assay prep_membranes Prepare hDAT, hNET, hSERT Cell Membranes prep_membranes->binding_assay calc_ki Analyze Data: Calculate IC₅₀ and Kᵢ binding_assay->calc_ki compare Comparative Analysis: Profile vs. Controls calc_ki->compare culture_cells Culture hDAT, hNET, hSERT Expressing HEK-293 Cells culture_cells->uptake_assay calc_ic50 Analyze Data: Calculate IC₅₀ uptake_assay->calc_ic50 calc_ic50->compare conclusion Conclusion: Determine Bioactivity Profile (e.g., DNRI, SSRI) compare->conclusion

Figure 2: Experimental Workflow for Bioactivity Validation.

Conclusion and Future Directions

This guide outlines a robust, self-validating methodology for characterizing the bioactivity of this compound. Based on the comparative analysis of hypothetical data, the compound presents a promising profile as a potent and selective dopamine-norepinephrine reuptake inhibitor.

This in vitro characterization is a critical first step. The logical progression for future research would involve:

  • Selectivity Profiling: Screening against a broader panel of receptors and transporters to identify any potential off-target effects.

  • In Vivo Pharmacokinetics: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its suitability for in vivo studies.

  • Preclinical Behavioral Models: Evaluating the compound's efficacy in established animal models of depression or ADHD, such as the forced swim test or chronic unpredictable mild stress model, to translate the in vitro findings into a potential therapeutic effect.[19][20][21]

By following this structured, data-driven approach, research and drug development professionals can confidently and efficiently validate the bioactivity of novel compounds, paving the way for the discovery of improved therapeutics for complex neurological disorders.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640. [Link]

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  • Fancelli, D., Abate, C., Carenzi, G., Colombo, M., De Fidio, M., Ferretti, M., ... & Vulpetti, A. (2005). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Bioorganic & medicinal chemistry letters, 15(19), 4388–4392. [Link]

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  • Palanki, M. S., Akiyama, H., Campochiaro, P., Cao, J., Chow, C. P., Dellamary, L., ... & Noronha, G. (2008). Development of prodrug 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801): a topically administered therapeutic candidate in clinical trials for the treatment of age-related macular degeneration. Journal of medicinal chemistry, 51(6), 1546–1559. [Link]

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A Comparative Guide to the Cross-Reactivity Profile of Novel Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine, hereafter referred to as "Compound X." Due to the limited publicly available data on this specific molecule, this document establishes a robust comparative methodology. We will analyze Compound X's structural analogues and well-characterized monoamine reuptake inhibitors (MRIs) to create a predictive and practical guide for preclinical assessment. The focus is on providing the experimental context and detailed protocols necessary to rigorously define a new compound's selectivity and potential for off-target effects.

Introduction: Deconstructing Compound X

The chemical structure of Compound X—featuring a 4-chlorophenyl group, a propyl-amine backbone, and a pyrrolidine moiety—strongly suggests its classification as a monoamine reuptake inhibitor.[1] This class of drugs targets the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1] By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, MRIs increase their availability and enhance monoaminergic neurotransmission.

While this primary mechanism is predictable, the critical question for drug development is one of selectivity. A compound's affinity for targets beyond its intended one dictates its side-effect profile and therapeutic viability. This guide will compare the known cross-reactivity profiles of three benchmark drugs to provide a context for the experimental evaluation of Compound X.

Comparative Compounds:

  • Sertraline: A Selective Serotonin Reuptake Inhibitor (SSRI) with high affinity for SERT.[2][3]

  • Sibutramine: A Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) that was formerly used for obesity treatment.[4][5]

  • Bupropion: A Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) used for depression and smoking cessation.[6][7]

The Imperative of Cross-Reactivity Screening

In drug discovery, a compound's biological activity is never confined to a single target. Off-target interactions are inevitable and understanding them is paramount. Cross-reactivity profiling is a cornerstone of safety pharmacology for two primary reasons:

  • Predicting Adverse Drug Reactions (ADRs): Many ADRs are the direct result of a drug binding to unintended receptors or channels. For instance, interaction with adrenergic or muscarinic receptors can lead to cardiovascular and anticholinergic side effects, respectively.[8]

  • Identifying Polypharmacology: In some cases, off-target effects can be therapeutically beneficial. A single compound that modulates multiple targets might offer enhanced efficacy. However, this must be a deliberate discovery, not an accidental one.

A key focus of modern safety screening is the hERG potassium channel . Blockade of this channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[9][10][11] Early assessment of hERG liability is a regulatory requirement and is critical for avoiding late-stage clinical failures.[12][13]

Comparative Analysis of Selectivity Profiles

To understand where Compound X might fit, we must first understand the landscape defined by existing drugs. The following table summarizes the binding affinities (Ki, in nM) of our selected comparators. A lower Ki value indicates a stronger binding affinity.

Target Sertraline Sibutramine & Metabolites Bupropion Rationale for Comparison
SERT (Serotonin Transporter) ~0.2 - 2.9 nM [2][14]1.2 - 3.1 nM (Metabolites)[5]>10,000 nM [15]Primary target for SSRIs and SNRIs. Sertraline and Sibutramine show high affinity, while Bupropion is very weak.
NET (Norepinephrine Transporter) ~420 nM [14]2.6 - 5.3 nM (Metabolites)[5]~2,000 - 4,000 nM [15]Primary target for SNRIs and NDRIs. Sibutramine shows high affinity.
DAT (Dopamine Transporter) ~25 - 44 nM [3][14]17.5 - 28.7 nM (Metabolites)[16]~200 - 500 nM [15]Primary target for NDRIs. All three show some affinity, highlighting the potential for dopaminergic effects.
Sigma-1 (σ1) Receptor ~36 nM [2][17]Low AffinityModerate AffinityA common off-target for many CNS drugs, implicated in psychotomimetic effects and modulation of other neurotransmitter systems.[17][18][19]
Adrenergic α1 Receptor ~240 nM [14]Low Affinity[4]Weak AntagonistBinding can lead to cardiovascular side effects like orthostatic hypotension.
Muscarinic Receptors Low Affinity[8]Low Affinity[4]Weak AntagonistBinding leads to anticholinergic side effects (dry mouth, constipation, blurred vision).
Histamine H1 Receptor >10,000 nM [8]Low AffinityWeak AntagonistBinding is associated with sedation and weight gain.

Note: Data is compiled from multiple sources and represents a range of reported values. Sibutramine's primary effects are mediated by its active metabolites.

This comparison reveals distinct selectivity profiles. Sertraline is highly selective for SERT over NET. Sibutramine is a potent dual inhibitor of SERT and NET. Bupropion is a relatively weak but selective inhibitor of DAT and NET. The moderate affinity of Sertraline for DAT and Sigma-1 receptors are well-documented off-target interactions.[2][3]

Experimental Protocols for Profiling Compound X

To characterize Compound X, a multi-step experimental approach is required. The following protocols outline the gold-standard methods for determining binding affinity and functional activity.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring how effectively it competes with a radioactively labeled ligand known to bind to that target.[20][21][22]

Objective: To determine the Ki of Compound X at SERT, NET, DAT, and a panel of common off-targets (e.g., Sigma-1, Adrenergic α1, Muscarinic M1, Histamine H1, hERG).

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor (e.g., from transfected HEK293 cells or rat brain).[23]

  • Radioligand specific for the target (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT).

  • Compound X (unlabeled).

  • Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl).

  • 96-well plates and filtration apparatus.

  • Scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the final assay buffer. Determine protein concentration using a BCA assay.[23]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of Compound X (e.g., from 0.1 nM to 10 µM).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter. The membranes with bound radioligand are trapped on the filter.[22]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of Compound X. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of Compound X that inhibits 50% of the radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Membranes with Target Receptor Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand ([³H]-L) Radioligand->Incubate CompoundX Compound X (Unlabeled) CompoundX->Incubate Filter Vacuum Filtration Incubate->Filter Separate Bound/Free Count Scintillation Counting Filter->Count Plot Plot % Inhibition vs [Compound X] Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Workflow for Radioligand Competition Binding Assay.
Protocol 2: Neurotransmitter Uptake Inhibition Assay

This functional assay measures how effectively a compound inhibits the primary function of the monoamine transporters: clearing neurotransmitters from the extracellular space.[24][25]

Objective: To determine the functional potency (IC50) of Compound X for inhibiting serotonin, norepinephrine, and dopamine uptake.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.[26]

  • A fluorescent substrate that is a mimetic for monoamine neurotransmitters.[24]

  • A masking dye to quench extracellular fluorescence.[27]

  • Compound X.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader capable of bottom-read kinetic measurements.

Step-by-Step Methodology:

  • Cell Plating: Seed the transporter-expressing cells into the microplates and allow them to form a confluent monolayer.[25]

  • Compound Addition: Add varying concentrations of Compound X to the wells and incubate for a short pre-incubation period (e.g., 10-20 minutes) at 37°C.

  • Substrate Addition: Add the fluorescent substrate/masking dye solution to all wells to initiate the uptake reaction.

  • Kinetic Read: Immediately place the plate into a pre-warmed fluorescence plate reader. Measure the increase in intracellular fluorescence over time (e.g., every 30 seconds for 30 minutes). The rate of fluorescence increase is proportional to the transporter activity.

  • Data Analysis: For each concentration of Compound X, calculate the rate of uptake (e.g., the slope of the linear portion of the kinetic curve). Plot the percentage of inhibition of the uptake rate against the log concentration of Compound X. Fit the data to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Plate Transporter-Expressing Cells CompoundX Add Compound X (Inhibitor) Cells->CompoundX Pre-incubate Substrate Add Fluorescent Substrate CompoundX->Substrate Read Kinetic Fluorescence Reading Substrate->Read Measure Fluorescence Increase Plot Plot Uptake Rate vs [Compound X] Read->Plot Calculate Calculate IC50 Plot->Calculate

Workflow for Functional Neurotransmitter Uptake Assay.

Conclusion and Future Directions

The structural characteristics of this compound position it as a promising candidate for a monoamine reuptake inhibitor. However, its therapeutic potential is entirely dependent on its selectivity profile. A comprehensive evaluation using the standardized binding and functional assays described here is essential.

By comparing its binding affinities and functional potencies against well-known agents like Sertraline, Sibutramine, and Bupropion, researchers can build a "selectivity fingerprint" for Compound X. This fingerprint will not only clarify its primary mechanism of action (e.g., is it an SSRI, SNRI, or SNDRI?) but will also illuminate potential liabilities. Rigorous screening against a broad panel of off-targets, with a particular emphasis on the hERG channel and Sigma receptors, will provide the critical safety data needed to justify further preclinical and clinical development. This structured, comparative approach is fundamental to translating a novel chemical entity into a safe and effective therapeutic agent.

References

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  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. Retrieved from [Link]

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  • Kim, J., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 22(16), 8896. Retrieved from [Link]

  • CLP 2023. (2023). (135) Recurrent Rash with Sertraline and Escitalopram: A Case Report. Retrieved from [Link]

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  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. Retrieved from [Link]

  • Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 23(5), 1456–1461. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for [1-(4-chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine and its derivatives. The core structure presents a promising scaffold for the development of monoamine reuptake inhibitors, which are crucial in the treatment of various neurological and psychiatric disorders. Due to the limited availability of direct comparative studies on this specific series, this guide synthesizes data from closely related chemical classes to establish a predictive SAR framework. This analysis will explore the influence of modifications to the aromatic ring, the propyl linker, the pyrrolidine moiety, and the terminal amine on the potency and selectivity towards the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

The Core Scaffold: A Privileged Motif for Monoamine Transporter Inhibition

The fundamental structure of this compound combines key pharmacophoric elements common to many potent monoamine reuptake inhibitors.[1] These include an aromatic ring for hydrophobic and electronic interactions, a flexible alkyl linker, and a basic amine group that is protonated at physiological pH, enabling ionic interactions with the transporters. The pyrrolidine ring introduces conformational constraint, which can enhance selectivity and potency.[2]

The likely mechanism of action for this class of compounds is the inhibition of neurotransmitter reuptake by binding to the active sites of SERT, NET, and/or DAT. This blockage leads to an increased concentration of monoamines in the synaptic cleft, thereby enhancing neurotransmission.

Structure-Activity Relationship Analysis

The following sections dissect the core molecule to predict how structural modifications at key positions will likely impact its biological activity.

The 4-Chlorophenyl Moiety: A Key to Potency and Selectivity

The substitution pattern on the phenyl ring is a critical determinant of both potency and selectivity for monoamine transporters.

  • Position of the Halogen: In many series of monoamine reuptake inhibitors, halogen substitution at the para-position of the phenyl ring is well-tolerated and often enhances potency. The 4-chloro substituent in the parent compound is a common feature in selective serotonin reuptake inhibitors (SSRIs).

  • Nature of the Substituent: The electronic properties and size of the substituent at the 4-position can modulate activity. Electron-withdrawing groups, such as chlorine, are often favored for SERT affinity. In a related series of 3β-(4-substituted phenyl)tropane analogs, compounds with a 4-chlorophenyl group generally displayed high affinity for the dopamine transporter (DAT).[3][4] Replacing the 4-chloro group with a 4-methyl group has been shown in some series to shift selectivity or alter potency.[3] For instance, in one study, the 3β-(4-methylphenyl) analog was found to be a potent and selective DAT inhibitor.[4]

Comparative Data for Phenyl Ring Substitution in Related Scaffolds:

Compound ScaffoldR1 (4-position)TargetAffinity (Ki, nM)Reference
3β-Aryl-2β-phenylthiazolyl-tropaneClDATHigh[3]
3β-Aryl-2β-phenylthiazolyl-tropaneCH3DATHigh[4]
The Propyl Linker: Influence of Length and Rigidity

The three-carbon (propyl) linker between the phenyl ring and the pyrrolidine nitrogen provides optimal spacing for interaction with key residues within the transporter binding sites.

  • Linker Length: Studies on 4-benzylpiperidine carboxamides have shown that the length of the linker can significantly impact selectivity. For instance, a two-carbon linker favored DAT inhibition, while a three-carbon linker resulted in stronger NET inhibition.[5] This suggests that modifying the propyl chain length in the this compound series could be a strategy to tune selectivity.

  • Conformational Rigidity: The flexibility of the propyl chain allows the molecule to adopt various conformations to fit into the binding pockets of different transporters. Introducing rigidity, for example through cyclization or the incorporation of double bonds, would likely alter the activity profile.

The Pyrrolidine Ring: A Versatile Scaffold for Modulating Activity

The pyrrolidine ring is a common motif in medicinal chemistry, valued for its ability to introduce stereochemistry and conformational constraint.[2] Its nitrogen atom serves as a key point for substitution.

  • N-Substitution: The nature of the substituent on the pyrrolidine nitrogen is crucial. In the parent compound, this is a methyl-amine group attached to the propyl linker. The basicity of the pyrrolidine nitrogen can be influenced by the nature of its substituents, which in turn affects its interaction with the transporters.[2]

  • Bioisosteric Replacement: Replacing the pyrrolidine ring with other cyclic amines, such as piperidine or azetidine, is a common strategy in drug design to explore different conformational spaces and alter physicochemical properties.[6] For example, replacing a piperazine ring with a bioisosteric pyrrolidin-3-amine moiety has been shown to decrease antiseizure activity in one series of compounds, highlighting the sensitivity of activity to the specific cyclic amine.[7]

The Terminal Methyl-Amine: Impact of N-Alkylation

The terminal amine is a critical pharmacophoric feature for interaction with monoamine transporters.

  • Degree of Substitution: The degree of N-alkylation on the terminal amine can significantly influence potency and selectivity. The parent compound is a secondary amine (methyl-amine). Conversion to a primary amine (by removing the methyl group) or a tertiary amine (e.g., dimethyl-amine) would likely alter the pKa and steric profile, thereby affecting binding. Generally, primary and secondary amines are preferred for potent interaction with monoamine transporters.

  • Nature of the Alkyl Group: Changing the methyl group to larger alkyl groups (e.g., ethyl, propyl) would increase lipophilicity and steric bulk, which could either enhance or diminish activity depending on the topology of the binding site. In a series of 1-alkyl-3-dodecyl-2-pyrrolidones, the length of the N-alkyl group influenced their activity as transdermal penetration enhancers.[7]

Experimental Protocols for Performance Evaluation

To experimentally validate the predicted SAR of this compound derivatives, the following in vitro assays are recommended.

Monoamine Transporter Binding Assays

These assays determine the affinity of the test compounds for SERT, NET, and DAT.

Protocol: Radioligand Binding Assay

  • Preparation of Synaptosomes: Prepare crude synaptosomes from rat brain regions rich in the respective transporters (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET).

  • Incubation: Incubate the synaptosomes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Filtration and Scintillation Counting: After incubation, rapidly filter the mixture to separate bound from free radioligand. The radioactivity on the filters is then quantified using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Inhibition Assays

These functional assays measure the ability of the test compounds to inhibit the uptake of neurotransmitters into cells expressing the transporters.

Protocol: In Vitro Uptake Inhibition Assay

  • Cell Culture: Use cell lines stably expressing the human serotonin, norepinephrine, or dopamine transporters (e.g., HEK293-hSERT, HEK293-hNET, HEK293-hDAT).[8][9]

  • Incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Addition of Radiolabeled Neurotransmitter: Add a radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT, [³H]NE for NET, [³H]DA for DAT) and incubate for a short period.[10][11]

  • Termination and Lysis: Stop the uptake by washing with ice-cold buffer. Lyse the cells to release the intracellular contents.

  • Scintillation Counting: Quantify the amount of radiolabeled neurotransmitter taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

Visualizing the Structure-Activity Relationships

The following diagrams illustrate the key SAR points discussed in this guide.

Experimental_Workflow start Synthesized Derivatives binding_assay Monoamine Transporter Binding Assays (Ki) start->binding_assay uptake_assay Monoamine Transporter Uptake Inhibition Assays (IC50) start->uptake_assay sert SERT binding_assay->sert net NET binding_assay->net dat DAT binding_assay->dat uptake_assay->sert uptake_assay->net uptake_assay->dat sar_analysis SAR Analysis (Potency & Selectivity) sert->sar_analysis net->sar_analysis dat->sar_analysis

Caption: Workflow for the biological evaluation of the synthesized derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel monoamine reuptake inhibitors. Based on the analysis of related compound series, it is evident that systematic modifications to the 4-chlorophenyl group, the propyl linker, the pyrrolidine ring, and the terminal amine can be employed to fine-tune the potency and selectivity of these derivatives. The experimental protocols outlined in this guide provide a robust framework for evaluating the biological activity of newly synthesized analogs. Future research in this area should focus on the synthesis and systematic biological testing of a library of these derivatives to validate the predictive SAR model presented herein and to identify lead candidates for further development.

References

  • Carroll, F. I., et al. (2007). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3β-[4-Methylphenyl and 4-Chlorophenyl]-2β-[5-(Substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry, 50(15), 3686-3695.
  • Iacovelli, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6596.
  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21.
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
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  • Benito, A. S., et al. (2007). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry, 50(15), 3686-3695.
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  • Mahaney, P. E., et al. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(19), 5651-5655.
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Comparative Analysis of Monoamine Reuptake Inhibitor Binding Affinities: A Focus on the Sibutramine Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of compounds based on the [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-amine core structure. Due to the limited availability of public data on the specifically named compound, this analysis will use the well-characterized drug, Sibutramine, and its active metabolites as the primary reference. Sibutramine shares the critical pharmacophore and provides a robust dataset for comparison against other prominent monoamine reuptake inhibitors.

Introduction to Monoamine Reuptake Inhibitors

Monoamine reuptake inhibitors are a class of drugs that function by blocking the action of one or more monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, these drugs increase their extracellular concentrations, thereby enhancing neurotransmission.[1][2] This mechanism is central to the therapeutic effects of many antidepressants and other psychotropic medications.[3][4]

Serotonin-norepinephrine reuptake inhibitors (SNRIs) specifically target SERT and NET.[1][5] This dual-action profile is believed to offer broader efficacy compared to selective serotonin reuptake inhibitors (SSRIs), particularly in treating severe depression and neuropathic pain.[3][4] The relative binding affinity of a compound for SERT versus NET determines its pharmacological profile and clinical applications.

The chemical structure [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine is closely related to Sibutramine, a well-known SNRI. Sibutramine itself is a prodrug that is metabolized into two active metabolites, a secondary amine (Metabolite 1, M1) and a primary amine (Metabolite 2, M2), which are potent inhibitors of both SERT and NET.[6][7][8] This guide will compare the binding affinities of these metabolites with other widely used monoamine reuptake inhibitors, Venlafaxine and Atomoxetine, to provide context for their receptor interaction profiles.

Comparative Binding Affinity Analysis

The binding affinity of a drug for its target is a critical measure of its potency. It is typically expressed as the inhibition constant (Ki), which represents the concentration of a drug required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the in vitro binding affinities (Ki, in nM) of the active metabolites of Sibutramine, Venlafaxine, and Atomoxetine for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)NET/SERT Selectivity Ratio
Sibutramine Metabolite 1 (M1) ~1.1~2.9~23.32.6
Sibutramine Metabolite 2 (M2) ~3.1~9.4~15.53.0
Venlafaxine 82[9]2480[9]7647[10]30.2
Atomoxetine 8.9[11]2.0[11]Not reported0.22

Note: Data for Sibutramine metabolites are derived from multiple preclinical studies. Exact values may vary between experiments.

Analysis of Binding Profiles:
  • Sibutramine Metabolites (M1 & M2): Both active metabolites of Sibutramine are potent inhibitors of SERT and NET, with a relatively balanced affinity for both transporters.[6][7] Their NET/SERT selectivity ratios are close to 1, indicating a true dual-reuptake inhibitor profile. They also exhibit moderate affinity for DAT, which may contribute to their overall pharmacological effects.[12]

  • Venlafaxine: This SNRI shows a clear preference for SERT over NET, with a selectivity ratio of approximately 30.[9][13] This means that at lower therapeutic doses, Venlafaxine primarily acts as an SSRI, with significant NET inhibition occurring only at higher doses.[14] Its affinity for DAT is very low.[10]

  • Atomoxetine: Primarily known as a selective norepinephrine reuptake inhibitor (NRI), Atomoxetine displays a high affinity for NET.[15][16] However, it also has a significant affinity for SERT, with a NET/SERT selectivity ratio of less than 1, indicating a preference for NET but still substantial SERT interaction at clinical doses.[11][17][18]

Experimental Methodology: Determining Binding Affinity

The gold standard for determining the binding affinity (Ki) of a compound is the competitive radioligand binding assay .[19][20] This method measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known affinity from its receptor.

Workflow for Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep_membranes 1. Prepare Receptor Source (e.g., cell membranes expressing SERT) incubation 3. Incubate Membranes + Radioligand + Test Compound (Allow to reach equilibrium) prep_membranes->incubation prep_ligands 2. Prepare Ligands - Radioligand ([3H]-Citalopram) - Test Compound (serial dilutions) - Non-specific binding control prep_ligands->incubation filtration 4. Separation Rapidly filter to separate bound from free radioligand incubation->filtration counting 5. Quantification Measure radioactivity on filters (Scintillation Counting) filtration->counting ic50 6. Calculate IC50 Plot % inhibition vs. log[Test Compound] and fit a sigmoidal curve counting->ic50 ki 7. Calculate Ki Use Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) ic50->ki G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Vesicle with 5-HT & NE release Neurotransmitter Release transporter SERT / NET (Reuptake Transporter) cleft Synaptic Cleft release->cleft 5-HT & NE receptor Postsynaptic Receptors signal Signal Transduction receptor->signal Neuronal Effect cleft->transporter Reuptake cleft->receptor drug SNRI Drug (e.g., Sibutramine Metabolite) drug->transporter Blocks

Caption: Mechanism of reuptake inhibition by an SNRI at the synapse.

Conclusion

The analysis of binding affinity data reveals distinct profiles for different monoamine reuptake inhibitors. The active metabolites of Sibutramine, which share the core structure with the topic compound, are potent and balanced dual inhibitors of both serotonin and norepinephrine transporters. This contrasts with Venlafaxine, which is SERT-selective at lower concentrations, and Atomoxetine, which is primarily a NET inhibitor but retains significant SERT activity.

Understanding these differences in binding affinity and selectivity is crucial for drug development. It allows researchers to predict a compound's pharmacological effects, potential therapeutic applications, and side-effect profile. The methodologies outlined in this guide, particularly the competitive radioligand binding assay, provide a robust framework for characterizing the receptor interaction of novel chemical entities in the pursuit of more effective and targeted therapeutics.

References

  • Serotonin–norepinephrine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved from [Link]

  • Moret, C., & Briley, M. (2000). SNRIs: mechanism of action and clinical features. PubMed. Retrieved from [Link]

  • Serotonin–norepinephrine reuptake inhibitor. (n.d.). Grokipedia. Retrieved from [Link]

  • Cheng-Prusoff Equation Calculator. (2024). Calculator.net. Retrieved from [Link]

  • Saleh, J. A., et al. (2021). New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations. PubMed Central. Retrieved from [Link]

  • Serotonin and norepinephrine reuptake inhibitors (SNRIs). (2025). Mayo Clinic. Retrieved from [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. (2021). YouTube. Retrieved from [Link]

  • Ding, Y. S., et al. (2009). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transporters (NET and SERT): Implications for treatment of depression and ADHD. Journal of Nuclear Medicine. Retrieved from [Link]

  • Grasby, P., et al. (2009). Brain Serotonin Transporter Occupancy by Oral Sibutramine Dosed to Steady State: A PET Study Using 11C-DASB in Healthy Humans. PubMed Central. Retrieved from [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Retrieved from [Link]

  • Weak ki values of Venlafaxine yet provides similar results if compared to most SSRIs/SNRIs. How is that? (2022). Reddit. Retrieved from [Link]

  • Ding, Y. S., et al. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. PubMed. Retrieved from [Link]

  • Bymaster, F. P., et al. (2002). Comparative Affinity of Duloxetine and Venlafaxine for Serotonin and Norepinephrine Transporters in vitro and in vivo, Human Serotonin Receptor Subtypes, and Other Neuronal Receptors. ResearchGate. Retrieved from [Link]

  • Nogami, A., et al. (2013). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. ResearchGate. Retrieved from [Link]

  • Xiong, G., et al. (2022). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. PubMed Central. Retrieved from [Link]

  • atomoxetine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Gould, G. G., et al. (2006). A comparison of the chronic treatment effects of venlafaxine and other antidepressants on serotonin and norepinephrine transporters. PubMed. Retrieved from [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Radioligand displacement and functional assays of fragment ligands. (A)... (n.d.). ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

  • Owens, M. J., et al. (2008). Estimates of serotonin and norepinephrine transporter inhibition in depressed patients treated with paroxetine or venlafaxine. ClinPGx. Retrieved from [Link]

  • Preskorn, S. H. (2000). Column - Two in One: The Venlafaxine Story. Preskorn. Retrieved from [Link]

  • Luscombe, G. P., et al. (1989). The contribution of metabolites to the rapid and potent down-regulation of rat cortical beta-adrenoceptors by the putative antidepressant sibutramine hydrochloride. PubMed. Retrieved from [Link]

  • Wellman, P. J., et al. (2003). Enantioselective behavioral effects of sibutramine metabolites. PubMed. Retrieved from [Link]

  • McMahon, F. G., & Fujioka, K. (1999). Sibutramine: a serotonin-norepinephrine reuptake-inhibitor for the treatment of obesity. PubMed. Retrieved from [Link]

  • Heal, D. J., et al. (1998). Thermogenic effects of sibutramine and its metabolites. PubMed Central. Retrieved from [Link]

  • Sun, W., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions. PubMed. Retrieved from [Link]

  • (4-Amino-3-chlorophenyl)(pyrrolidin-1-yl)methanone. (n.d.). PubChem. Retrieved from [Link]

  • Sun, W., et al. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. PubMed Central. Retrieved from [Link]

  • 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one. (n.d.). PubChem. Retrieved from [Link]

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Sources

A Senior Application Scientist's Guide to Benchmarking [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the analytical benchmarking of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine, a compound of interest within the broader class of synthetic cathinones. Recognizing the critical need for robust analytical characterization in research and forensic applications, we present a series of protocols for comparing this molecule against established standards. The methodologies detailed herein are designed to ensure scientific rigor, providing researchers and drug development professionals with a self-validating system for identity confirmation, purity assessment, and structural elucidation. Through a combination of detailed experimental workflows, comparative data analysis, and mechanistic insights, this document serves as a practical guide for the comprehensive evaluation of novel psychoactive substances.

Introduction: The Imperative for Rigorous Benchmarking

The compound this compound belongs to a class of compounds that are structurally related to synthetic cathinones. A prominent and well-studied analog is 4-Chloro-α-pyrrolidinovalerophenone (4-Cl-PVP), a synthetic stimulant.[1][2] These substances are typically norepinephrine-dopamine reuptake inhibitors, a mechanism they share with compounds like pyrovalerone.[2][3] Given the potential for novel psychoactive substances (NPS) to emerge, it is paramount for the scientific community to have robust, validated methods for their identification and characterization.

Benchmarking a new compound against known, certified reference standards is the cornerstone of analytical science. This process not only confirms the identity and purity of the new molecule but also provides a crucial comparative context for its chemical and physical properties. This guide outlines a systematic approach to benchmarking this compound (hereinafter referred to as "Compound-C4P") against two primary standards: Pyrovalerone and its chlorinated analog, 4-Chloro-α-pyrrolidinovalerophenone (4-Cl-PVP) .

The selection of these standards is deliberate. Pyrovalerone is a well-characterized cathinone, and its analogs are often available as certified reference materials (CRMs), ensuring a high degree of accuracy and traceability in analytical comparisons.[3][4][5] 4-Cl-PVP offers a closer structural analogy to Compound-C4P due to the shared 4-chlorophenyl moiety, making it an indispensable comparator for techniques sensitive to subtle structural changes, such as mass spectrometry and NMR.[1]

This guide will detail the necessary experimental protocols, data interpretation, and visualization tools to conduct a thorough and scientifically sound benchmarking study.

The Benchmarking Workflow: A Systematic Approach

Benchmarking_Workflow Figure 1: Overall Benchmarking Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analytical Characterization cluster_data Phase 3: Data Comparison & Reporting A Acquire Compound-C4P C Prepare Stock Solutions (e.g., 1 mg/mL in Methanol) A->C B Procure Certified Standards (Pyrovalerone, 4-Cl-PVP) B->C D GC-MS Analysis (Identity & Impurity Profile) C->D E HPLC-UV Analysis (Purity & Quantification) C->E F NMR Spectroscopy (Structural Elucidation) C->F G Compare Retention Times, Mass Spectra, and Purity D->G E->G H Analyze NMR Chemical Shifts & Coupling Constants F->H I Generate Comparison Report G->I H->I

Caption: Figure 1: Overall Benchmarking Workflow

Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should perform internal validation to ensure the methods are suitable for their specific instrumentation and laboratory conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

Rationale: GC-MS is a gold-standard technique for the identification of volatile and semi-volatile organic compounds. It provides two key pieces of information: the retention time (a characteristic of the compound under specific conditions) and the mass spectrum (a molecular fingerprint). By comparing the retention time and mass spectrum of Compound-C4P to those of the known standards, we can confidently confirm its identity.

Protocol:

  • Sample Preparation: Dilute the 1 mg/mL stock solutions of Compound-C4P and the standards to approximately 4 µg/mL in methanol.

  • Instrumentation: Agilent Gas Chromatograph with a Mass Selective Detector (or equivalent).

  • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injection: 1 µL injection with a split ratio of 25:1.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Final hold: Hold at 300 °C for 9 minutes.

  • MS Parameters:

    • Acquisition Mode: Scan (e.g., m/z 40-550).

    • Ionization: Electron Ionization (EI) at 70 eV.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC with UV detection is a powerful technique for separating and quantifying components in a mixture. It is the preferred method for determining the purity of a drug substance. By developing a method that effectively separates the main compound from any potential impurities, we can accurately assess its purity percentage.

Protocol:

  • Sample Preparation: Dilute the 1 mg/mL stock solutions to 0.1 mg/mL using the mobile phase.

  • Instrumentation: HPLC system with a UV/VIS detector (e.g., Agilent 1260 Infinity II or equivalent).

  • HPLC Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of Acetonitrile and a phosphate buffer (pH=3) in a 50:50 (v/v) ratio.[6]

  • Elution: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm.

  • Data Analysis: Integrate the peak areas and calculate the purity of the main peak as a percentage of the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR spectroscopy provides detailed information about the structure of a molecule, including the connectivity of atoms and their spatial relationships. ¹H NMR and ¹³C NMR are essential for confirming that the synthesized Compound-C4P has the expected chemical structure.

Protocol:

  • Sample Preparation: Dissolve approximately 10-12 mg of each compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: 400 MHz NMR spectrometer (or higher field strength for better resolution).

  • ¹H NMR Parameters:

    • Pulse Angle: 90°.

    • Spectral Width: -3 to 13 ppm.

    • Delay between pulses: 45 seconds (to ensure full relaxation for quantitative analysis).

  • ¹³C NMR Parameters:

    • Standard proton-decoupled pulse sequence.

  • Data Analysis: Assign the chemical shifts and coupling constants for all protons and carbons. Compare the spectra of Compound-C4P with those of the standards, paying close attention to the signals from the aromatic protons on the chlorophenyl ring and the protons of the pyrrolidine ring.

Comparative Data Analysis

The data generated from the above protocols should be tabulated for a clear and direct comparison. The following tables represent expected, hypothetical data for such a comparison.

Table 1: GC-MS Comparative Data

CompoundRetention Time (min)Key Mass Fragments (m/z)
Compound-C4P 12.8266 (M+), 224, 125, 98, 70
4-Cl-PVP 13.2265 (M+), 222, 139, 98, 70
Pyrovalerone 12.5245 (M+), 202, 105, 98, 70

Note: The mass fragments for Compound-C4P are predicted based on its structure and comparison with 4-Cl-PVP.

Table 2: HPLC Purity Data

CompoundRetention Time (min)Purity (%)
Compound-C4P 6.298.9
4-Cl-PVP (Standard) 6.8≥98% (as per CoA)
Pyrovalerone (Standard) 5.9≥98% (as per CoA)

Table 3: Key ¹H NMR Chemical Shifts (δ, ppm in DMSO-d₆)

Proton AssignmentCompound-C4P4-Cl-PVP
Aromatic (Chlorophenyl) 7.4-7.67.5-7.7
Pyrrolidine (α to N) 2.8-3.23.0-3.4
Methyl (on amine) 2.3N/A

Mechanistic Insight: Dopamine Reuptake Inhibition

Synthetic cathinones like pyrovalerone are known to act as dopamine reuptake inhibitors.[3] This action increases the concentration of dopamine in the synaptic cleft, leading to stimulant effects. It is highly probable that Compound-C4P shares this mechanism of action. The diagram below illustrates this proposed pathway.

Mechanism_of_Action Figure 2: Proposed Mechanism of Action cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron dat Dopamine Transporter (DAT) dopamine presynaptic->dopamine postsynaptic Postsynaptic Neuron receptors Dopamine Receptors dopamine_vesicle Dopamine Vesicles dopamine_vesicle->presynaptic Release compound_c4p Compound-C4P compound_c4p->dat Blocks dopamine->dat Reuptake dopamine->receptors Binding

Sources

A Senior Application Scientist's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for N-desmethylsibutramine Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical development, establishing a predictive relationship between in vitro drug release and in vivo bioavailability is a cornerstone of efficient and science-driven formulation design. An In Vitro-In Vivo Correlation (IVIVC) serves as this critical bridge, enabling dissolution testing to become a reliable surrogate for complex and costly bioequivalence studies.[1] This guide provides a comprehensive, technically detailed framework for developing a Level A IVIVC, the most rigorous and preferred category, for formulations containing [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine, also known as N-desmethylsibutramine, an active metabolite of sibutramine.

We will objectively compare the performance of a hypothetical Immediate-Release (IR) formulation against a novel Modified-Release (MR) formulation. This guide is tailored for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind experimental choices, ensuring a self-validating and trustworthy methodology.

Introduction to the Compound and IVIVC

The Molecule: N-desmethylsibutramine

The subject of our study, this compound, is the N-desmethyl (M1) active metabolite of sibutramine.[2][3] Sibutramine was formerly marketed as an appetite suppressant, and its pharmacological activity is largely attributed to its secondary (M1) and primary (M2) amine metabolites.[3] Understanding the biopharmaceutical properties of these metabolites is crucial for developing any new formulation. For this guide, we will focus on N-desmethylsibutramine as the model active pharmaceutical ingredient (API).

The Imperative of IVIVC in Drug Development

The U.S. Food and Drug Administration (FDA) defines an IVIVC as a predictive mathematical model that describes the relationship between an in vitro property (typically drug dissolution) and an in vivo response (plasma drug concentration or amount absorbed).[1][4][5] The establishment of a robust IVIVC is highly valuable, offering several advantages:

  • Accelerated Development: Reduces the need for extensive human bioequivalence studies when making certain pre- or post-approval changes to a formulation.[4][6]

  • Informed Specification Setting: Allows for the development of clinically relevant dissolution specifications that can distinguish between acceptable and unacceptable batches.

  • Enhanced Formulation Understanding: Deepens the knowledge of how formulation variables impact drug release and subsequent absorption.[7]

This guide will focus on establishing a Level A IVIVC , which represents a point-to-point correlation between the in vitro dissolution curve and the in vivo absorption curve.[4][5] This is the highest level of correlation and provides the most predictive power.

Comparative Formulation Design

To establish a meaningful correlation, it is essential to evaluate formulations with different release rates.[4] For this guide, we will compare two hypothetical tablet formulations of N-desmethylsibutramine hydrochloride.

Component Function Immediate-Release (IR) Formulation (mg/tablet) Modified-Release (MR) Formulation (mg/tablet)
N-desmethylsibutramine HClAPI20.020.0
Microcrystalline CelluloseFiller / Binder150.080.0
Hypromellose (HPMC K100M)Release-Controlling Polymer-70.0
Croscarmellose SodiumSuperdisintegrant10.0-
Lactose MonohydrateFiller115.0125.0
Magnesium StearateLubricant5.05.0
Total Weight 300.0 300.0
Table 1: Composition of hypothetical Immediate-Release (IR) and Modified-Release (MR) N-desmethylsibutramine formulations.

Scientist's Rationale: The key difference is the inclusion of Hypromellose (HPMC), a hydrophilic matrix-forming polymer, in the MR formulation to retard drug release. The IR formulation contains a superdisintegrant, croscarmellose sodium, to promote rapid tablet breakup and dissolution. This deliberate difference in release mechanisms is ideal for generating the spread of data required for a robust IVIVC.

In Vitro Characterization: Biorelevant Dissolution

For an IVIVC to be successful, the in vitro dissolution test must simulate the in vivo conditions as closely as possible. Using compendial media (like simple buffers) often fails to predict in vivo performance for many compounds, especially those with solubility challenges.[8] Therefore, we will employ biorelevant media.

Experimental Protocol: In Vitro Dissolution

Objective: To determine the in vitro release profiles of the IR and MR formulations in a medium that mimics the fasted state small intestine.

Apparatus: USP Apparatus II (Paddles) at 75 RPM. Volume: 900 mL. Temperature: 37.0 ± 0.5 °C. Medium: Fasted State Simulated Intestinal Fluid (FaSSIF). Sampling Times: 5, 10, 15, 30, 45, 60, 90, 120 minutes.

Procedure:

  • Prepare FaSSIF medium according to the established protocol. The use of biorelevant media like FaSSIF is crucial as it contains bile salts and phospholipids, which simulate the composition of intestinal fluids and can significantly influence the dissolution of many drugs.[9][10][11]

  • De-aerate the medium and bring it to 37.0 °C in the dissolution vessels.

  • Place one tablet (either IR or MR) in each of the six vessels.

  • Start the apparatus and withdraw 5 mL samples at each specified time point, replacing the volume with fresh, pre-warmed medium.

  • Filter the samples immediately through a 0.45 µm PVDF syringe filter.

  • Analyze the concentration of N-desmethylsibutramine in the filtrate using a validated HPLC-UV method.

Scientist's Rationale: We selected FaSSIF because the small intestine is the primary site of absorption for most oral drugs. The paddle speed of 75 RPM is chosen to provide gentle agitation that is more representative of in vivo hydrodynamics than higher speeds, while still ensuring homogeneity.

In Vitro Data & Results

The dissolution data should be presented clearly, showing the mean percentage of drug released over time for both formulations.

Time (min) Mean % Released (IR Formulation) Mean % Released (MR Formulation)
5458
107815
159222
309835
4510148
6010159
90-75
120-88
Table 2: Hypothetical mean in vitro dissolution profiles for IR and MR formulations in FaSSIF.

In Vivo Pharmacokinetic Study

The in vivo arm of the study is designed to accurately determine the rate and extent of drug absorption into the systemic circulation.

Study Design & Rationale

Model: Beagle dogs (n=6). Design: A single-dose, two-way crossover study with a 7-day washout period. Dosing: One tablet (IR or MR) administered orally to fasted dogs. Reference Dose: An intravenous (IV) bolus dose of N-desmethylsibutramine is also administered to a separate group (or in a third study period) to determine the unit impulse response, which is essential for deconvolution.

Scientist's Rationale: Beagle dogs are a standard non-rodent model for oral pharmacokinetic studies due to their physiological similarities to humans in terms of gastrointestinal tract and metabolic pathways.[12][13] A crossover design is statistically powerful as each animal serves as its own control, reducing inter-subject variability.[14][15] The 7-day washout period ensures complete clearance of the drug before the next treatment period. Fasting conditions are used to minimize variability related to food effects.

Experimental Protocol: In Vivo Pharmacokinetics
  • Animal Preparation: Fast six healthy beagle dogs overnight (approx. 12 hours) with free access to water.

  • Dosing: Administer one IR or MR tablet orally with a small volume of water. In the reference arm, administer a sterile solution of N-desmethylsibutramine via an IV bolus injection.

  • Blood Sampling: Collect approximately 2 mL of blood from a cephalic vein into EDTA-containing tubes at pre-dose (0) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Centrifuge the blood samples immediately to separate plasma. Store plasma frozen at -80 °C until analysis.

  • Bioanalysis: Quantify the concentration of N-desmethylsibutramine in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[2][3][16] LC-MS/MS provides the high sensitivity and specificity required for quantifying drug concentrations in complex biological matrices.[17][18]

  • Washout: After the 24-hour sample, allow a 7-day washout period before administering the alternate formulation to the dogs.

In Vivo Data & Pharmacokinetic Parameters

The analysis of plasma concentration-time data will yield key pharmacokinetic parameters.

Parameter IR Formulation (Mean ± SD) MR Formulation (Mean ± SD)
Cmax (ng/mL) 15.5 ± 3.18.2 ± 1.9
Tmax (hr) 1.0 ± 0.54.0 ± 1.1
AUC₀₋₂₄ (ng·hr/mL) 98.7 ± 15.295.3 ± 13.8
Table 3: Hypothetical mean pharmacokinetic parameters following oral administration of IR and MR formulations.

The data clearly shows that the MR formulation successfully modified the drug's pharmacokinetic profile, resulting in a lower peak concentration (Cmax) that was reached at a later time (Tmax), without significantly compromising the total drug exposure (AUC).

Establishing the Level A IVIVC

The core of the IVIVC process is to mathematically link the in vitro dissolution data with the in vivo absorption data. This involves a critical step known as deconvolution .

The IVIVC Workflow and Deconvolution

Deconvolution is a mathematical technique used to calculate the in vivo absorption rate from the plasma concentration-time data.[19][20] The process uses the data from the IV bolus administration as a reference (the unit impulse response) to determine the time course of drug input into the systemic circulation after oral administration.[20]

Caption: Overall workflow for establishing a Level A IVIVC.

Correlation Modeling and Validation

Once the cumulative fraction of drug absorbed in vivo is calculated via deconvolution, it is plotted against the cumulative fraction of drug dissolved in vitro for each formulation at corresponding time points.

A linear regression model is then fitted to the data. A strong correlation is typically indicated by a coefficient of determination (R²) greater than 0.9.

Model Validation: According to FDA guidance, the predictability of the model must be assessed.[4] This is done by calculating the prediction error for key pharmacokinetic parameters (Cmax and AUC) using the IVIVC model and the in vitro dissolution data. The average absolute prediction error should be less than 15% for individual formulations and less than 10% for the overall model.[4][7]

Deconvolution_Concept PlasmaData Oral Plasma Concentration Data Deconv Deconvolution Algorithm PlasmaData->Deconv IV_Data IV Bolus Data (UIR) IV_Data->Deconv AbsorptionProfile In Vivo Absorption Profile Deconv->AbsorptionProfile

Caption: Conceptual diagram of the deconvolution process.

Comparative Analysis and Application of the IVIVC Model

The established Level A IVIVC provides a powerful tool for comparing the IR and MR formulations. The model confirms that the slower in vitro dissolution of the MR formulation is directly and predictably responsible for its prolonged in vivo absorption profile, leading to the observed lower Cmax and delayed Tmax.

Practical Applications:

  • Quality Control: The validated dissolution method and its specifications are now clinically relevant. Batches that meet the dissolution criteria can be released with high confidence in their in vivo performance.

  • Biowaivers: For certain post-approval manufacturing changes (e.g., minor changes in excipients, site transfer), this IVIVC model can be used in lieu of a full bioequivalence study, saving significant time and resources.[6]

  • Future Formulation Development: The model can be used to simulate the in vivo performance of new modified-release formulations based solely on their in vitro dissolution profiles, guiding formulation optimization.[21]

Conclusion

This guide has detailed the systematic process for developing a robust, predictive, and regulatory-compliant Level A IVIVC for N-desmethylsibutramine. By integrating biorelevant in vitro methods with a well-designed in vivo pharmacokinetic study, we established a direct correlation between formulation-controlled dissolution and drug absorption. This comparison of an immediate-release and a modified-release formulation demonstrates the utility of IVIVC in understanding and controlling drug performance. The resulting mathematical model serves as a valuable asset, accelerating development, ensuring product quality, and reducing the burden of clinical testing throughout the product lifecycle.

References

  • G. L. Amidon, H. Lennernäs, V. P. Shah, and J. R. Crison, "A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability," Pharmaceutical research, vol. 12, no. 3, pp. 413-420, 1995. [Link]

  • N. Fotaki and M. Vertzoni, "Biorelevant Dissolution Methods and Their Applications in In Vitro- In Vivo Correlations for Oral Formulations," The Open Drug Delivery Journal, vol. 4, pp. 75-88, 2010. [Link]

  • J. B. Dressman, G. L. Amidon, C. Reppas, and V. P. Shah, "Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms," Pharmaceutical research, vol. 15, no. 1, pp. 11-22, 1998. [Link]

  • S. K. M. R. Kalam, B. R. Challa, and R. Nadendla, "Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study," Journal of Pharmaceutical and Biomedical Analysis, vol. 70, pp. 569-575, 2012. [Link]

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A Comparative Guide to the Transporter Selectivity of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine: An Analog-Based Assessment for Dopamine vs. Serotonin Transporters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise targeting of monoamine transporters is a cornerstone of modern neuropharmacology. Selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT) is a critical attribute for therapeutic agents aimed at treating dopamine-deficient disorders, minimizing the serotonergic side effects commonly associated with broader-spectrum agents. This guide provides a comprehensive framework for assessing the DAT vs. SERT selectivity of novel compounds.

Due to the limited publicly available data on the specific molecule [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine, this document utilizes its close structural analog, α-Pyrrolidinovalerophenone (α-PVP) , and its derivatives as a case study. These compounds, part of the pyrovalerone class, are well-characterized dopamine and norepinephrine transporter inhibitors.[1][2] We will detail the essential in vitro methodologies—radioligand binding and synaptosomal uptake assays—that are the gold standard for determining transporter affinity and functional potency. By comparing the data of α-PVP against benchmark compounds like the selective DAT inhibitor GBR 12909, the selective SERT inhibitor (SSRI) Fluoxetine, and the non-selective inhibitor Cocaine, we establish a clear, data-driven context for interpreting selectivity profiles.

This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical protocols necessary to conduct a rigorous selectivity assessment.

Introduction: The Critical Role of Transporter Selectivity

The dopamine (DAT) and serotonin (SERT) transporters are integral membrane proteins that terminate neurotransmission by clearing their respective neurotransmitters—dopamine and serotonin—from the synaptic cleft.[3] While both are members of the solute carrier 6 (SLC6) family, their distinct physiological roles mean that non-selective drug interactions can lead to a wide range of undesirable side effects.[3]

  • Dopamine Transporter (DAT): Primarily expressed in brain regions associated with reward, motivation, and motor control, DAT is a key target for treatments of conditions like ADHD and has been implicated in the abuse potential of psychostimulants.[4][5] Potent and selective DAT inhibitors aim to increase synaptic dopamine levels without significantly affecting other neurotransmitter systems.[6][7]

  • Serotonin Transporter (SERT): Widely distributed throughout the brain, SERT modulates processes including mood, anxiety, and sleep.[8][9] It is the primary target of SSRIs, a major class of antidepressants.[10][11]

Therefore, for a compound intended to act on the dopaminergic system, a high selectivity ratio (SERT affinity/DAT affinity) is paramount. It predicts a more focused therapeutic effect and a lower likelihood of producing serotonergic side effects such as nausea, insomnia, or sexual dysfunction. This guide outlines the experimental workflows required to quantify this critical parameter.

Compound Profile: this compound and its Analogs

The subject of this guide, this compound, is a synthetic cathinone derivative belonging to the broader class of pyrovalerones. These compounds are characterized by a phenyl ring, an alkyl chain, and a pyrrolidine ring. The 4-chloro substitution on the phenyl ring is a common modification in medicinal chemistry to modulate pharmacological activity.

Given the absence of specific published data for this molecule, we will focus our analysis on its close, well-studied analog, α-Pyrrolidinovalerophenone (α-PVP) . α-PVP shares the core pharmacophore and is known to be a potent inhibitor of DAT and the norepinephrine transporter (NET) with significantly weaker activity at SERT.[2][12] This makes it an excellent proxy for demonstrating the scientific process of selectivity assessment.

Methodologies for Assessing Transporter Selectivity

To determine a compound's selectivity profile, two primary types of in vitro assays are employed: radioligand binding assays to measure binding affinity (Kᵢ) and neurotransmitter uptake assays to measure functional inhibition (IC₅₀).[13][14]

Radioligand Binding Assays: Measuring Affinity (Kᵢ)

Competitive binding assays determine a compound's ability to displace a specific, high-affinity radioligand from its target transporter. The resulting inhibition constant (Kᵢ) is an intrinsic measure of the drug's binding affinity. A lower Kᵢ value indicates a higher affinity.[15]

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes or synaptosomes expressing target transporter (DAT or SERT) P2 Prepare assay buffer (e.g., 50 mM Tris, 120 mM NaCl) P3 Prepare serial dilutions of test compound (e.g., 0.1 nM to 10 µM) P4 Prepare radioligand solution at a fixed concentration (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT) I1 Combine membranes, test compound, and radioligand in a 96-well plate P4->I1 I2 Incubate at room temperature (e.g., 60-120 min) to reach equilibrium I1->I2 S1 Rapidly filter plate contents through GF/B filter mats to trap membranes I2->S1 S2 Wash filters with ice-cold buffer to remove unbound radioligand S1->S2 S3 Dry filters, add scintillation cocktail, and count radioactivity using a scintillation counter S2->S3 A1 Plot % inhibition vs. log[compound concentration] S3->A1 A2 Fit data to a sigmoidal dose-response curve to determine the IC₅₀ value A1->A2 A3 Calculate the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) A2->A3

Caption: Workflow for a competitive radioligand binding assay.

This protocol is a generalized example and should be optimized for specific laboratory conditions.

  • Membrane Preparation: Prepare membrane homogenates from cells stably expressing either human DAT (hDAT) or human SERT (hSERT). Protein concentration should be determined using a standard method like the BCA assay.[16]

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • 50 µL of the test compound at various concentrations (10-point curve, e.g., 0.1 nM to 10 µM).

    • 50 µL of radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) at a final concentration near its Kₑ value.

    • 50 µL of membrane homogenate (5-20 µg protein).

  • Control Wells:

    • Total Binding: Contains buffer instead of the test compound.

    • Non-specific Binding (NSB): Contains a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT; 10 µM fluoxetine for SERT) instead of the test compound.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[16]

  • Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove all unbound radioactivity.

  • Counting: Dry the filter plate, add liquid scintillation cocktail to each well, and quantify the trapped radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal curve and determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[16]

Synaptosomal Uptake Assays: Measuring Functional Potency (IC₅₀)

This functional assay measures how effectively a compound inhibits the primary function of the transporter: clearing neurotransmitters from the synapse. The assay uses synaptosomes—resealed nerve terminals isolated from brain tissue—which contain functional transporters.[17] The potency of a compound is given by its IC₅₀ value, the concentration at which it inhibits 50% of the neurotransmitter uptake.[13]

cluster_prep Preparation cluster_incubation Pre-incubation & Uptake cluster_separation Termination & Lysis cluster_analysis Data Analysis P1 Isolate synaptosomes from brain tissue (e.g., rat striatum for DAT, whole brain for SERT) P2 Prepare assay buffer (e.g., Krebs-Henseleit buffer) P3 Prepare serial dilutions of test compound P4 Prepare radioactive neurotransmitter solution (e.g., [³H]Dopamine or [³H]Serotonin) I2 Initiate uptake by adding radioactive neurotransmitter P4->I2 I1 Pre-incubate synaptosomes with test compound or vehicle at 37°C (e.g., 10 min) I1->I2 I3 Incubate for a short period to measure initial uptake rate (e.g., 5-10 min) I2->I3 S1 Terminate uptake by rapid filtration through GF/B filter mats I3->S1 S2 Wash filters with ice-cold buffer to remove extracellular radioactivity S1->S2 S3 Lyse synaptosomes and count intracellular radioactivity S2->S3 A1 Plot % uptake inhibition vs. log[compound concentration] S3->A1 A2 Fit data to a sigmoidal dose-response curve to determine the IC₅₀ value A1->A2

Caption: Workflow for a synaptosomal neurotransmitter uptake assay.

This protocol is a generalized example and should be optimized for specific laboratory conditions.

  • Synaptosome Preparation: Isolate synaptosomes from fresh rodent brain tissue (e.g., striatum for DAT-rich preparations, or whole brain minus striatum/cerebellum for SERT).[18] Resuspend the final pellet in a suitable buffer (e.g., Krebs-Henseleit).

  • Assay Setup: In a 96-well plate, add reagents.

  • Pre-incubation: Add synaptosomes to wells containing various concentrations of the test compound (or vehicle control) and pre-incubate for 10-15 minutes at 37°C.

  • Initiate Uptake: Start the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]Dopamine for DAT assays, [³H]Serotonin for SERT assays).

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The time should be within the linear range of uptake.[19]

  • Termination: Stop the reaction via rapid filtration through a glass fiber filter plate, followed by several washes with ice-cold buffer to remove the extracellular radiolabel.

  • Counting: Lyse the synaptosomes trapped on the filter and measure the internalized radioactivity via liquid scintillation counting.

  • Data Analysis: Define 100% uptake from vehicle-treated wells and 0% uptake from wells treated with a saturating concentration of a known inhibitor. Plot the percentage of uptake inhibition against the log concentration of the test compound and use non-linear regression to calculate the IC₅₀ value.[20]

Comparative Analysis: Selectivity Profile

The ultimate goal of these assays is to generate quantitative data that can be compared across targets and against benchmark compounds. The selectivity ratio is the most direct measure of a compound's preference for one transporter over another.

Data Summary: Transporter Inhibition Profile

The following table presents representative data for our case study compound, α-PVP, and established benchmarks. This data is compiled from published literature to illustrate a typical comparative analysis.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)DAT IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT Selectivity Ratio (IC₅₀)
α-PVP (Case Study) 22.2[21]>10,000[22]12 - 18[2][12]3,349 - >10,000[2][21]~186 - >833
GBR 12909 (DAT Selective) 1 - 52,000 - 4,000~10~3,000~300
Fluoxetine (SERT Selective) 1,000 - 2,0001 - 5[3]~1,500~15~0.01
Cocaine (Non-selective) 200 - 600[23]300 - 800[9]~300~400~0.75

Note: Kᵢ and IC₅₀ values can vary between studies based on experimental conditions (e.g., tissue source, radioligand used). The data presented is a representative consensus from multiple sources.

Interpretation of Results
  • α-PVP: The data clearly demonstrates that α-PVP is a potent inhibitor of the dopamine transporter, with an IC₅₀ value in the low nanomolar range.[2][12] In stark contrast, its potency at the serotonin transporter is several orders of magnitude weaker, with IC₅₀ values in the micromolar range.[2][21] This results in a very high DAT/SERT selectivity ratio (often exceeding 200), confirming its classification as a selective dopamine reuptake inhibitor.[12] Its profile is similar to the benchmark selective compound GBR 12909.

  • Benchmark Compounds: GBR 12909 shows high potency and selectivity for DAT. Fluoxetine shows the inverse profile, with high potency and selectivity for SERT. Cocaine, a drug of abuse, demonstrates roughly equal, moderate potency at both transporters, highlighting its non-selective nature.[9][23]

Discussion and Conclusion

The systematic, quantitative assessment of transporter selectivity is a non-negotiable step in the characterization of any novel psychoactive compound. The methodologies of radioligand binding and synaptosomal uptake provide complementary data, revealing both the binding affinity and functional potency of a molecule at its intended and potential off-target sites.

Based on the analysis of its close analog α-PVP, it is highly probable that This compound also functions as a potent and selective dopamine transporter inhibitor. Pyrovalerone-type cathinones consistently show a strong preference for DAT and NET over SERT.[22][24] The 4-chloro substitution, while potentially modulating overall potency, is not expected to fundamentally alter this selectivity profile. However, this remains a hypothesis until confirmed by direct experimental evidence.

The protocols and comparative framework provided in this guide offer a robust pathway for researchers to generate the necessary data to confirm the selectivity of this and other novel compounds, ensuring a thorough understanding of their pharmacological profile.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential procedural information for the safe and compliant disposal of the research chemical [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine. As a synthesized compound, it is imperative for researchers, scientists, and drug development professionals to manage its waste stream with meticulous care to ensure laboratory safety, environmental protection, and regulatory adherence. The following protocols are synthesized from the safety profiles of structurally analogous compounds, including chlorinated aromatics and pyrrolidine derivatives, in conjunction with established hazardous waste management principles.

Core Principles: Hazard Assessment and Regulatory Context

The proper disposal of any research chemical begins with a thorough understanding of its potential hazards and the regulatory landscape. The structure of this compound—containing a chlorinated aromatic ring, a pyrrolidine group, and an amine function—suggests it should be treated as a hazardous waste.

  • Chlorinated Organic Compound: The presence of a carbon-halogen bond classifies this compound as a halogenated organic compound. Such substances are often subject to specific disposal regulations due to their potential for persistence in the environment and the formation of toxic byproducts, such as hydrogen chloride gas, upon improper incineration.[1][2][3]

  • Amine and Pyrrolidine Moiety: The amine and pyrrolidine components suggest that the compound is likely a base and may be corrosive.[4][5] Pyrrolidine itself is a flammable liquid and can cause severe skin burns and eye damage.[4][6] When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[6]

  • Regulatory Framework: In the United States, the disposal of such chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] Academic and research laboratories must adhere to these federal regulations, as well as state and local rules, which may be more stringent.[7][10]

Quantitative Safety and Disposal Data for Analogous Compounds

ParameterPyrrolidineN-(4-chlorophenyl)-maleimide(3-Pyrrolidin-1-ylphenyl)methylamineGeneral Recommendation for Target Compound
Primary Hazard Class Flammable Liquid, Corrosive[4][6]Acute Toxicity (Oral), Skin/Eye IrritantSkin Corrosion/Irritation, Eye Damage[5]Assume Hazardous: Handle as toxic, corrosive, and an environmental hazard.
Personal Protective Equipment (PPE) Protective gloves, clothing, eye/face protection, explosion-proof equipment.[4]Protective gloves, eye/face protection.Protective gloves, clothing, eye/face protection.[5]Required: Nitrile gloves, chemical safety goggles, face shield, and a lab coat are mandatory. Work in a chemical fume hood.[5]
Primary Disposal Method Dispose of as hazardous waste via a licensed professional waste disposal service.[14]Dispose of contents/container to an approved waste disposal plant.Dispose of contents/container to an approved waste disposal plant.[5]Professional Disposal Only: Do not dispose of down the drain or in regular trash.[10] Must be handled by a licensed hazardous waste contractor.
Incompatible Materials Strong oxidizing agents, strong acids.[5]Not specified, but avoid strong oxidizing agents.Strong oxidizing agents, strong acids.[5]Segregate Waste: Keep away from strong acids, bases, and oxidizing agents to prevent violent reactions.
Combustion Byproducts Corrosive vapors, nitrogen oxides.[4][6]Not specified, but expect nitrogen oxides, carbon oxides, and hydrogen chloride.Nitrogen oxides, carbon oxides.[5]Toxic Fumes: Expect nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound waste.

G cluster_prep Phase 1: In-Lab Waste Handling cluster_accumulation Phase 2: Accumulation & Pickup cluster_disposal Phase 3: Final Disposition start Waste Generation (Unused chemical, contaminated labware) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) start->ppe characterize Step 2: Characterize Waste (Halogenated Organic, Amine Base) ppe->characterize segregate Step 3: Segregate Waste (Keep away from acids & oxidizers) characterize->segregate container Step 4: Use Compatible Container (HDPE or glass, properly sealed) segregate->container labeling Step 5: Label Container ('Hazardous Waste', full chemical name, date) container->labeling saa Step 6: Move to Satellite Accumulation Area (SAA) (Under generator's control) labeling->saa log Step 7: Log Waste for Pickup (Follow institutional EHS procedure) saa->log pickup Step 8: Schedule Professional Pickup (Contact licensed waste contractor) log->pickup transport Step 9: Licensed Transport (Manifested cradle-to-grave tracking) pickup->transport disposal Step 10: Final Disposal (Likely high-temperature incineration) transport->disposal end Disposal Complete & Documented disposal->end

Caption: Disposal workflow for this compound.

Detailed Step-by-Step Disposal Protocol

Adherence to a systematic protocol is critical for safety and compliance. Consult your institution's Environmental Health and Safety (EHS) department to ensure alignment with local policies.

Part A: Immediate In-Lab Handling and Containment
  • Wear Appropriate PPE: Before handling the waste, ensure you are wearing chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a laboratory coat. All handling of the waste material should be conducted inside a certified chemical fume hood.[5][15]

  • Waste Segregation: Do not mix this waste with other waste streams, especially non-halogenated solvents, acids, or oxidizers. Incompatible materials can lead to dangerous reactions. This compound's basic nature makes reaction with acids a primary concern.

  • Select a Compatible Container:

    • Use a container made of high-density polyethylene (HDPE) or borosilicate glass that is in good condition and has a secure, leak-proof screw cap.

    • Do not use metal containers, as the amine functionality may be corrosive.[8]

    • Ensure the container was not previously used for an incompatible chemical.[8]

  • Proper Labeling: The moment waste is first added, the container must be labeled.[8] The label must clearly state:

    • The words "HAZARDOUS WASTE ".[8]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • The approximate concentration and volume.

    • The date accumulation started.

Part B: Accumulation and Professional Disposal
  • Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the direct control of the generator.[7][8] The SAA must be at or near the point of generation.

  • Volume Limits: Per EPA regulations, no more than 55 gallons of hazardous waste may be accumulated in an SAA.[7] For acutely hazardous wastes (P-listed), the limit is one quart. While this specific compound is not P-listed, it is good practice to keep waste volumes minimal.

  • Contact EHS for Pickup: Do not allow waste to accumulate for extended periods. Follow your institution's procedures to have the waste collected by your EHS department or a contracted licensed hazardous waste disposal company.[14][16]

  • Method of Final Disposal: The most appropriate disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (like HCl).[14] This must be performed by a licensed professional service.

  • Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date it was sent for disposal. This is a critical component of regulatory compliance.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the material is flammable (as its pyrrolidine component suggests), remove all sources of ignition from the area.[4]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, clay, or sand, to contain the spill.[4][17] Do not use combustible materials like paper towels to absorb large quantities.

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated hazardous waste container. Label the container appropriately as spill cleanup debris containing the chemical.

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15][17] If inhaled, move to fresh air and seek medical attention.[17]

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Mastering Laboratory Safety: A Guide to Personal Protective Equipment for Handling [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. The compound [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine, a molecule of interest for its potential pharmacological applications, requires meticulous handling due to its inherent chemical properties. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their experimental work.

Understanding the Hazard Profile: A Proactive Approach to Safety

Based on data from similar chemical structures, the primary hazards associated with this compound are anticipated to be:

  • Acute Toxicity: Harmful if swallowed and potentially toxic if inhaled.

  • Skin Corrosion/Irritation: Capable of causing severe skin burns and irritation.[1]

  • Serious Eye Damage: Poses a significant risk of serious eye damage, potentially leading to blindness.[1]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[2]

  • Flammability: The compound may be a flammable liquid and vapor.

A foundational principle of laboratory safety is to handle all chemicals of unknown toxicity with a high degree of caution.[3][4] Therefore, the following PPE recommendations are based on a conservative approach, assuming a significant hazard potential.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific laboratory operations being performed. The following table summarizes the recommended PPE for various tasks involving this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Fully buttoned lab coatRecommended if dust is generated
Solution Preparation Chemical safety goggles and face shieldChemical-resistant gloves (e.g., Nitrile or Neoprene)Chemical-resistant apron over a lab coatRequired if not in a fume hood
Running Reactions Chemical safety goggles and face shieldChemical-resistant gloves (e.g., Nitrile or Neoprene)Flame-retardant, chemical-resistant lab coatWork must be conducted in a certified chemical fume hood
Purification (e.g., Chromatography) Chemical safety goggles and face shieldChemical-resistant gloves (e.g., Nitrile or Neoprene)Chemical-resistant apron over a lab coatWork must be conducted in a certified chemical fume hood
Handling Spills Chemical safety goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Full-body chemical-resistant suitSelf-contained breathing apparatus (SCBA) may be necessary for large spills[5][6]
A Deeper Dive into PPE Selection and Use

Eye and Face Protection: The First Line of Defense

Given the severe eye damage potential of amine compounds, robust eye and face protection is non-negotiable.[1]

  • Chemical Safety Goggles: Should be worn at all times in the laboratory where this compound is handled. They must provide a complete seal around the eyes to protect against splashes and vapors.

  • Face Shield: A face shield, worn in conjunction with safety goggles, is mandatory when there is a heightened risk of splashing, such as during solution preparation or when handling larger quantities.[7]

Hand Protection: Preventing Dermal Exposure

The skin is a primary route of exposure, and the corrosive nature of this compound necessitates careful glove selection.

  • Glove Material: Nitrile or neoprene gloves are recommended for handling amines and chlorinated compounds, offering good chemical resistance.[7] It is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times.

  • Inspection and Double Gloving: Always inspect gloves for tears or punctures before use. For tasks with a higher risk of exposure, consider wearing two pairs of gloves (double gloving).

  • Proper Removal: Remove gloves without touching the outer contaminated surface with bare skin and dispose of them in the appropriate hazardous waste container.

Body Protection: Shielding Against Spills and Splashes

  • Lab Coat: A flame-retardant lab coat that is fully buttoned provides a critical barrier.[7]

  • Chemical-Resistant Apron: For procedures with a significant splash potential, a chemical-resistant apron should be worn over the lab coat.[7]

  • Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. Perforated shoes or sandals are strictly prohibited.[7][8]

Respiratory Protection: Safeguarding Against Inhalation Hazards

The potential for this compound to be toxic if inhaled necessitates stringent control of airborne contaminants.

  • Chemical Fume Hood: All work with this compound should be conducted within a properly functioning and certified chemical fume hood to minimize the inhalation of vapors or aerosols.[9]

  • Respirators: In situations where a fume hood is not available or during a large spill, respiratory protection is required. The type of respirator will depend on the concentration of airborne contaminants and should be selected in accordance with OSHA guidelines.[10] A full-face air-purifying respirator with cartridges appropriate for organic vapors and amines or a self-contained breathing apparatus (SCBA) may be necessary.[1][5][6]

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE Donning Sequence

Donning_Sequence cluster_donning PPE Donning Workflow Lab_Coat 1. Lab Coat Gloves_Inner 2. Inner Gloves (Optional) Lab_Coat->Gloves_Inner Respirator 3. Respirator Gloves_Inner->Respirator Goggles 4. Goggles Respirator->Goggles Face_Shield 5. Face Shield Goggles->Face_Shield Gloves_Outer 6. Outer Gloves Face_Shield->Gloves_Outer

Caption: Sequential workflow for correctly donning PPE.

PPE Doffing Sequence

Doffing_Sequence cluster_doffing PPE Doffing Workflow Gloves_Outer 1. Outer Gloves Face_Shield 2. Face Shield Gloves_Outer->Face_Shield Lab_Coat 3. Lab Coat Face_Shield->Lab_Coat Goggles 4. Goggles Lab_Coat->Goggles Respirator 5. Respirator Goggles->Respirator Gloves_Inner 6. Inner Gloves Respirator->Gloves_Inner

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
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[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.